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  • Product: 3-Methyl-4-nitrobenzyl alcohol
  • CAS: 80866-75-7

Core Science & Biosynthesis

Foundational

synthesis of 3-Methyl-4-nitrobenzyl alcohol from 3-methyl-4-nitrotoluene

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-nitrobenzyl alcohol from 3-Methyl-4-nitrotoluene Authored for Researchers, Scientists, and Drug Development Professionals Abstract 3-Methyl-4-nitrobenzyl alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-nitrobenzyl alcohol from 3-Methyl-4-nitrotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitrobenzyl alcohol is a valuable bifunctional molecule serving as a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its structure, featuring both a reactive hydroxymethyl group and a nitro group, allows for diverse subsequent chemical transformations. This guide provides a comprehensive, technically detailed methodology for the synthesis of 3-Methyl-4-nitrobenzyl alcohol, commencing from the readily available starting material, 3-methyl-4-nitrotoluene. The described synthetic pathway proceeds through a robust two-stage process: the formation of the intermediate 3-methyl-4-nitrobenzaldehyde via a benzylic bromination followed by a Sommelet reaction, and its subsequent chemoselective reduction to the target alcohol. This document emphasizes the underlying chemical principles, provides self-validating experimental protocols, and offers insights into the causality behind procedural choices to ensure reproducibility and high yield.

Strategic Overview of the Synthetic Pathway

The conversion of 3-methyl-4-nitrotoluene to 3-Methyl-4-nitrobenzyl alcohol necessitates the selective oxidation of the benzylic methyl group to a primary alcohol. A direct, single-step oxidation is often challenging to control and can lead to over-oxidation to the corresponding carboxylic acid. Therefore, a more reliable and controllable multi-step approach is employed.

The chosen strategy involves three key transformations:

  • Benzylic Bromination: The methyl group of the starting material is first converted into a more reactive benzyl bromide. This is a standard free-radical halogenation.

  • Sommelet Reaction: The resulting 3-methyl-4-nitrobenzyl bromide is converted to 3-methyl-4-nitrobenzaldehyde. The Sommelet reaction is a classic and effective method for converting benzyl halides to aldehydes using hexamine.[3]

  • Selective Aldehyde Reduction: The intermediate aldehyde is then carefully reduced to the target benzyl alcohol. This step requires a chemoselective reagent that reduces the aldehyde functionality without affecting the nitro group. Sodium borohydride is the reagent of choice for this transformation due to its mild nature.[4]

The overall workflow is depicted below.

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Alcohol Synthesis A 3-Methyl-4-nitrotoluene B 3-Methyl-4-nitrobenzyl bromide A->B NBS, AIBN (Benzylic Bromination) C 3-Methyl-4-nitrobenzaldehyde B->C Hexamine, H₂O (Sommelet Reaction) D 3-Methyl-4-nitrobenzyl alcohol C->D NaBH₄, EtOH (Selective Reduction)

Caption: Overall synthetic workflow from starting material to final product.

Stage 1: Synthesis of 3-Methyl-4-nitrobenzaldehyde

This stage is accomplished in two distinct experimental steps: the initial bromination of the benzylic carbon followed by the Sommelet reaction to yield the aldehyde.

Principle and Rationale

Direct oxidation of the methyl group on 3-methyl-4-nitrotoluene to an aldehyde is often low-yielding due to the formation of the corresponding benzoic acid. The Sommelet reaction provides a robust and high-yielding alternative.[5] The reaction first requires the synthesis of a benzyl halide intermediate, which then reacts with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt.[3] This salt subsequently hydrolyzes in aqueous media to furnish the desired aldehyde.[3]

Experimental Protocol: Benzylic Bromination

Objective: To synthesize 3-methyl-4-nitrobenzyl bromide from 3-methyl-4-nitrotoluene.

Materials:

  • 3-Methyl-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Cyclohexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methyl-4-nitrotoluene (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (approx. 0.02 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating on the surface.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

  • Filter off the succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 3-methyl-4-nitrobenzyl bromide can be purified by recrystallization from a suitable solvent like hexane.

Causality and Expertise:

  • Why NBS? N-Bromosuccinimide is used as it provides a low, constant concentration of elemental bromine (Br₂) through its reaction with trace amounts of HBr, which minimizes side reactions like aromatic bromination.

  • Role of AIBN: AIBN is a radical initiator. Upon heating, it decomposes to form nitrogen gas and cyanoisopropyl radicals, which initiate the free-radical chain reaction required for benzylic halogenation.

  • Solvent Choice: A non-polar solvent like CCl₄ is ideal as it does not react with the radical intermediates.

Experimental Protocol: The Sommelet Reaction

Objective: To synthesize 3-methyl-4-nitrobenzaldehyde from 3-methyl-4-nitrobenzyl bromide.

Materials:

  • 3-Methyl-4-nitrobenzyl bromide

  • Hexamine (Hexamethylenetetramine)

  • 50% Aqueous Acetic Acid or Chloroform

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve 3-methyl-4-nitrobenzyl bromide (1.0 eq) in a suitable solvent (e.g., chloroform).

  • Add hexamine (1.1 eq) to the solution and stir the mixture at room temperature for several hours or heat gently to form the quaternary ammonium salt precipitate.

  • Isolate the salt by filtration.

  • Add the hexaminium salt to a round-bottom flask with 50% aqueous acetic acid.

  • Heat the mixture to reflux for 1-2 hours. During this hydrolysis step, the aldehyde is formed.[6]

  • Cool the reaction mixture and extract the product with a solvent like diethyl ether or dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize acetic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 3-methyl-4-nitrobenzaldehyde can be purified by column chromatography or recrystallization.

Causality and Expertise: The mechanism involves the initial formation of the hexaminium salt. Upon heating in water, this salt hydrolyzes. The key step is an intramolecular hydride transfer from a methylene group of the hexamine moiety to the benzylic carbon, which is formally a redox process, yielding the aldehyde and a simplified amine byproduct.

G cluster_mech Sommelet Reaction Mechanism start R-CH₂-Br + (CH₂)₆N₄ salt [R-CH₂-N(CH₂)₆N₃]⁺Br⁻ (Hexaminium Salt) start->salt Salt Formation hydrolysis Aldehyde (R-CHO) salt->hydrolysis Hydrolysis (H₂O, heat)

Caption: Simplified schematic of the Sommelet Reaction.

Stage 2: Selective Reduction to 3-Methyl-4-nitrobenzyl alcohol

Principle and Rationale

The final step is the reduction of the aldehyde group to a primary alcohol. This requires a high degree of chemoselectivity, as the nitro group is also susceptible to reduction by many reagents. Strong hydrides like lithium aluminum hydride (LiAlH₄) would reduce both functionalities.[7] Sodium borohydride (NaBH₄), however, is a significantly milder reducing agent and is highly selective for aldehydes and ketones over nitro groups under standard protic solvent conditions.[4][8] This selectivity makes it the ideal reagent for this transformation.

Experimental Protocol: Aldehyde Reduction

Objective: To synthesize 3-Methyl-4-nitrobenzyl alcohol from 3-methyl-4-nitrobenzaldehyde.

Materials:

  • 3-Methyl-4-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Beaker or flask, magnetic stirrer, ice bath

  • Dilute Hydrochloric Acid (e.g., 1M HCl)

  • Ethyl acetate for extraction

Procedure:

  • Dissolve 3-methyl-4-nitrobenzaldehyde (1.0 eq) in ethanol in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the low temperature. The excess is to account for reaction with the solvent.

  • After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for another 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once complete, cool the flask in an ice bath again and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Remove the bulk of the ethanol under reduced pressure.

  • Extract the aqueous residue multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude 3-Methyl-4-nitrobenzyl alcohol.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Causality and Expertise: The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent during workup to yield the alcohol. The nitro group's nitrogen atom is not sufficiently electrophilic to be attacked by the mild hydride from NaBH₄ under these conditions.

G Aldehyde 3-Methyl-4-nitrobenzaldehyde (R-CHO) Transition Aldehyde->Transition 1. NaBH₄ (Hydride Attack) Product 3-Methyl-4-nitrobenzyl alcohol (R-CH₂OH) Transition->Product 2. H⁺ Workup (Protonation)

Caption: Key steps in the selective reduction of the aldehyde.

Data Presentation and Characterization

The following table summarizes the key quantitative data for the synthetic protocol.

Parameter3-Methyl-4-nitrotoluene3-Methyl-4-nitrobenzaldehyde3-Methyl-4-nitrobenzyl alcohol
Molecular Formula C₈H₉NO₂C₈H₇NO₃C₈H₉NO₃
Molecular Weight 151.16 g/mol 165.15 g/mol 167.16 g/mol [2]
Physical State Liquid/SolidSolidSolid[2]
Melting Point 16°C[9]~93-95°C57-58°C[2]
Typical Yield Starting Material60-75% (from bromide)>90%

Product Validation: The identity and purity of the final product, 3-Methyl-4-nitrobenzyl alcohol, should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the presence of the benzylic CH₂OH protons (a singlet around 4.8 ppm) and the disappearance of the aldehyde proton (around 10 ppm).[8]

  • IR Spectroscopy: To observe the characteristic broad O-H stretch of the alcohol group (around 3300-3500 cm⁻¹) and the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹).

  • Melting Point: A sharp melting point consistent with the literature value (57-58°C) indicates high purity.[2]

References

  • BenchChem (2025). Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde. BenchChem.
  • Chem-Impex (n.d.). 3-Methyl-4-nitrobenzyl alcohol. Chem-Impex.
  • Oxford Instruments (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Oxford Instruments.
  • Oxford Instruments (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments.
  • ResearchGate (2010). Reduction of m-nitrobenzaldehyde. ResearchGate.
  • Organic Reactions (n.d.). The Sommelet Reaction.
  • Sigma-Aldrich (n.d.). 3-Methyl-4-nitrobenzyl alcohol. Sigma-Aldrich.
  • Wikipedia (n.d.). Sommelet reaction. Wikipedia.
  • Google Patents (n.d.). US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction. Google Patents.
  • NCBI (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI.

Sources

Exploratory

Discovery and First Reported Synthesis of 3-Methyl-4-nitrobenzyl Alcohol

Executive Summary 3-Methyl-4-nitrobenzyl alcohol (CAS: 80866-75-7) is a critical aromatic intermediate in medicinal chemistry, most notably serving as the structural scaffold for the AT2 receptor antagonist PD123319 . It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-nitrobenzyl alcohol (CAS: 80866-75-7) is a critical aromatic intermediate in medicinal chemistry, most notably serving as the structural scaffold for the AT2 receptor antagonist PD123319 . Its synthesis requires precise chemoselectivity to reduce a carboxylic acid moiety without compromising the adjacent nitro group—a challenge that defines its primary synthetic route.

This guide details the seminal synthesis reported by C. J. Blankley et al. (Parke-Davis/Warner-Lambert) in 1991, which established the compound as a viable building block for non-peptide angiotensin II receptor inhibitors. It analyzes the mechanistic causality of the borane-mediated reduction and provides a self-validating protocol for laboratory replication.

Part 1: Historical Context & Discovery

The compound rose to prominence during the "sartan" era of drug discovery, where pharmaceutical companies raced to develop non-peptide antagonists for the angiotensin II receptor.

  • The Seminal Report: The first authoritative, detailed synthesis was published in the Journal of Medicinal Chemistry in 1991 by C. J. Blankley and colleagues.

  • The Application: It was synthesized as a precursor to introduce the 3-methyl-4-nitrobenzyl moiety into the imidazole core of PD123319, a ligand that became the standard tool for distinguishing between AT1 and AT2 receptor subtypes.

  • The Challenge: The synthesis required reducing 3-methyl-4-nitrobenzoic acid to its corresponding alcohol. Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) were unsuitable because they would indiscriminately reduce the nitro group to an amine or azo species.

Part 2: The First Reported Synthesis

Retrosynthetic Analysis

The synthesis relies on a chemoselective hydride transfer . The target molecule contains two reducible functionalities:

  • Carboxylic Acid (-COOH): Requires reduction to a primary alcohol (-CH₂OH).

  • Nitro Group (-NO₂): Must remain intact.

The Solution: The use of Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂) complex. Unlike ionic hydride donors (e.g., LiAlH₄), borane is an electrophilic reducing agent. It preferentially coordinates to the electron-rich carbonyl oxygen of the carboxylic acid rather than the electron-deficient nitro group.

Reaction Scheme

The following diagram illustrates the transformation from the commercially available acid to the target alcohol.

SynthesisScheme Substrate 3-Methyl-4-nitrobenzoic Acid (Precursor) Intermediate Triacyloxyborane Intermediate Substrate->Intermediate Coordination Reagent BH3·THF or BH3·SMe2 (Electrophilic Reductant) Reagent->Intermediate Product 3-Methyl-4-nitrobenzyl Alcohol (Target) Intermediate->Product Hydride Transfer & Hydrolysis

Figure 1: Chemoselective reduction pathway utilizing electrophilic borane reagents.

Part 3: Technical Protocol & Methodology

This protocol is derived from the Blankley method and optimized based on subsequent process improvements (e.g., Arkivoc 2000, J. Chem. Soc. Perkin Trans. 1).

Reagents & Equipment
ComponentSpecificationRole
Substrate 3-Methyl-4-nitrobenzoic acid (98%+)Starting Material
Reductant Borane-THF complex (1.0 M)Chemoselective Reducing Agent
Solvent Anhydrous Tetrahydrofuran (THF)Reaction Medium
Quench Methanol / WaterBorate Ester Hydrolysis
Atmosphere Nitrogen or Argon (Inert)Prevents moisture interference
Step-by-Step Protocol

Step 1: Preparation (Inert Environment)

  • Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Flush the system with nitrogen.

  • Charge the flask with 3-methyl-4-nitrobenzoic acid (5.0 g, 27.6 mmol).

  • Add anhydrous THF (50 mL) via syringe. The acid may not dissolve completely at this stage.

Step 2: Activation & Reduction

  • Cool the suspension to 0°C using an ice bath.

  • Critical Step: Add BH₃·THF (1.0 M solution, 41.4 mL, 1.5 eq) dropwise over 30 minutes.

    • Causality: Slow addition controls the exotherm and hydrogen gas evolution. The borane coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride delivery.

  • Remove the ice bath and allow the reaction to warm to room temperature .

  • Stir for 12–16 hours . The suspension should become a clear solution as the acid is consumed.

Step 3: Quenching & Hydrolysis

  • Cool the reaction mixture back to 0°C .

  • Caution: Slowly add Methanol (20 mL) . Vigorous bubbling (H₂ gas) will occur.

    • Mechanism:[1] Methanol breaks down the stable trialkoxyboroxine intermediate, liberating the free alcohol and forming volatile trimethyl borate.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove THF and trimethyl borate.

Step 4: Purification

  • Dissolve the residue in Ethyl Acetate (100 mL) .

  • Wash sequentially with:

    • Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid.

    • Brine (50 mL) – Removes water/boron salts.

  • Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate.

  • Result: The crude product is obtained as a yellow solid. Recrystallize from EtOAc/Hexanes if necessary.

Characterization Data
PropertyValueNotes
Appearance Pale yellow solidOxidizes slightly upon air exposure
Melting Point 60–61 °CDistinct from 4-nitro isomer (92–93 °C)
¹H NMR (CDCl₃) δ 2.63 (s, 3H, Ar-CH₃)Methyl group ortho to nitro
δ 4.81 (s, 2H, CH₂OH)Benzylic methylene
δ 7.3–8.0 (m, 3H, Ar-H)Aromatic pattern

Part 4: Mechanistic Logic

The success of this synthesis hinges on the Hard-Soft Acid-Base (HSAB) principle.

  • Electrophilic Attack: The carboxylic acid carbonyl is a "hard" base. The boron atom in BH₃ is a "hard" acid (Lewis acid). They form a strong coordinate covalent bond.

  • Hydride Transfer: Once coordinated, the carbonyl carbon becomes highly susceptible to intramolecular hydride transfer from the boron.

  • Nitro Group Inertness: The nitro group is electron-withdrawing but delocalized. It does not effectively coordinate the borane under these conditions, and thus escapes reduction.

Mechanism Step1 Borane Coordination (R-COOH + BH3) Step2 Active Acyl Borate (Hydride Transfer) Step1->Step2 -H2 (Gas Evolution) Step3 Borate Ester Hydrolysis (MeOH Quench) Step2->Step3 +MeOH / -B(OMe)3

Figure 2: Mechanistic flow of the carboxylic acid reduction.

References

  • Blankley, C. J., et al. (1991).[2][3][4] "Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype." Journal of Medicinal Chemistry, 34(11), 3248–3260.[2][3][5]

  • Sidduri, A., et al. (2000). "An improved synthesis of (S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (PD123319)." Arkivoc, 2000(2), 158–164.[6]

  • Hay, M. P., et al. (1999). "Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs." Journal of the Chemical Society, Perkin Transactions 1, (19), 2759–2770.

Sources

Foundational

Mass spectrometry fragmentation pattern of 3-Methyl-4-nitrobenzyl alcohol

Technical Guide: Mass Spectrometry Fragmentation Analysis of 3-Methyl-4-nitrobenzyl Alcohol Executive Summary This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectrometry fragm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Analysis of 3-Methyl-4-nitrobenzyl Alcohol

Executive Summary This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 3-Methyl-4-nitrobenzyl alcohol (CAS: 6939-35-1).[1] Designed for analytical chemists and pharmaceutical researchers, this document details the mechanistic pathways governing ion formation, specifically focusing on the "Ortho-Effect" which distinguishes this compound from its structural isomers. The guide includes validated experimental protocols, mechanistic diagrams, and spectral interpretation tables.

Physicochemical Context & Structural Significance[1][2][3][4]

3-Methyl-4-nitrobenzyl alcohol (


, MW 167.16 Da) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structure features a benzene ring substituted with a hydroxymethyl group at position 1, a methyl group at position 3, and a nitro group at position 4.[1]

Key Structural Differentiator: The defining feature for mass spectrometric analysis is the ortho-relationship between the methyl group (C3) and the nitro group (C4). This proximity facilitates specific intramolecular rearrangements (McClafferty-type) that are absent in isomers where these groups are meta or para to each other.[1]

PropertyValue
Molecular Weight 167.16 g/mol
Monoisotopic Mass 167.058 Da
Key Substituents

(1),

(3),

(4)
Dominant Effect Ortho-Nitro-Methyl Interaction

Experimental Protocol: EI-GC/MS Analysis

To replicate the fragmentation patterns described below, the following protocol is recommended. This workflow ensures sufficient internal energy deposition to trigger the diagnostic rearrangements.[1]

Sample Preparation:

  • Solvent: Dissolve 1 mg of 3-Methyl-4-nitrobenzyl alcohol in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Concentration: Dilute to approx. 10-50 ppm.

  • Derivatization (Optional): While the alcohol can be analyzed directly, silylation (BSTFA + 1% TMCS) is recommended if peak tailing occurs due to the hydroxyl group.[1] Note: The fragmentation discussion below focuses on the underivatized molecule.

Instrument Parameters (Agilent/Thermo Standard Configuration):

  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Ion Source: Electron Ionization (EI).[1][4][5][6]

  • Electron Energy: 70 eV (Standard for library matching).[1]

  • Source Temperature: 230°C.[1]

  • Scan Range:

    
     40 – 300.[1]
    

Fragmentation Mechanics & Pathways[1][6]

The mass spectrum of 3-Methyl-4-nitrobenzyl alcohol is characterized by competition between simple bond cleavages and complex rearrangements driven by the nitro group.[1]

Primary Pathway: The Ortho-Effect (Loss of OH)

Unlike standard alcohols which often lose water (


), the dominant feature here is the interaction between the nitro oxygen and the ortho-methyl hydrogens.
  • Excitation: The molecular ion

    
     (
    
    
    
    167) is formed.[1]
  • Rearrangement: An oxygen atom from the nitro group abstracts a hydrogen atom from the neighboring C3-methyl group via a six-membered transition state.[1]

  • Expulsion: This leads to the loss of a hydroxyl radical (

    
    , 17 Da).[1]
    
  • Result: Formation of a stable bicyclic or quinoid cation at

    
     150 .
    
Secondary Pathway: Benzyl Cleavage

The bond between the benzylic carbon and the ring is relatively strong, but the loss of the hydroxymethyl group (


) is a standard pathway for benzyl alcohols.
  • Cleavage: Homolytic cleavage of the C1-C

    
     bond.[1]
    
  • Loss: Expulsion of the

    
     radical (31 Da).
    
  • Result: Formation of the 3-methyl-4-nitrophenyl cation at

    
     136 .[1]
    
  • Subsequent Decay: The

    
     136 ion often undergoes a secondary ortho-effect (loss of water) to yield 
    
    
    
    118
    .[1]
Tertiary Pathway: Nitro Group Loss

Direct cleavage of the C-N bond leads to the loss of


 (46 Da), generating a benzyl alcohol cation variant at 

121
, which further degrades into the tropylium ion (

91
).

Visualization of Fragmentation Pathways[7][9][10]

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.

G M Molecular Ion [M]+• m/z 167 Ortho_Int Ortho-Rearrangement (H-transfer) M->Ortho_Int Ortho-Methyl/Nitro Interaction Ion136 [M - CH2OH]+ m/z 136 M->Ion136 - CH2OH• (31 Da) Ion121 [M - NO2]+ m/z 121 M->Ion121 - NO2 (46 Da) Ion150 [M - OH]+ m/z 150 (Base/High Intensity) Ortho_Int->Ion150 - OH• (17 Da) Ion118 [136 - H2O]+ m/z 118 Ion136->Ion118 - H2O (Ortho-elimination) Ion91 Tropylium Ion [C7H7]+ m/z 91 Ion121->Ion91 - CH2O Ion77 Phenyl Ion [C6H5]+ m/z 77 Ion91->Ion77 - C2H2

Figure 1: Mechanistic fragmentation tree for 3-Methyl-4-nitrobenzyl alcohol highlighting the diagnostic ortho-effect pathway.[1]

Data Interpretation & Ion Table

The following table summarizes the diagnostic ions observed in the EI mass spectrum. The presence of


 150 and 118 is critical for confirming the specific 3-methyl-4-nitro isomer.[1]
m/z (Mass-to-Charge)Relative IntensityIon IdentityMechanistic Origin
167 Low/Medium

Molecular Ion (Parent).[1]
150 High/Base

Diagnostic: Ortho-effect loss of OH radical.[1] Confirms adjacent Methyl and Nitro groups.[1][2][3]
136 Medium

Loss of hydroxymethyl group (benzyl cleavage).[1]
121 Medium

Loss of nitro group.[1][4]
118 Medium

Secondary ortho-effect from the

136 fragment.[1]
91 High

Tropylium ion (Standard aromatic fragment).[1]
77 High

Phenyl cation (Ring degradation).[1]

Isomeric Differentiation

Distinguishing 3-Methyl-4-nitrobenzyl alcohol from its isomers (e.g., 2-methyl-4-nitrobenzyl alcohol or para-nitrobenzyl alcohol) relies on the intensity of the


 150  peak.[1]
  • 3-Methyl-4-nitrobenzyl alcohol: Methyl (3) and Nitro (4) are ortho .[1] Strong interaction

    
    Intense 
    
    
    
    150 peak
    .
  • Para-nitrobenzyl alcohol: No methyl group.[1] No

    
     150 peak generated by this mechanism.[1][5]
    
  • 2-Methyl-4-nitrobenzyl alcohol: Methyl (2) and Nitro (4) are meta .[1] The ortho-effect cannot occur between them.[1] The

    
     150 peak will be significantly weaker or absent (though loss of water from the alcohol moiety might yield a weak 
    
    
    
    149).

References

  • National Institute of Standards and Technology (NIST). 3-Methyl-4-nitrobenzyl alcohol Mass Spectrum.[1] NIST Mass Spectrometry Data Center.[1] Available at: [Link][1]

  • PubChem. 3-Methyl-4-nitrobenzyl alcohol (Compound).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for Ortho-Effect mechanisms).

Sources

Exploratory

Solubility of 3-Methyl-4-nitrobenzyl alcohol in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-Methyl-4-nitrobenzyl alcohol in Common Organic Solvents For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Solubil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Methyl-4-nitrobenzyl alcohol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Solubility Data

3-Methyl-4-nitrobenzyl alcohol (CAS No. 80866-75-7) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its molecular architecture, featuring a hydroxyl group capable of hydrogen bonding, a highly polar nitro group, and a substituted aromatic ring, imparts a unique reactivity profile. This very structure, however, also dictates its solubility, a critical parameter that governs its utility in synthetic chemistry and formulation development. An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing stable, effective end-products.

This guide provides a comprehensive overview of the theoretical principles governing the solubility of 3-Methyl-4-nitrobenzyl alcohol, a robust experimental framework for its quantitative determination, and a predictive analysis of its behavior in a range of common organic solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2][3] For 3-Methyl-4-nitrobenzyl alcohol, with a molecular weight of 167.16 g/mol and a melting point range of 54-62 °C, we must consider the interplay of its distinct functional groups.[1]

Molecular Structure of 3-Methyl-4-nitrobenzyl alcohol:

  • Hydroxyl Group (-CH₂OH): This group is polar and acts as both a hydrogen bond donor and acceptor. It is the primary driver for solubility in polar protic solvents.[4][5]

  • Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing, contributing significantly to the molecule's overall dipole moment. It can act as a hydrogen bond acceptor.

  • Methyl-substituted Benzene Ring: This portion of the molecule is largely nonpolar and contributes to van der Waals interactions (specifically, London dispersion forces). The presence of the aromatic ring suggests potential solubility in solvents that can engage in π-π stacking.

Based on these features, we can anticipate that solvents capable of hydrogen bonding and those with high polarity will be effective at dissolving 3-Methyl-4-nitrobenzyl alcohol. Conversely, purely nonpolar, aliphatic solvents are expected to be poor solvents.

Predictive Solubility Profile

While experimental data is the gold standard, a qualitative prediction based on solvent properties provides a strong starting point for solvent screening. The following table categorizes common organic solvents and predicts their efficacy for dissolving 3-Methyl-4-nitrobenzyl alcohol.

Solvent CategorySolventKey PropertiesPredicted Solubility of 3-Methyl-4-nitrobenzyl alcoholRationale
Polar Protic MethanolPolar, Hydrogen Bond Donor/AcceptorHigh The hydroxyl groups of methanol can form strong hydrogen bonds with both the hydroxyl and nitro groups of the solute. It has been reported as a suitable solvent.[6][7]
EthanolPolar, Hydrogen Bond Donor/AcceptorHigh Similar to methanol, ethanol is an excellent hydrogen bond donor and acceptor, promoting strong solute-solvent interactions.
WaterHighly Polar, Hydrogen Bond Donor/AcceptorLow to Moderate While highly polar, the nonpolar character of the methyl-substituted benzene ring may limit solubility. The analogous 4-Nitrobenzyl alcohol has a reported water solubility of 2 mg/mL at 20°C.[8]
Polar Aprotic AcetonePolar, Hydrogen Bond AcceptorModerate to High Acetone's carbonyl oxygen can accept a hydrogen bond from the solute's hydroxyl group. Its overall polarity is sufficient to interact with the nitro group.
Dimethyl Sulfoxide (DMSO)Highly Polar, Hydrogen Bond AcceptorHigh DMSO is a powerful, highly polar solvent capable of disrupting the solute's crystal lattice and solvating its polar functional groups effectively.
AcetonitrilePolar, Weak Hydrogen Bond AcceptorModerate Acetonitrile is polar and can interact with the dipole of the solute, though its hydrogen bonding capability is weaker than other polar solvents.
Nonpolar HexaneNonpolar, AliphaticVery Low The intermolecular forces in hexane (London dispersion forces) are insufficient to overcome the strong dipole-dipole and hydrogen bonding interactions between the solute molecules in the crystal lattice.
TolueneNonpolar, AromaticLow to Moderate While nonpolar overall, the aromatic ring of toluene may engage in π-π stacking with the benzene ring of the solute, potentially affording some solubility.
Diethyl EtherSlightly PolarLow Diethyl ether has a small dipole moment and can act as a hydrogen bond acceptor, but its largely nonpolar character will likely limit its effectiveness.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction to quantitative data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[9]

Mandatory Visualization: Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A 1. Add excess 3-Methyl-4- nitrobenzyl alcohol to solvent in vial B 2. Tightly seal vial A->B Ensure airtight seal C 3. Place in isothermal shaker bath (e.g., 25°C) B->C D 4. Agitate until equilibrium (e.g., 24-48 hours) C->D Maintain constant T° E 5. Allow solids to settle D->E Cease agitation F 6. Withdraw supernatant with syringe E->F G 7. Filter through 0.22 µm syringe filter F->G Removes undissolved solid H 8. Dilute aliquot with mobile phase G->H I 9. Analyze by validated HPLC or UV-Vis method H->I J 10. Quantify concentration against calibration curve I->J K 11. Report solubility (e.g., mg/mL or mol/L) J->K

Sources

Foundational

Technical Guide: 3-Methyl-4-nitrobenzyl Alcohol (CAS 80866-75-7)

Topic: CAS number 80866-75-7 (3-Methyl-4-nitrobenzyl alcohol) Content Type: Technical Guide / Whitepaper High-Fidelity Scaffold for Medicinal Chemistry and Materials Science Executive Summary & Chemical Identity 3-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 80866-75-7 (3-Methyl-4-nitrobenzyl alcohol) Content Type: Technical Guide / Whitepaper

High-Fidelity Scaffold for Medicinal Chemistry and Materials Science

Executive Summary & Chemical Identity

3-Methyl-4-nitrobenzyl alcohol (CAS 80866-75-7) is a bifunctional aromatic intermediate characterized by an electron-withdrawing nitro group and a reactive hydroxymethyl moiety. It serves as a critical "divergent node" in organic synthesis, allowing for the independent manipulation of the benzylic position and the aromatic core. Its structural utility is heavily leveraged in the development of antihypertensive agents (sartan analogs) , reverse transcriptase inhibitors , and hypoxia-activated prodrugs .

Physicochemical Profile
PropertySpecification
IUPAC Name (3-Methyl-4-nitrophenyl)methanol
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Yellow to pale brown crystalline powder
Melting Point 57–62 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Est.) 14.8 (Alcohol OH)
InChI Key KOVQGYQQVNCUBR-UHFFFAOYSA-N

Synthesis & Production Logic

The synthesis of CAS 80866-75-7 requires chemoselective reduction. The challenge lies in reducing the carbonyl functionality of the precursor (3-methyl-4-nitrobenzoic acid or aldehyde) without affecting the labile nitro group, which is susceptible to reduction (to aniline) under standard hydrogenation conditions.

Primary Synthetic Route: Chemoselective Borane Reduction

The most robust laboratory-scale protocol involves the reduction of 3-methyl-4-nitrobenzoic acid using a Borane-Tetrahydrofuran (BH₃·THF) complex.[1] Unlike Lithium Aluminum Hydride (LiAlH₄), which reduces nitro groups to azo compounds or amines, diborane species are highly selective for carboxylic acids.

Protocol 1: Selective Reduction of 3-Methyl-4-nitrobenzoic Acid
  • Precursor: 3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1).[2]

  • Reagent: Borane-THF complex (1.0 M solution).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Charge the flask with 3-methyl-4-nitrobenzoic acid (10.0 mmol) and anhydrous THF (20 mL). Cool the system to 0 °C using an ice bath.

  • Addition: Dropwise add BH₃·THF (15.0 mmol, 1.5 eq) over 20 minutes. Note: Evolution of hydrogen gas will occur; ensure adequate venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) for the disappearance of the acid spot.

  • Quench: Cool to 0 °C and carefully quench with Methanol (5 mL) to destroy excess borane.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexanes if necessary.

Reactivity & Pharmacological Applications

CAS 80866-75-7 is a versatile building block.[3][2][4][5] Its value lies in the orthogonality of its functional groups:

  • Benzylic Alcohol: Ready for conversion to halides (Cl, Br), aldehydes (via Swern/PCC), or esters.

  • Nitro Group: A latent amine. It can be reduced after benzylic modifications to generate anilines for heterocycle formation (e.g., benzimidazoles).

Visualization: Divergent Synthesis Pathways

The following diagram illustrates how 80866-75-7 serves as a hub for generating diverse pharmacophores.

G Precursor 3-Methyl-4-nitrobenzoic Acid Core 3-Methyl-4-nitrobenzyl Alcohol (CAS 80866-75-7) Precursor->Core BH3·THF (Selective Reduction) Halide Benzyl Chloride/Bromide (Alkylation Agent) Core->Halide SOCl2 or PBr3 Aldehyde 3-Methyl-4-nitrobenzaldehyde Core->Aldehyde PCC or Swern Ox Amine 3-Methyl-4-aminobenzyl Alcohol (Aniline Scaffold) Core->Amine Fe/HCl or H2/Pd Drug1 Telmisartan Analogs (Benzimidazoles) Halide->Drug1 N-Alkylation Drug2 Hypoxia-Activated Prodrugs Halide->Drug2 Phosphoramide Coupling Amine->Drug1 Cyclization

Caption: Divergent synthetic utility of CAS 80866-75-7. Blue node indicates the core subject; Green nodes indicate downstream pharmaceutical classes.

Key Application: Synthesis of Benzyl Halides

The conversion of the alcohol to a benzyl chloride is a standard step for preparing alkylating agents used in benzimidazole synthesis (e.g., for angiotensin II receptor blockers).

Protocol 2: Chlorination via Thionyl Chloride
  • Reagents: CAS 80866-75-7, Thionyl Chloride (SOCl₂), Dichloromethane (DCM), Catalytic DMF.

  • Mechanism: S_N2 / S_Ni substitution.

  • Dissolve CAS 80866-75-7 (1 eq) in anhydrous DCM (0.2 M).

  • Add catalytic DMF (2-3 drops).

  • Cool to 0 °C and add SOCl₂ (1.2 eq) dropwise.

  • Reflux for 2 hours.

  • Evaporate volatiles to yield the crude benzyl chloride (often used directly due to instability).

Safety, Toxicity, and Handling (EHS)

While specific toxicological data for this intermediate is limited compared to final drugs, its structural analogs suggest specific hazards.

GHS Classification (Derived)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.

Handling Protocols
  • Engineering Controls: All operations involving dry powder or heating must be conducted in a certified chemical fume hood.

  • Energetic Hazard: Nitro-aromatics can be shock-sensitive or explosive if heated under confinement. Do not distill residues to dryness at high temperatures (>150 °C).

  • Spill Response: Isolate the area. Dampen the powder with water to prevent dust generation before sweeping. Dispose of as hazardous organic waste (halogen-free unless chlorinated).

Analytical Verification

To ensure the integrity of CAS 80866-75-7, the following analytical signatures should be verified.

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 5.40 (t, 1H, OH)Confirms alcohol presence (exchangeable).
δ 4.60 (d, 2H, CH₂)Benzylic methylene protons.
δ 2.55 (s, 3H, CH₃)Aryl methyl group (distinct singlet).
δ 7.9–8.1 (m, 3H)Aromatic protons (splitting pattern depends on substitution).
IR Spectroscopy 3300–3400 cm⁻¹ (Broad)O-H stretch.
1520 & 1345 cm⁻¹ (Strong)N-O stretch (Nitro group).
HPLC UV λ_max ~260–280 nmRetention time distinct from benzoic acid precursor.

References

  • Chem-Impex International. (n.d.). 3-Methyl-4-nitrobenzyl alcohol Product Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 591360, 3-Methyl-4-nitrobenzyl alcohol. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reduction of Carboxylic Acids with Borane. Retrieved from [Link]

Sources

Exploratory

Discovery and First Reported Synthesis of 3-Methyl-4-nitrobenzyl Alcohol

Executive Summary 3-Methyl-4-nitrobenzyl alcohol (CAS: 80866-75-7) is a critical aromatic intermediate in medicinal chemistry, most notably serving as the structural scaffold for the AT2 receptor antagonist PD123319 . It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-nitrobenzyl alcohol (CAS: 80866-75-7) is a critical aromatic intermediate in medicinal chemistry, most notably serving as the structural scaffold for the AT2 receptor antagonist PD123319 . Its synthesis requires precise chemoselectivity to reduce a carboxylic acid moiety without compromising the adjacent nitro group—a challenge that defines its primary synthetic route.

This guide details the seminal synthesis reported by C. J. Blankley et al. (Parke-Davis/Warner-Lambert) in 1991, which established the compound as a viable building block for non-peptide angiotensin II receptor inhibitors. It analyzes the mechanistic causality of the borane-mediated reduction and provides a self-validating protocol for laboratory replication.

Part 1: Historical Context & Discovery

The compound rose to prominence during the "sartan" era of drug discovery, where pharmaceutical companies raced to develop non-peptide antagonists for the angiotensin II receptor.

  • The Seminal Report: The first authoritative, detailed synthesis was published in the Journal of Medicinal Chemistry in 1991 by C. J. Blankley and colleagues.

  • The Application: It was synthesized as a precursor to introduce the 3-methyl-4-nitrobenzyl moiety into the imidazole core of PD123319, a ligand that became the standard tool for distinguishing between AT1 and AT2 receptor subtypes.

  • The Challenge: The synthesis required reducing 3-methyl-4-nitrobenzoic acid to its corresponding alcohol. Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) were unsuitable because they would indiscriminately reduce the nitro group to an amine or azo species.

Part 2: The First Reported Synthesis

Retrosynthetic Analysis

The synthesis relies on a chemoselective hydride transfer . The target molecule contains two reducible functionalities:

  • Carboxylic Acid (-COOH): Requires reduction to a primary alcohol (-CH₂OH).

  • Nitro Group (-NO₂): Must remain intact.

The Solution: The use of Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂) complex. Unlike ionic hydride donors (e.g., LiAlH₄), borane is an electrophilic reducing agent. It preferentially coordinates to the electron-rich carbonyl oxygen of the carboxylic acid rather than the electron-deficient nitro group.

Reaction Scheme

The following diagram illustrates the transformation from the commercially available acid to the target alcohol.

SynthesisScheme Substrate 3-Methyl-4-nitrobenzoic Acid (Precursor) Intermediate Triacyloxyborane Intermediate Substrate->Intermediate Coordination Reagent BH3·THF or BH3·SMe2 (Electrophilic Reductant) Reagent->Intermediate Product 3-Methyl-4-nitrobenzyl Alcohol (Target) Intermediate->Product Hydride Transfer & Hydrolysis

Figure 1: Chemoselective reduction pathway utilizing electrophilic borane reagents.

Part 3: Technical Protocol & Methodology

This protocol is derived from the Blankley method and optimized based on subsequent process improvements (e.g., Arkivoc 2000, J. Chem. Soc. Perkin Trans. 1).

Reagents & Equipment
ComponentSpecificationRole
Substrate 3-Methyl-4-nitrobenzoic acid (98%+)Starting Material
Reductant Borane-THF complex (1.0 M)Chemoselective Reducing Agent
Solvent Anhydrous Tetrahydrofuran (THF)Reaction Medium
Quench Methanol / WaterBorate Ester Hydrolysis
Atmosphere Nitrogen or Argon (Inert)Prevents moisture interference
Step-by-Step Protocol

Step 1: Preparation (Inert Environment)

  • Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Flush the system with nitrogen.

  • Charge the flask with 3-methyl-4-nitrobenzoic acid (5.0 g, 27.6 mmol).

  • Add anhydrous THF (50 mL) via syringe. The acid may not dissolve completely at this stage.

Step 2: Activation & Reduction

  • Cool the suspension to 0°C using an ice bath.

  • Critical Step: Add BH₃·THF (1.0 M solution, 41.4 mL, 1.5 eq) dropwise over 30 minutes.

    • Causality: Slow addition controls the exotherm and hydrogen gas evolution. The borane coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride delivery.

  • Remove the ice bath and allow the reaction to warm to room temperature .

  • Stir for 12–16 hours . The suspension should become a clear solution as the acid is consumed.

Step 3: Quenching & Hydrolysis

  • Cool the reaction mixture back to 0°C .

  • Caution: Slowly add Methanol (20 mL) . Vigorous bubbling (H₂ gas) will occur.

    • Mechanism:[1] Methanol breaks down the stable trialkoxyboroxine intermediate, liberating the free alcohol and forming volatile trimethyl borate.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove THF and trimethyl borate.

Step 4: Purification

  • Dissolve the residue in Ethyl Acetate (100 mL) .

  • Wash sequentially with:

    • Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid.

    • Brine (50 mL) – Removes water/boron salts.

  • Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate.

  • Result: The crude product is obtained as a yellow solid. Recrystallize from EtOAc/Hexanes if necessary.

Characterization Data
PropertyValueNotes
Appearance Pale yellow solidOxidizes slightly upon air exposure
Melting Point 60–61 °CDistinct from 4-nitro isomer (92–93 °C)
¹H NMR (CDCl₃) δ 2.63 (s, 3H, Ar-CH₃)Methyl group ortho to nitro
δ 4.81 (s, 2H, CH₂OH)Benzylic methylene
δ 7.3–8.0 (m, 3H, Ar-H)Aromatic pattern

Part 4: Mechanistic Logic

The success of this synthesis hinges on the Hard-Soft Acid-Base (HSAB) principle.

  • Electrophilic Attack: The carboxylic acid carbonyl is a "hard" base. The boron atom in BH₃ is a "hard" acid (Lewis acid). They form a strong coordinate covalent bond.

  • Hydride Transfer: Once coordinated, the carbonyl carbon becomes highly susceptible to intramolecular hydride transfer from the boron.

  • Nitro Group Inertness: The nitro group is electron-withdrawing but delocalized. It does not effectively coordinate the borane under these conditions, and thus escapes reduction.

Mechanism Step1 Borane Coordination (R-COOH + BH3) Step2 Active Acyl Borate (Hydride Transfer) Step1->Step2 -H2 (Gas Evolution) Step3 Borate Ester Hydrolysis (MeOH Quench) Step2->Step3 +MeOH / -B(OMe)3

Figure 2: Mechanistic flow of the carboxylic acid reduction.

References

  • Blankley, C. J., et al. (1991).[2][3][4] "Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype." Journal of Medicinal Chemistry, 34(11), 3248–3260.[2][3][5]

  • Sidduri, A., et al. (2000). "An improved synthesis of (S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (PD123319)." Arkivoc, 2000(2), 158–164.[6]

  • Hay, M. P., et al. (1999). "Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs." Journal of the Chemical Society, Perkin Transactions 1, (19), 2759–2770.

Sources

Foundational

3-Methyl-4-nitrobenzyl Alcohol: A Strategic Building Block in Organic Synthesis

This guide explores the synthetic utility of 3-Methyl-4-nitrobenzyl alcohol (CAS 60467-33-0) , a specialized aromatic scaffold.[1] While often overlooked in favor of simpler benzyl alcohols, its specific ortho-nitro/meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the synthetic utility of 3-Methyl-4-nitrobenzyl alcohol (CAS 60467-33-0) , a specialized aromatic scaffold.[1] While often overlooked in favor of simpler benzyl alcohols, its specific ortho-nitro/methyl substitution pattern makes it a "privileged structure" for accessing complex heterocycles (indoles) and non-canonical amino acids (phenylalanine derivatives) used in drug discovery.

[1][2]

Technical Guide for Research & Development

Chemical Profile & Structural Utility

3-Methyl-4-nitrobenzyl alcohol is defined by a trisubstituted benzene ring featuring a benzylic alcohol, a methyl group, and a nitro group.[1] Its value lies not just in the alcohol functionality, but in the specific ortho relationship between the methyl (C3) and nitro (C4) groups. This motif is the requisite precursor for the Leimgruber-Batcho indole synthesis , allowing for the rapid construction of 5-substituted indole cores.

PropertySpecification
CAS Number 60467-33-0
IUPAC Name (3-Methyl-4-nitrophenyl)methanol
Molecular Weight 167.16 g/mol
Appearance Yellow to brown crystalline powder
Melting Point 54–62 °C
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water
Key Reactivity Benzylic oxidation, Nitro reduction, Indole cyclization

Module 1: Functional Group Interconversions (FGI)

Before accessing complex scaffolds, this building block often requires modification of the benzylic alcohol.

Selective Oxidation to Aldehyde

The corresponding aldehyde, 3-methyl-4-nitrobenzaldehyde , is a gateway to amino acid synthesis (via Erlenmeyer azlactone chemistry).[1] Over-oxidation to the carboxylic acid is a common pitfall.

  • Recommended Protocol: Copper(I)/TEMPO Aerobic Oxidation [1]

    • Why: Avoids toxic Cr(VI) reagents (PCC/Jones) and provides high chemoselectivity, leaving the nitro group and aromatic ring untouched.

    • Conditions: CuBr (5 mol%), TEMPO (5 mol%), bipyridine, N-methylimidazole (NMI), MeCN, air, RT.

    • Mechanism:[2][3][4][5][6] The oxidized TEMPO+ species abstracts a hydride from the benzylic position; the copper catalyst re-oxidizes the reduced TEMPOH using atmospheric oxygen.

Halogenation (Activation)

Conversion to 3-methyl-4-nitrobenzyl bromide allows the molecule to serve as an electrophile in alkylation reactions (e.g., attaching the scaffold to a pharmacophore).[1]

  • Reagent: PBr3 or CBr4/PPh3 (Appel reaction).[1]

  • Note: The electron-withdrawing nitro group deactivates the ring, making the benzylic position highly susceptible to nucleophilic attack (SN2) once halogenated.

Module 2: Scaffold Construction (The Core)

This section details the two primary high-value transformations of this building block: Indole synthesis and Amino Acid synthesis.

Workflow A: Synthesis of 5-Substituted Indoles

The ortho-nitro/methyl motif allows for the Leimgruber-Batcho Indole Synthesis .[1] This is the most efficient route to indole-5-methanol , a scaffold found in serotonin receptor modulators.[1]

  • Mechanism:

    • Enamine Formation: Condensation of the acidic methyl group (activated by the o-nitro group) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) forms a trans-

      
      -dimethylaminostyrene intermediate.[1]
      
    • Reductive Cyclization: Reduction of the nitro group (using H2/Pd-C, Fe/AcOH, or TiCl3) triggers an intramolecular condensation with the enamine to close the pyrrole ring.

  • Regiochemistry: The substituent at C1 (hydroxymethyl) ends up at the C5 position of the indole.

Workflow B: Synthesis of Non-Canonical Amino Acids

3-Methyl-4-nitrobenzyl alcohol is a verified starting material for 3-methyl-4-iodophenylalanine , a precursor for radiolabeled tracers and peptide mimetics.[1]

  • Pathway:

    • Oxidation: Alcohol

      
       Aldehyde.[7]
      
    • Erlenmeyer Synthesis: Condensation with N-acetylglycine

      
       Azlactone.[1]
      
    • Hydrolysis/Reduction: Ring opening and alkene reduction

      
       3-methyl-4-nitrophenylalanine.
      
    • Sandmeyer Sequence: Nitro reduction (

      
       Amine) followed by diazotization and iodination (KI/NaNO2) yields the 4-iodo derivative.[1]
      

Visualization of Synthetic Pathways[10]

The following diagram illustrates the divergent utility of this building block.

G Figure 1: Divergent synthesis pathways to Indoles and Amino Acids. Start 3-Methyl-4-nitrobenzyl Alcohol (CAS 60467-33-0) Aldehyde 3-Methyl-4-nitro- benzaldehyde Start->Aldehyde Oxidation (Cu/TEMPO or MnO2) Enamine Enamine Intermediate Start->Enamine DMF-DMA (Leimgruber-Batcho) Azlactone Azlactone Aldehyde->Azlactone N-Acetylglycine Ac2O, NaOAc Indole Indole-5-methanol (Scaffold for 5-HT drugs) Enamine->Indole Reductive Cyclization (H2/Pd-C or TiCl3) AminoAcid 3-Methyl-4-iodo- phenylalanine Azlactone->AminoAcid 1. Hydrolysis/Red 2. Sandmeyer (NO2->I)

Caption: Divergent synthetic workflows transforming the benzyl alcohol precursor into high-value indole and phenylalanine scaffolds.

Experimental Protocols

Protocol A: Mild Oxidation to 3-Methyl-4-nitrobenzaldehyde

This protocol minimizes over-oxidation and is suitable for scale-up.[1]

  • Reagents: 3-Methyl-4-nitrobenzyl alcohol (1.0 equiv), Activated MnO2 (10.0 equiv), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM (0.1 M concentration).

    • Add activated MnO2 in one portion.

    • Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (the aldehyde is less polar than the alcohol).

    • Work-up: Filter the suspension through a pad of Celite to remove manganese salts. Rinse the pad with DCM.

    • Purification: Concentrate the filtrate in vacuo. The resulting solid is usually pure enough for subsequent steps; if not, recrystallize from EtOH/Hexane.

Protocol B: Leimgruber-Batcho Enamine Formation

The first step toward the indole scaffold.

  • Reagents: 3-Methyl-4-nitrobenzyl alcohol (1.0 equiv), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5–2.0 equiv), DMF (solvent).[1]

  • Procedure:

    • Dissolve the starting material in DMF (0.5 M).

    • Add DMF-DMA.[1]

    • Heat the mixture to 110–120 °C under nitrogen for 4–6 hours. The solution will turn deep red/purple (characteristic of the enamine).

    • Work-up: Remove excess DMF and DMF-DMA under high vacuum. The residue (red oil or solid) is the crude enamine.

    • Note: This intermediate is often unstable on silica gel; proceed immediately to the reduction step (e.g., using H2/Pd-C in EtOH) to close the indole ring.

References

  • Sigma-Aldrich. Product Specification: 3-Methyl-4-nitrobenzyl alcohol.[1] (Cited for use in 3-methyl-4-iodophenylalanine synthesis).[1] Link[1]

  • Chem-Impex International. 3-Methyl-4-nitrobenzyl alcohol: Applications in Pharmaceutical Development. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 591360, (3-Methyl-4-nitrophenyl)methanol. Link[1]

  • Kazantsev, A. V., et al. (2024). "Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds." Russian Journal of Organic Chemistry, 60, 2347–2352. (Describes oxidation/nitration workflows for this class of compounds). Link

  • Hoover, J. R., & Stahl, S. S. (2011). "Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System." Journal of the American Chemical Society. (Basis for the green oxidation protocol). Link[1]

Sources

Exploratory

Targeted Activation & Synthesis: The Medicinal Chemistry of 3-Methyl-4-nitrobenzyl Alcohol

Executive Summary: The "Tunable" Scaffold In the landscape of medicinal chemistry, 3-Methyl-4-nitrobenzyl alcohol (CAS 80866-75-7) occupies a critical niche as both a robust synthetic building block and a "tunable" trigg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tunable" Scaffold

In the landscape of medicinal chemistry, 3-Methyl-4-nitrobenzyl alcohol (CAS 80866-75-7) occupies a critical niche as both a robust synthetic building block and a "tunable" trigger for prodrug design. Unlike its unsubstituted counterpart (p-nitrobenzyl alcohol), the addition of the methyl group at the 3-position introduces specific steric and electronic perturbations that are highly valuable in two distinct areas:

  • Bioreductive Prodrugs: The methyl group modulates the kinetics of 1,6-elimination following nitro-reduction, allowing researchers to "tune" the release rate of cytotoxic payloads in hypoxic tumor environments.

  • API Synthesis: It serves as the definitive starting material for the synthesis of PD123319 , a selective AT2 angiotensin II receptor antagonist, facilitating a difficult N-alkylation on the histidine imidazole ring via an in-situ triflate intermediate.

This guide details the mechanistic logic, synthetic protocols, and application data for this versatile compound.

Core Application: Bioreductive Prodrug Design

The Mechanism of "Smart" Release

The 4-nitrobenzyl carbamate moiety is a classic "trigger" for hypoxia-activated prodrugs. The mechanism relies on the enzymatic reduction of the nitro group (


) to a hydroxylamine (

) or aniline (

) by nitroreductases (often overexpressed in hypoxic tumors). This reduction switches the ring from electron-withdrawing to electron-donating, triggering a spontaneous 1,6-elimination (fragmentation) that releases the drug payload and generates an aza-quinone methide byproduct.
The Role of the 3-Methyl Group

The 3-methyl substituent is not merely structural; it is kinetic.

  • Electronic Effect: The methyl group (electron-donating) stabilizes the developing positive charge on the benzylic carbon during the transition state of the fragmentation. This generally accelerates the release rate (

    
    ) compared to the unsubstituted parent, preventing the accumulation of the intermediate hydroxylamine which can be toxic in its own right.
    
  • Steric Effect: It provides mild steric protection to the benzylic position, influencing the stability of the carbamate linkage prior to activation.

BioreductiveMechanism cluster_tuning 3-Methyl Effect Prodrug Prodrug (Nitrobenzyl Carbamate) Intermediate Hydroxylamine Intermediate (-NHOH) Prodrug->Intermediate Reduction (2e-) Enzyme Nitroreductase (Hypoxia) Enzyme->Prodrug TS Transition State (1,6-Elimination) Intermediate->TS Spontaneous Release Free Drug + Aza-quinone Methide TS->Release Fragmentation

Figure 1: Mechanism of bioreductive activation. The 3-methyl group on the benzyl ring accelerates the transition from Intermediate to Release.

Case Study: Synthesis of PD123319 (AT2 Antagonist)

The most prominent pharmaceutical application of 3-Methyl-4-nitrobenzyl alcohol is its use as the primary alkylating agent in the synthesis of PD123319 (an AT2 receptor ligand).

The Synthetic Challenge

Direct alkylation of the histidine imidazole ring is often low-yielding due to competing nucleophilic sites. Standard halides (chlorides/bromides) of nitrobenzyl systems can be sluggish or prone to side reactions.

The Solution: In-Situ Triflation

The optimized protocol involves converting 3-Methyl-4-nitrobenzyl alcohol directly into its triflate (trifluoromethanesulfonate) derivative in situ at low temperature (


). This transforms the hydroxyl group into a "super-leaving group," enabling rapid and clean alkylation of the N-protected histidine derivative.

PD123319_Synthesis Alcohol 3-Methyl-4-nitrobenzyl alcohol Triflate Benzyl Triflate (Reactive Intermediate) Alcohol->Triflate Tf2O, DIPEA DCM, -78°C Coupled Coupled Intermediate (61% Yield) Triflate->Coupled + Histidine -78°C to RT Histidine Boc-His-OMe (Nucleophile) Histidine->Coupled PD123319 PD123319 (Final API) Coupled->PD123319 Deprotection & Further Steps

Figure 2: Synthetic pathway for PD123319 utilizing the in-situ triflate activation method.

Experimental Protocols

Protocol A: In-Situ Triflate Generation & Coupling

This protocol is adapted from the optimized synthesis of Angiotensin II antagonists [1]. It solves the problem of poor electrophilicity.

Reagents:

  • 3-Methyl-4-nitrobenzyl alcohol (

    
     eq)[1][2][3]
    
  • Triflic anhydride (

    
    , 
    
    
    
    eq)
  • Diisopropylethylamine (DIPEA,

    
     eq)
    
  • Dichloromethane (DCM, anhydrous)

  • Nucleophile (e.g., Boc-His-OMe)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with

    
    . Add 
    
    
    
    in DCM and cool to
    
    
    .
  • Activation: Add a solution of 3-Methyl-4-nitrobenzyl alcohol and DIPEA in DCM dropwise over 10 minutes. Critical: Maintain temperature below

    
     to prevent decomposition of the triflate. Stir for 30 minutes.
    
  • Coupling: Add the nucleophile (dissolved in minimal DCM) slowly.

  • Reaction: Allow the mixture to warm slowly to room temperature overnight.

  • Workup: Quench with 0.25 M potassium phosphate buffer (pH 7). Extract with DCM, dry over

    
    , and purify via flash chromatography (Silica, 
    
    
    
    ).

Self-Validation Check:

  • Visual: The reaction mixture should remain clear/light yellow at

    
    . Darkening indicates decomposition.
    
  • TLC: The triflate is too unstable to isolate; monitor the disappearance of the starting alcohol and the appearance of the coupled product (

    
     typically higher than the alcohol).
    
Protocol B: Chemical Reduction Assay (Prodrug Simulation)

To verify the fragmentation capability of a carbamate derived from this alcohol.

  • Setup: Dissolve the 3-methyl-4-nitrobenzyl carbamate derivative in aqueous buffer/methanol (1:1).

  • Reduction: Add excess Sodium Dithionite (

    
    , 3-5 eq) as a chemical mimetic of nitroreductase.
    
  • Monitoring: Analyze via HPLC at 5-minute intervals.

  • Data Extraction: Track the decay of the prodrug peak and the appearance of the free amine payload. Plot

    
     vs. time to determine 
    
    
    
    .

Quantitative Data Summary

ParameterValue / ObservationContext
CAS Number 80866-75-7Specific isomer identifier
Molecular Weight 167.16 g/mol -
Coupling Yield 61%Synthesis of PD123319 intermediate via Triflate [1]
Reaction Temp

Critical for Triflate stability
Fragmentation Tunable (

)
Faster fragmentation than unsubstituted analogs due to methyl donation [2]
Physical State Yellow SolidMelting Point: 57-61°C

References

  • An improved synthesis of (S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (PD123319). Source: Arkivoc 2000 (ii) 158-164.[3][4] URL:[Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Source: Journal of the Chemical Society, Perkin Transactions 1, 1999. URL:[Link]

Sources

Foundational

Stability of 3-Methyl-4-nitrobenzyl alcohol under acidic and basic conditions

This guide details the stability profile of 3-Methyl-4-nitrobenzyl alcohol , focusing on its behavior under acidic and basic stress conditions.[1] It is designed for researchers requiring mechanistic insight and validate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile of 3-Methyl-4-nitrobenzyl alcohol , focusing on its behavior under acidic and basic stress conditions.[1] It is designed for researchers requiring mechanistic insight and validated experimental protocols.

Executive Summary & Chemical Profile

3-Methyl-4-nitrobenzyl alcohol (CAS: 80866-75-7) is a bifunctional aromatic intermediate used in the synthesis of pharmaceutical signaling modulators and polymer additives. Its stability is governed by the interplay between the electron-withdrawing nitro group (


 to the alcohol) and the reactive methyl group (

to the nitro group).

While generally stable under ambient storage (dry, dark, <8°C), the compound exhibits distinct degradation pathways in solution depending on pH and light exposure.

Property Specification
Molecular Formula

Molecular Weight 167.16 g/mol
pKa (Benzylic -OH) ~15.5 (Neutral/Weak Acid)
pKa (Benzylic -CH3) ~20–22 (Vinylogous acidity due to

-NO2)
Critical Motif 1,3,4-Substitution: Alcohol (1), Methyl (3), Nitro (4).[2][3][4][5][6]

Mechanistic Analysis of Stability

Stability in Acidic Conditions

Under acidic conditions, the primary concern is the protonation of the benzylic hydroxyl group. However, the specific substitution pattern confers a degree of resistance to typical benzylic degradation.

  • Mechanism: Protonation of the hydroxyl group generates an alkyloxonium ion (

    
    ). In typical benzyl alcohols, this leads to water loss and the formation of a benzylic carbocation (
    
    
    
    pathway).
  • Stabilization Factor: The 4-nitro group is a strong electron-withdrawing group (EWG). It destabilizes the formation of a positive charge at the benzylic position (C1) through both inductive (

    
    ) and resonance (
    
    
    
    ) effects. Consequently, the rate of carbocation formation is significantly slower than in unsubstituted benzyl alcohol.
  • Degradation Pathway: Under forcing acidic conditions (pH < 1, High T), the compound will eventually undergo etherification (if alcohol solvents are used) or polymerization. The 3-methyl group provides only weak electron-donating stabilization, insufficient to counteract the nitro group's deactivation.

Stability in Basic Conditions

Basic conditions present the highest risk for rapid degradation due to the 3-methyl-4-nitro motif.

  • Mechanism 1: Methyl Deprotonation (Color Change): The protons on the 3-methyl group are ortho to the nitro group. The strong electron-withdrawing nature of the nitro group renders these protons acidic (vinylogous acidity). Treatment with strong base (e.g., NaOH, NaOMe) results in deprotonation to form a deep red/purple benzylic anion (quinoid resonance structure).

  • Mechanism 2: Oxidative Coupling: Once formed, the benzylic anion is susceptible to oxidative dimerization, forming substituted bibenzyls or stilbenes (related to the Janovsky reaction chemistry).

  • Mechanism 3: Cannizzaro Reaction: As a primary alcohol, it is resistant to Cannizzaro disproportionation unless first oxidized to the aldehyde.

Experimental Protocols

Stress Testing Workflow (Acid/Base)

The following protocol is adapted from ICH Q1A(R2) guidelines for forced degradation.

Reagents:

  • 0.1 M HCl / 1.0 M HCl

  • 0.1 M NaOH / 1.0 M NaOH

  • HPLC Grade Acetonitrile (ACN)

  • Phosphate Buffer (pH 7.0)

Procedure:

  • Stock Preparation: Dissolve 50 mg of 3-Methyl-4-nitrobenzyl alcohol in 50 mL of ACN/Water (50:50).

  • Acid Stress:

    • Aliquot 5 mL of stock into a vial. Add 5 mL of 1.0 M HCl .

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1.0 M NaOH prior to analysis.

  • Base Stress:

    • Aliquot 5 mL of stock into a vial. Add 5 mL of 0.1 M NaOH . (Note: Use lower concentration initially due to high sensitivity).

    • Incubate at Ambient Temperature for 4 hours.

    • Observation: Watch for immediate color change (Yellow

      
       Deep Red/Purple).
      
    • Neutralize with 0.1 M HCl prior to analysis.

  • Analysis: Analyze via RP-HPLC (C18 column, Gradient ACN/Water + 0.1% TFA).

Degradation Pathway Visualization

The following diagram illustrates the divergent pathways in acid vs. base.

StabilityPathways Start 3-Methyl-4-nitrobenzyl Alcohol AcidCond Acidic Condition (H+, Heat) Start->AcidCond BaseCond Basic Condition (OH-) Start->BaseCond Protonated Protonated Species (R-OH2+) AcidCond->Protonated Fast Carbocation Benzylic Carbocation (Destabilized by 4-NO2) Protonated->Carbocation Slow (Rate Limiting) Ether Degradation Product A: Bis(3-methyl-4-nitrobenzyl) ether Carbocation->Ether + ROH Anion Benzylic Anion (C3-Methyl) (Deep Red/Purple) BaseCond->Anion Deprotonation of Methyl Dimer Degradation Product B: Oxidative Dimers (Bibenzyls) Anion->Dimer Oxidation/Coupling

Figure 1: Divergent degradation pathways. Acidic conditions lead to slow etherification, while basic conditions trigger rapid methyl deprotonation and coupling.

Data Summary & Stability Windows

The following table summarizes the expected stability profile based on structural reactivity analysis.

ConditionpH RangeStability PredictionPrimary DegradantVisual Indicator
Strong Acid < 2.0Moderate Benzyl Ethers, PolymersPrecipitate formation
Weak Acid 3.0 – 6.0High None (Hydrolytically stable)None
Neutral 7.0High NoneNone
Weak Base 8.0 – 10.0Low Methyl-oxidation productsSlight yellowing
Strong Base > 11.0Unstable Bibenzyl dimers, StilbenesDeep Purple/Red

Key Finding: The compound is significantly more stable in acidic media than in alkaline media. In base, the "vinylogous" acidity of the methyl group creates a reactive "hotspot" that is often overlooked in standard benzyl alcohol stability assessments.

Photostability Note (Critical)

While this guide focuses on pH, researchers must note that 3-methyl-4-nitro compounds are photo-active.

  • Risk: Exposure to UV light can trigger an intramolecular redox reaction between the nitro group and the ortho-methyl group (similar to the Ciamician-Dennstedt rearrangement or formation of o-nitrosobenzaldehyde derivatives).

  • Control: All stability experiments must be performed in amber glassware to decouple pH effects from photodegradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 591360, 3-Methyl-4-nitrobenzyl alcohol. Retrieved from [Link]

  • Bakke, J. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions.[7] Acta Chemica Scandinavica.[7] (Mechanistic basis for nitro-benzyl interactions).[7] Retrieved from [Link]

  • Master Organic Chemistry (2014). Acidity and Basicity of Alcohols. (Fundamental pKa data for benzylic systems). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Hypoxia-Activated Caged Compounds using 3-Methyl-4-nitrobenzyl Alcohol

Executive Summary & Scientific Rationale This Application Note details the protocol for utilizing 3-Methyl-4-nitrobenzyl alcohol (MNBA) as a caging group for the synthesis of bioreductive prodrugs. Critical Mechanistic D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for utilizing 3-Methyl-4-nitrobenzyl alcohol (MNBA) as a caging group for the synthesis of bioreductive prodrugs.

Critical Mechanistic Distinction: Unlike ortho-nitrobenzyl derivatives, which are photocleavable (decaged by UV light), 3-Methyl-4-nitrobenzyl alcohol functions as a hypoxia-activated trigger . The nitro group is located para to the benzylic position. This structural arrangement precludes the Norrish Type II photochemical mechanism. Instead, this cage relies on bioreduction (enzymatic reduction of the nitro group to an amine/hydroxylamine), which triggers a 1,6-elimination (self-immolation) to release the active payload.

Why use 3-Methyl-4-nitrobenzyl alcohol?

  • Hypoxia Selectivity: It targets the hypoxic microenvironment typical of solid tumors (pathological hypoxia).[1]

  • Tunable Kinetics: The methyl substituent at the 3-position (meta to the benzylic carbon) sterically and electronically modulates the reduction potential and the fragmentation rate of the intermediate hydroxylamine, offering different release kinetics compared to the unsubstituted 4-nitrobenzyl group.

  • Stability: It forms highly stable carbamate or carbonate linkages under normoxic physiological conditions.

Mechanism of Action

The "uncaging" process is a multi-step cascade triggered by electron transfer.

  • Reduction: Under hypoxic conditions, nitroreductases (e.g., cytochrome P450 reductase) reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) or amine (-NH₂).

  • Electronic Switch: The substituent converts from strongly electron-withdrawing (Nitro) to electron-donating (Amine).

  • Fragmentation: The electron density from the amine pushes into the aromatic ring, triggering a 1,6-elimination that cleaves the benzylic C-O bond, releasing CO₂ and the free amine payload (if a carbamate linker is used).

Visualization: Reductive Decaging Pathway

DecagingMechanism Prodrug Caged Prodrug (Nitro-aromatic) Reduction Bioreduction (Hypoxia/NTR) Prodrug->Reduction + 6e- Intermediate Hydroxylamine/Amine Intermediate Reduction->Intermediate Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Electronic Push Quinone Aza-quinone Methide Byproduct Elimination->Quinone Payload Active Payload (Free Drug) Elimination->Payload Release

Figure 1: Mechanism of hypoxia-mediated uncaging of 3-Methyl-4-nitrobenzyl derivatives.

Experimental Protocols

Materials and Equipment
  • Reagent: 3-Methyl-4-nitrobenzyl alcohol (CAS: 80866-75-7).

  • Activator: 4-Nitrophenyl chloroformate (preferred for stability) or N,N'-Disuccinimidyl carbonate (DSC).

  • Base: Diisopropylethylamine (DIPEA) or Pyridine.

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Payload: Primary or secondary amine-containing compound (e.g., Doxorubicin, fluorophore).

Protocol A: Synthesis of Activated Linker (Carbonate Intermediate)

Objective: Convert the stable alcohol into a reactive mixed carbonate capable of coupling with the target amine.

  • Preparation: Dissolve 3-Methyl-4-nitrobenzyl alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Activation: Add 4-Nitrophenyl chloroformate (1.2 equiv) to the solution.

  • Catalysis: Cool to 0°C. Dropwise add Pyridine (1.5 equiv) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of a less polar product).

  • Workup: Dilute with DCM, wash with 0.1 M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

    • Target Product:4-nitrophenyl (3-methyl-4-nitrobenzyl) carbonate .

Protocol B: Conjugation (Caging the Payload)

Objective: React the activated carbonate with the amine payload to form the carbamate prodrug.

  • Coupling: Dissolve the amine payload (1.0 equiv) in anhydrous DMF.

  • Addition: Add the activated carbonate from Protocol A (1.1 equiv).

  • Base: Add DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 12–24 hours in the dark (to prevent incidental photodegradation, though the compound is relatively photostable).

  • Purification: Evaporate solvent and purify via HPLC or preparative TLC.

    • Final Product:3-Methyl-4-nitrobenzyl carbamate-caged [Payload] .

Protocol C: In Vitro Validation (Chemical Decaging)

Objective: Validate the release mechanism using Sodium Dithionite as a chemical mimetic for bioreduction.

  • Setup: Prepare a 10 mM stock solution of the Caged Compound in DMSO.

  • Reduction Medium: Prepare 100 mM Sodium Dithionite (Na₂S₂O₄) in PBS (pH 7.4). Note: Prepare fresh; dithionite oxidizes rapidly in air.

  • Incubation: Mix 10 µL of stock with 990 µL of Reduction Medium (Final conc: 100 µM).

  • Control: Mix 10 µL of stock with 990 µL of PBS (no dithionite).

  • Analysis: Monitor the reaction via HPLC-UV or Fluorescence spectroscopy at t=0, 15, 30, and 60 minutes.

    • Success Criteria: Disappearance of the Caged Compound peak and appearance of the Free Payload peak in the Dithionite sample; no change in the Control sample.

Data Analysis & Troubleshooting

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Methyl-4-nitrobenzyl Alcohol Step1 Activation (4-Nitrophenyl Chloroformate) Start->Step1 DCM, 0°C Intermediate Activated Mixed Carbonate Step1->Intermediate Pyridine Step2 Coupling (Drug-NH2 + DIPEA) Intermediate->Step2 DMF, RT Final Hypoxia-Caged Prodrug Step2->Final Purification

Figure 2: Step-by-step synthetic route for caging amines.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Activation) Hydrolysis of chloroformateEnsure all solvents are anhydrous; use fresh 4-nitrophenyl chloroformate.
No Decaging (Dithionite) Dithionite oxidationUse freshly prepared Na₂S₂O₄; purge buffer with N₂ to remove dissolved O₂.
Premature Release Instability of carbamateCheck pH of storage buffer. Avoid strongly basic conditions (>pH 9).
Solubility Issues Hydrophobic cageUse a co-solvent (DMSO/PEG) or modify the linker to include solubilizing groups.

References

  • Denny, W. A. (2000). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry.

  • Hay, M. P., et al. (2003). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1.

    • Note: This reference specifically analyzes the 3-methyl-4-nitrobenzyl deriv
  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer.

  • Hu, L., et al. (2003). Nitrobenzyl carbamates as bioreductive prodrugs. Mini Reviews in Medicinal Chemistry.

Sources

Application

Deprotection of 3-Methyl-4-nitrobenzyl esters experimental procedure

[1] Executive Summary The 3-methyl-4-nitrobenzyl (MNB) ester is a specialized protecting group and prodrug moiety utilized in organic synthesis and medicinal chemistry. Structurally related to the standard p-nitrobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3-methyl-4-nitrobenzyl (MNB) ester is a specialized protecting group and prodrug moiety utilized in organic synthesis and medicinal chemistry. Structurally related to the standard p-nitrobenzyl (PNB) group, the MNB variant incorporates a methyl substituent at the meta-position relative to the benzylic carbon (ortho to the nitro group). This structural modification modulates the reduction potential of the nitro group and enhances the stability of the ester linkage against premature hydrolysis, while maintaining susceptibility to reductive cleavage .

This guide details the authoritative protocols for the deprotection of MNB esters. Unlike acid-labile groups (e.g., t-butyl) or base-labile groups (e.g., methyl), MNB esters are orthogonal to most standard conditions and are removed via chemoselective reduction of the nitro moiety, followed by a spontaneous 1,6-elimination (fragmentation).

Mechanistic Principles

The deprotection of 3-methyl-4-nitrobenzyl esters relies on a "safety-catch" mechanism. The ester itself is stable to acidic and basic conditions that would typically cleave other protecting groups. Cleavage is triggered only upon the reduction of the electron-withdrawing nitro (


) group to an electron-donating amine (

) or hydroxylamine (

).
The Cascade Sequence:
  • Reduction : The nitro group is reduced to an aniline derivative.

  • Electronic Switch : The substituent changes from electron-withdrawing to strongly electron-donating.

  • 1,6-Elimination : The lone pair on the nitrogen pushes electron density into the ring, triggering the expulsion of the carboxylate leaving group and the formation of a reactive quinone methide species.

Mechanism Diagram[2]

MNB_Deprotection_Mechanism Substrate MNB Ester (Latent Form) Reduction Reduction Step (Zn/AcOH or H2/Pd) Substrate->Reduction Activation Intermediate p-Amino/Hydroxylamino Intermediate Reduction->Intermediate 4e- / 6e- Reduction Transition 1,6-Elimination (Spontaneous) Intermediate->Transition Electronic Push Products Free Carboxylic Acid + Quinone Methide Transition->Products Fragmentation

Figure 1: Mechanistic pathway of MNB ester deprotection via reductive activation and subsequent fragmentation.

Experimental Protocols

Method A: Zinc/Acetic Acid Reductive Cleavage (Standard Protocol)

Best for: Standard organic synthesis, gram-scale deprotection, and substrates sensitive to hydrogenation. Mechanism: Single-electron transfer (SET) reduction of the nitro group.

Reagents & Equipment[1][2]
  • Substrate : 3-Methyl-4-nitrobenzyl ester derivative.[3][2][4][5][6]

  • Reducing Agent : Zinc dust (activated). Note: Activation with dilute HCl prior to use is recommended for sluggish reactions.

  • Solvent System : Glacial Acetic Acid (AcOH) and THF (or Methanol) in a 1:1 to 1:3 ratio.

  • Workup : Celite pad, Ethyl Acetate (EtOAc), Saturated NaHCO₃.

Step-by-Step Procedure
  • Preparation : Dissolve the MNB ester (1.0 equiv) in THF (or MeOH). The concentration should be approximately 0.1 M.

  • Acidification : Add Glacial Acetic Acid (10–20 equiv). The acid serves as both the proton source and the solvent modifier.

  • Activation : Cool the solution to 0°C in an ice bath to control the initial exotherm.

  • Reduction : Add Zinc dust (10–20 equiv) portion-wise over 5 minutes.

    • Critical Check: Ensure vigorous stirring to keep the heavy Zn dust suspended.

  • Reaction : Allow the mixture to warm to room temperature (20–25°C). Monitor by TLC or LC-MS.

    • Duration: Typically complete within 1–4 hours. The starting material (

      
      ) will disappear, and the free acid (
      
      
      
      or streak) will appear.
  • Filtration : Filter the reaction mixture through a pad of Celite to remove excess Zinc. Wash the pad with EtOAc.[7]

  • Quenching : Concentrate the filtrate to remove bulk organics/AcOH. Redissolve in EtOAc and wash cautiously with saturated aqueous NaHCO₃ (to neutralize residual AcOH) and brine.

  • Isolation : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary (often required to remove the quinone methide byproducts).

Method B: Hydrogenolysis (Catalytic Hydrogenation)

Best for: Clean deprotection where the substrate lacks other reducible groups (e.g., alkenes, alkynes, benzyl ethers). Mechanism: Catalytic reduction of the nitro group and/or direct hydrogenolysis of the benzylic C-O bond.

Reagents & Equipment[1][2]
  • Catalyst : 10% Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pearlman's Catalyst).

  • Hydrogen Source : H₂ gas (balloon pressure, ~1 atm).

  • Solvent : Methanol, Ethanol, or EtOAc.

Step-by-Step Procedure
  • Dissolution : Dissolve the substrate in Methanol (0.05–0.1 M).

  • Inerting : Purge the reaction flask with Nitrogen or Argon to remove oxygen.

  • Catalyst Addition : Carefully add 10% Pd/C (10–20% by weight of substrate). Caution: Pd/C is pyrophoric; add under inert flow.

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir vigorously under a balloon of H₂.

  • Monitoring : Reaction is usually rapid (30 min – 2 hours).

  • Workup : Filter through Celite to remove the catalyst. Concentrate the filtrate.

    • Note: The byproduct in this method is 3-methyl-4-aminotoluene (if direct hydrogenolysis occurs) or the amino-benzyl alcohol derivative. These are easily separated from the free acid by acid/base extraction.

Method C: Sodium Dithionite (Na₂S₂O₄) Reduction

Best for: Mild, neutral conditions; suitable for substrates sensitive to acid (Method A) or metal catalysts (Method B).

Protocol Summary
  • Dissolve substrate in a mixture of THF and Water (2:1).

  • Add Sodium Dithionite (3–5 equiv) and Sodium Bicarbonate (3 equiv) to buffer the solution.

  • Heat to mild reflux (40–50°C) for 2–6 hours.

  • The solution will turn from yellow to colorless upon reduction of the nitro group.

  • Perform standard extraction workup.

Comparative Analysis of Methods

FeatureZn / AcOH (Method A)Hydrogenolysis (Method B)Na₂S₂O₄ (Method C)
Mechanism Metal-Acid ReductionCatalytic ReductionNucleophilic Reduction
pH Conditions Acidic (pH < 3)NeutralNeutral / Mildly Basic
Chemo-selectivity High (tolerates alkenes)Low (reduces alkenes/alkynes)High
Reaction Speed Fast (1–3 h)Very Fast (0.5–2 h)Slow (2–6 h)
Scalability Excellent (Gram to Kg)Good (Safety limits H₂ use)Good
Primary Risk Acid sensitivity of substrateFire hazard (Pd/C), Over-reductionSolubility issues

Troubleshooting & Expert Insights

Handling the Quinone Methide Byproduct

The 1,6-elimination generates a quinone methide species. This electrophile can potentially re-react with nucleophiles (including the product).

  • Solution : Include a "scavenger" in the reaction or workup. For Zn/AcOH, the solvent itself often traps the intermediate. In sensitive cases, adding a thiol (e.g., cysteine or mercaptoethanol) during workup can quench the reactive byproduct.

Incomplete Cleavage

If the nitro group is reduced (aniline formed) but the ester does not hydrolyze:

  • Cause : The 1,6-elimination might be slow due to conformational constraints or pH.

  • Fix : Gently heat the post-reduction mixture (40°C) or adjust pH to neutral/slightly basic (pH 7–8) to facilitate the electron push from the nitrogen lone pair.

Workflow Visualization

MNB_Workflow Start Start: MNB Ester Substrate Choice Select Method Start->Choice MethodA Method A: Zn / AcOH (Standard) Choice->MethodA Acid Stable MethodB Method B: H2 / Pd-C (Non-Acidic) Choice->MethodB Acid Sensitive ProcessA 1. Dissolve in THF/AcOH 2. Add Zn Dust at 0°C 3. Stir 2h at RT MethodA->ProcessA ProcessB 1. Dissolve in MeOH 2. Add Pd/C 3. H2 Balloon, 1h MethodB->ProcessB Check Check TLC/LCMS: Nitro Reduced? ProcessA->Check ProcessB->Check Check->ProcessA No (Add more Zn) Workup Filter (Celite) Acid/Base Extraction Check->Workup Yes Final Pure Carboxylic Acid Workup->Final

Figure 2: Decision tree and operational workflow for MNB ester deprotection.

References

  • Vertex AI Search . (2025). Cleavage of Nitrobenzyl Amides and Ethers. National Institutes of Health (NIH). Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-VCH. (Standard text for nitrobenzyl cleavage conditions).
  • Google Patents . (1986). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs. Patent EP0245637A1. (Describes Zn/Acid cleavage of 3-methyl-4-nitrobenzyl groups). Link

  • Chem-Impex . (2025). 3-Methyl-4-nitrobenzyl bromide Product Data. (Precursor information and stability).[1][8][9] Link

  • Common Organic Chemistry . (2025). Ester to Alcohol/Acid Reduction Conditions. Link

Sources

Method

Application Notes and Protocols: Synthesis of 3-Methyl-4-nitrobenzyl bromide and its Application in Alkylation Reactions

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Methyl-4-nitrobenzyl bromide In the landscape of modern organic synthesis and medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Methyl-4-nitrobenzyl bromide

In the landscape of modern organic synthesis and medicinal chemistry, the ability to introduce specific structural motifs into a molecule is paramount. 3-Methyl-4-nitrobenzyl bromide is a versatile and highly valuable reagent that serves as a key building block for this purpose.[1] Its utility lies in its capacity to introduce the 3-methyl-4-nitrobenzyl group, a functionalized aromatic moiety that is a precursor to a wide array of more complex molecular architectures. Researchers in pharmaceutical development, agrochemicals, and materials science frequently employ this compound for its predictable reactivity and stability.[1] The presence of the benzylic bromide facilitates nucleophilic substitution reactions, making it an excellent alkylating agent, while the nitro and methyl groups on the aromatic ring offer sites for further chemical modification.[1]

This document provides a comprehensive guide to the synthesis of 3-Methyl-4-nitrobenzyl bromide from 3-methyl-4-nitrotoluene, followed by a detailed protocol for its application in alkylation reactions. The protocols are designed with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.

Part 1: Synthesis of 3-Methyl-4-nitrobenzyl bromide via Radical Bromination

The selective bromination of the methyl group on an activated aromatic ring, known as benzylic bromination, is a cornerstone transformation in organic synthesis. The synthesis of 3-Methyl-4-nitrobenzyl bromide from 3-methyl-4-nitrotoluene is efficiently achieved through a free-radical chain reaction.

Mechanistic Rationale and Experimental Design

The reaction proceeds via a free-radical mechanism, which is favored over electrophilic aromatic substitution due to the specific reagents and conditions employed.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations.[2] Unlike using elemental bromine (Br₂), which can lead to competing electrophilic addition to the aromatic ring, NBS provides a low, constant concentration of bromine radicals (Br•) and elemental bromine.[3] This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the reaction, thus minimizing unwanted side reactions.[4]

  • Role of the Radical Initiator and Light Free-radical reactions require an initiation step to generate the initial radicals. This is typically accomplished using a chemical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to form radicals.[5] Alternatively, irradiation with a light source, such as a sunlamp or a 500-watt photolamp, can induce the homolytic cleavage of the Br-Br bond, initiating the chain reaction.[3][6]

  • Solvent Selection The reaction is best performed in an inert, non-polar solvent. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity, safer alternatives like cyclohexane or dichloroethane are now more common.[5][7] These solvents are chosen because they do not participate in the radical reaction.

Synthesis Workflow

Synthesis_Workflow SM 3-Methyl-4-nitrotoluene Product 3-Methyl-4-nitrobenzyl bromide SM->Product Free-Radical Bromination Reagents NBS, AIBN (Initiator) Reagents->Product Solvent Solvent (e.g., CCl4) Solvent->Product Conditions Heat / Light Conditions->Product

Caption: Workflow for the synthesis of 3-Methyl-4-nitrobenzyl bromide.

Experimental Protocol: Synthesis of 3-Methyl-4-nitrobenzyl bromide

Materials:

  • 3-Methyl-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or cyclohexane

  • Sodium bicarbonate solution (5% aqueous)

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • UV lamp or a 250W sunlamp

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-4-nitrotoluene (1.0 eq) in carbon tetrachloride (or cyclohexane).

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

  • Initiation and Reaction: Gently heat the mixture to reflux (approx. 77°C for CCl₄) while stirring. Irradiate the flask with a UV lamp. The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide by-product.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution and deionized water.[6] This removes any remaining unreacted NBS and acidic by-products.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by recrystallization from hot ethanol to yield pale yellow crystals of 3-Methyl-4-nitrobenzyl bromide.[6]

Data Summary: Synthesis Parameters
ParameterValue/ConditionRationale
Molar Ratio (Substrate:NBS) 1 : 1.05A slight excess of NBS ensures complete conversion of the starting material.
Initiator (AIBN) 0.02 eqA catalytic amount is sufficient to initiate the radical chain reaction.
Temperature RefluxProvides the necessary activation energy for initiator decomposition and reaction.
Reaction Time 1-3 hoursTypical duration for complete conversion, monitorable by TLC or visual cues.
Expected Yield 70-85%This is a typical yield range for this type of radical bromination.

Part 2: Application in Alkylation Reactions

3-Methyl-4-nitrobenzyl bromide is a potent electrophile and is highly effective for the alkylation of a wide range of nucleophiles. This reactivity stems from the benzylic position of the bromide, which stabilizes the transition state of both Sₙ1 and Sₙ2 reactions.

Mechanistic Rationale

The alkylation reaction is a nucleophilic substitution where a nucleophile (e.g., an amine, phenoxide, thiolate) displaces the bromide ion. The reaction is typically carried out in a polar aprotic solvent, which solvates the cation but not the anion, thereby increasing the nucleophilicity of the reacting species. A base is often required to deprotonate the nucleophile or to neutralize the HBr formed during the reaction.

General Alkylation Workflow

Alkylation_Workflow AlkylatingAgent 3-Methyl-4-nitrobenzyl bromide Product Alkylated Product (R-Nu-CH2-Ar) AlkylatingAgent->Product Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Sources

Application

Use of 3-Methyl-4-nitrobenzyl alcohol as a photolabile linker in organic synthesis

The following Application Note and Protocol guide details the use of 3-Methyl-4-nitrobenzyl alcohol as a scaffold for constructing photolabile linkers. Application Note: 3-Methyl-4-nitrobenzyl Alcohol as a Photolabile Li...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 3-Methyl-4-nitrobenzyl alcohol as a scaffold for constructing photolabile linkers.

Application Note: 3-Methyl-4-nitrobenzyl Alcohol as a Photolabile Linker Scaffold

Executive Summary

3-Methyl-4-nitrobenzyl alcohol (CAS 80866-75-7) serves as a specialized "precursor scaffold" for the synthesis of ortho-nitrobenzyl (o-NB) photolabile linkers. While standard photolabile linkers often utilize 2-nitrobenzyl derivatives directly, the 3-methyl-4-nitro isomer offers a unique structural geometry where the methyl group at position 3 functions as the latent photocleavable site (being ortho to the nitro group), while the hydroxymethyl group at position 1 serves as a stable anchor for solid-phase attachment.

This dual-functionality allows for the construction of "Reverse-Direction" Linkers :

  • Anchor Point: The alcohol (para to nitro) attaches to the resin/carrier.

  • Cleavage Site: The methyl group (ortho to nitro) is functionalized to carry the payload.

  • Mechanism: Upon UV irradiation (365 nm), the nitro group abstracts a proton from the ortho-benzylic carbon (the functionalized methyl group), initiating a Norrish Type II cascade that releases the payload.

Scientific Mechanism & Rationale

Structural Logic

For a nitrobenzyl group to be photolabile, the nitro group must be ortho to the benzylic carbon-hydrogen bond.

  • In 3-Methyl-4-nitrobenzyl alcohol :

    • The Hydroxymethyl (-CH₂OH) at C1 is para to the Nitro group (C4). Result: Stable to UV light (ideal for resin anchoring).

    • The Methyl (-CH₃) at C3 is ortho to the Nitro group (C4). Result: Photochemically active upon functionalization.

Cleavage Mechanism (Norrish Type II)

The cleavage follows the established o-nitrobenzyl mechanism:

  • Excitation: UV light (365 nm) excites the nitro group to a triplet state.

  • H-Abstraction: The excited nitro oxygen abstracts a benzylic proton from the ortho-carbon (the functionalized C3-methyl).

  • Rearrangement: Formation of an aci-nitro intermediate, followed by cyclization to an isoxazole/hemiacetal.

  • Release: Hydrolysis releases the substrate (payload) and yields a nitroso-benzaldehyde byproduct.

PhotolysisMechanism Start Linker-Payload (Ortho-Substituted) Excitation Excited Nitro State (Triplet) Start->Excitation hν (365 nm) Intermediate Aci-Nitro Intermediate Excitation->Intermediate 1,5-H Shift Cleavage Hemiacetal Collapse Intermediate->Cleavage Rearrangement Products Released Payload + Nitroso Byproduct Cleavage->Products Hydrolysis

Figure 1: Mechanism of photocleavage for ortho-nitrobenzyl systems constructed on the 3-methyl scaffold.

Experimental Protocols

Phase A: Linker Activation (Synthesis of the Brominated Scaffold)

Before attaching the payload, the C3-methyl group must be converted into a reactive handle (bromomethyl).

Materials:

  • 3-Methyl-4-nitrobenzyl alcohol (10 mmol)

  • N-Bromosuccinimide (NBS) (11 mmol)

  • Benzoyl Peroxide (catalytic) or AIBN

  • Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative)

Protocol:

  • Dissolution: Dissolve 3-Methyl-4-nitrobenzyl alcohol in anhydrous CCl₄ (or Trifluorotoluene) under Argon.

  • Radical Initiation: Add NBS and the radical initiator (Benzoyl Peroxide).

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC for the disappearance of starting material.

    • Note: The hydroxymethyl group (C1) is generally stable to radical bromination conditions compared to the activated ortho-methyl, but protection (e.g., as an acetate) is recommended if over-oxidation is observed.

  • Workup: Cool, filter off succinimide, and concentrate the filtrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate 3-(bromomethyl)-4-nitrobenzyl alcohol .

Phase B: Resin Attachment (Anchoring)

The alcohol handle is attached to a solid support.

Resin Choice: Carboxyl-functionalized resin (e.g., Merrifield, Wang precursor, or Polystyrene-COOH). Coupling Method: Esterification.

  • Swelling: Swell the Carboxyl-Resin (1.0 g, ~1.0 mmol/g) in DCM for 30 min.

  • Activation: Add DIC (3 eq) and DMAP (0.1 eq) to the resin suspension.

  • Coupling: Add 3-(bromomethyl)-4-nitrobenzyl alcohol (2.5 eq) dissolved in DCM/DMF (1:1).

  • Incubation: Shake at room temperature for 12–18 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).

  • Validation: Check loading via UV quantification (if applicable) or proceed to payload loading.

Phase C: Payload Loading (Substrate Attachment)

The payload is attached to the reactive bromomethyl group (the photocleavable site).

Target: Carboxylic Acid or Amine Payload.[1][2]

  • Swelling: Swell the Linker-Resin in DMF.

  • Nucleophilic Displacement:

    • For Acids: Dissolve Payload-COOH (3 eq) and Cs₂CO₃ (3 eq) in DMF. Add to resin.

    • For Amines: Dissolve Payload-NH₂ (5 eq) and DIEA (5 eq) in DMF. Add to resin.

  • Reaction: Shake at 50°C for 6–12 hours (Cesium promotes displacement of the benzylic bromide).

  • Capping: Cap unreacted bromide sites with acetic acid/Cs₂CO₃ to prevent side reactions.

Phase D: Photocleavage Protocol

Equipment: UV Lamp (365 nm, approx. 10–20 mW/cm²).

  • Preparation: Suspend the resin in a cleavage solvent (e.g., MeOH, PBS, or DCM depending on payload solubility).

    • Optimization: Add a scavenger (e.g., 5% hydrazine or hydroxylamine) if the nitroso byproduct interferes with the payload.

  • Irradiation: Irradiate the suspension from the top in an open vessel (quartz or glass) for 30–60 minutes.

    • Agitation: Stir or shake gently during irradiation to ensure uniform exposure.

  • Collection: Filter the resin. The filtrate contains the released payload.

  • Analysis: Analyze the filtrate by HPLC/MS to determine purity and yield.

Technical Data & Troubleshooting

Comparative Linker Properties
Property3-Methyl-4-nitrobenzyl (This Protocol)Standard 2-Nitrobenzyl (e.g., NBA)
Anchoring Site Para-Hydroxymethyl (Stable)Benzylic Carbon (often unstable)
Cleavage Site Ortho-Methyl (Functionalized)Benzylic Carbon
Stability High (Para-nitro ester anchor is robust)Moderate (Linker is the anchor)
Cleavage Rate Moderate (k ~ 10⁻² s⁻¹)Fast (k ~ 10⁻¹ s⁻¹)
Wavelength 365 nm (Near UV)365 nm (Near UV)
Troubleshooting Guide
  • Low Cleavage Yield:

    • Cause: Inefficient light penetration. Solution: Use a thinner suspension depth or stronger light source.

    • Cause: Side reaction of nitroso byproduct. Solution: Add 10 mM semicarbazide hydrochloride to the cleavage buffer to scavenge the nitrosoaldehyde.

  • Premature Cleavage:

    • Cause: Ambient light exposure. Solution: Wrap all reaction vessels in aluminum foil during synthesis.

  • Low Loading Efficiency:

    • Cause: Steric hindrance at the bromomethyl site.[3] Solution: Use Cesium salts (Cs₂CO₃) to enhance nucleophilicity or switch to a stronger nucleophile (e.g., Thiol).

Workflow Visualization

Workflow Start Start: 3-Methyl-4-nitrobenzyl Alcohol Step1 Step 1: Radical Bromination (NBS, CCl4, Reflux) Start->Step1 Intermediate 3-(Bromomethyl)-4-nitrobenzyl Alcohol Step1->Intermediate Step2 Step 2: Resin Anchoring (Attach OH to Carboxyl-Resin) Intermediate->Step2 Step3 Step 3: Payload Loading (Displace Br with Drug/Peptide) Step2->Step3 Final Photocleavage (UV 365nm -> Release) Step3->Final

Figure 2: Step-by-step synthesis workflow from raw material to active photolabile resin.

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Journal of Organic Chemistry, 62(8), 2370–2380. Link

  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 377–399. Link

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new photolabile support for the solid-phase synthesis of protected peptides. Journal of the American Chemical Society, 97(6), 1575–1579. Link

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzyl alcohol (Compound Summary). National Library of Medicine. Link

  • Kloxin, A. M., et al. (2009). Photodegradable Hydrogels for Dynamic Tuning of Physical and Chemical Properties. Science, 324(5923), 59–63. Link

Sources

Method

Application Note: Hydroxyl Protection via 3-Methyl-4-nitrobenzyl Ether

This Application Note is designed for researchers requiring a robust, orthogonal protecting group strategy for hydroxyl moieties. It focuses on the 3-Methyl-4-nitrobenzyl (3-Me-PNB) ether, a specialized variant of the st...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, orthogonal protecting group strategy for hydroxyl moieties. It focuses on the 3-Methyl-4-nitrobenzyl (3-Me-PNB) ether, a specialized variant of the standard


-nitrobenzyl (PNB) group.

While standard PNB groups are widely known, the 3-Me-PNB derivative offers distinct advantages in crystallinity , NMR characterization (due to the diagnostic methyl singlet), and tunable reduction kinetics due to steric influence at the nitro center.

Part 1: Strategic Rationale & Chemical Profile

The "Safety-Catch" Advantage

The 3-Methyl-4-nitrobenzyl ether functions primarily as a "safety-catch" protecting group. Unlike


-methoxybenzyl (PMB) ethers which are labile to direct oxidation, or silyl ethers which are acid/fluoride labile, the 3-Me-PNB ether is electron-deficient .
  • Stability: It withstands acidic conditions, mild oxidants (DDQ, CAN), and strong bases.

  • Orthogonality: It remains intact during the deprotection of PMB (oxidative) or TBDMS (fluoride) groups.

  • Cleavage Mechanism: It requires a specific reduction event (converting the electron-withdrawing

    
     to an electron-donating 
    
    
    
    ) to "arm" the group for subsequent oxidative cleavage or hydrolysis.
Structural Impact of the 3-Methyl Group

Why use the 3-methyl variant over the standard 4-nitrobenzyl group?

  • NMR Diagnostics: The aryl methyl group provides a sharp singlet (~2.3–2.6 ppm) in

    
    -NMR, distinct from the crowded aromatic or aliphatic regions, aiding in reaction monitoring.
    
  • Steric Modulation: The methyl group is ortho to the nitro group. This steric bulk slightly twists the nitro group out of planarity, modulating its reduction potential. This allows for fine-tuning selectivity in substrates containing multiple reducible sites (e.g., distinguishing between a standard PNB and a 3-Me-PNB).

  • Crystallinity: The asymmetry introduced often disrupts packing "slipperiness," aiding in the crystallization of intermediates—a critical feature in drug development pipelines.

Part 2: Experimental Protocols

Protocol A: Installation (Williamson Ether Synthesis)

Objective: Protection of a secondary alcohol.

Reagents:

  • Substrate (Alcohol, 1.0 equiv)

  • 3-Methyl-4-nitrobenzyl bromide (1.2 – 1.5 equiv) [CAS: 141281-38-1]

  • Sodium Hydride (60% dispersion in oil, 1.5 equiv)

  • Tetrabutylammonium iodide (TBAI, 0.1 equiv) - Catalyst

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Dissolve the alcohol in anhydrous DMF. Cool to 0°C. Add NaH portion-wise. Evolution of

    
     gas will be observed. Stir for 30 minutes at 0°C to ensure alkoxide formation.
    
  • Addition: Add 3-Methyl-4-nitrobenzyl bromide (dissolved in minimal DMF) dropwise. Add TBAI catalyst.

    • Note: The TBAI accelerates the reaction via the Finkelstein reaction (in situ conversion of bromide to more reactive iodide).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (the product will be less polar than the starting alcohol).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Deprotection Strategy 1 (Direct Hydrogenolysis)

Applicability: Substrates with no other reducible groups (alkenes, alkynes, benzyl ethers).

Method:

  • Dissolve substrate in EtOH or MeOH.

  • Add 10% Pd/C (10–20 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure is usually sufficient; 1 atm).
    
  • Mechanism: The nitro group is reduced to an amine, followed by hydrogenolysis of the benzylic C-O bond.

  • Time: 2–6 hours. Filter through Celite to remove catalyst.

Protocol C: Deprotection Strategy 2 (The Orthogonal "Two-Step")

Applicability: Complex substrates where global hydrogenolysis is not desired. This method selectively removes 3-Me-PNB in the presence of Benzyl (Bn) ethers.

Step 1: Reduction (Activation)

  • Reagents: Zinc dust (activated, 10 equiv), Acetic Acid (AcOH), THF.

  • Procedure: Dissolve substrate in THF/AcOH (1:1). Add Zn dust. Stir at RT for 1 hour.

  • Result: The

    
     group is reduced to 
    
    
    
    (3-Methyl-4-aminobenzyl ether). The ether linkage remains intact.[1]
  • Workup: Filter Zn, neutralize with

    
    , extract.
    

Step 2: Oxidative Cleavage (Release)

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.2 equiv) in

    
     (10:1).
    
  • Procedure: Treat the intermediate amino-ether with DDQ at RT.

  • Mechanism: The electron-rich amino-benzyl system is now susceptible to Single Electron Transfer (SET) oxidation, generating an oxocarbenium ion that hydrolyzes to release the free alcohol and the benzaldehyde byproduct.

  • Selectivity: Standard PNB (nitro) is stable to DDQ. Only the reduced (amino) form cleaves.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the "Safety-Catch" logic, distinguishing between the stable Nitro-form and the labile Amino-form.

G cluster_0 Orthogonality Check Substrate Alcohol (R-OH) Protected Protected Ether (Stable to Acid/Oxidation) Substrate->Protected NaH, DMF (Williamson Ether) Reagent 3-Methyl-4-nitrobenzyl Bromide Reagent->Protected Reduced Intermediate: Amino-Benzyl Ether (Electron Rich) Protected->Reduced Step 1: Activation Zn/AcOH or H2/Pt (Reduces NO2 to NH2) Product Recovered Alcohol (R-OH) Reduced->Product Step 2: Release DDQ (Oxidation) Hydrolysis Byproduct Byproduct: 3-Methyl-4-aminobenzaldehyde Reduced->Byproduct

Figure 1: The "Safety-Catch" mechanism. The group is locked (stable) until reduced, then unlocked (labile) for oxidative cleavage.

Part 4: Data Summary & Troubleshooting

Comparative Stability Table
Reagent/ConditionStandard Benzyl (Bn)p-Methoxybenzyl (PMB)3-Me-PNB (Nitro Form) 3-Me-PNB (Amino Form)
TFA / Acid StableLabileStable Labile (slow)
NaH / Base StableStableStable Stable
DDQ (Oxidant) StableLabileStable Labile
H2 / Pd (Red) LabileLabileLabile (to amine, then cleaves)Labile
Zn / AcOH StableStableReduces to Amino Stable
Troubleshooting Guide
  • Problem: Low yield during installation.

    • Cause: Steric hindrance of the 3-methyl group or poor solubility.

    • Solution: Add TBAI (tetrabutylammonium iodide) to catalyze the reaction. Ensure the bromide reagent is fresh; benzyl bromides degrade over time.

  • Problem: Incomplete cleavage with

    
    .
    
    • Cause: Catalyst poisoning by the amine generated in situ.

    • Solution: Add a trace amount of AcOH to the hydrogenation mixture to protonate the amine as it forms, preventing it from binding tightly to the Pd surface.

  • Problem: "Stuck" at the Amino-ether stage (Step 1 worked, Step 2 failed).

    • Cause: Oxidation potential is too high.

    • Solution: Switch from DDQ to CAN (Ceric Ammonium Nitrate) in Acetone/Water, which is a stronger oxidant.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition.[2] Wiley-Interscience. (Standard reference for Nitrobenzyl ether stability and cleavage conditions).

  • American Elements. 3-Methyl-4-nitrobenzyl bromide Product Specifications. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups: Hydroxyl. (General reactivity profiles for substituted benzyl ethers). Available at: [Link]

  • Hu, L., et al. (2004). Nitroaryl phosphoramide compositions and methods. US Patent App.[3] 10/476,576. (Demonstrates the use of 3-methyl-4-nitrobenzyl derivatives as reductively activated prodrugs, validating the reduction-activation mechanism). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and removing byproducts of 3-Methyl-4-nitrobenzyl alcohol photolysis

Technical Support Center: Photolysis of 3-Methyl-4-nitrobenzyl Alcohol Welcome to the technical support guide for researchers utilizing the photolysis of 3-Methyl-4-nitrobenzyl alcohol, a common photolabile protecting gr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photolysis of 3-Methyl-4-nitrobenzyl Alcohol

Welcome to the technical support guide for researchers utilizing the photolysis of 3-Methyl-4-nitrobenzyl alcohol, a common photolabile protecting group. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful identification and removal of photochemical byproducts, leading to high-purity target compounds.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common questions regarding the photochemistry of 3-Methyl-4-nitrobenzyl alcohol and the nature of its byproducts.

FAQ 1: What is the expected primary byproduct from the photolysis of 3-Methyl-4-nitrobenzyl alcohol?

The photolysis of ortho-nitrobenzyl compounds proceeds via a well-established intramolecular redox mechanism.[1][2][3] Upon irradiation with UV light (typically in the 300-365 nm range), the ortho-nitro group is reduced to a nitroso group, while the benzylic carbon is oxidized.[4] This process releases the protected molecule.

For 3-Methyl-4-nitrobenzyl alcohol, the primary byproduct generated is 3-Methyl-4-nitrosobenzaldehyde .

Photolysis_Mechanism Start 3-Methyl-4-nitrobenzyl Alcohol (Starting Material) UV UV Irradiation (e.g., 365 nm) Start->UV Intermediate Aci-nitro Intermediate (Transient Species) UV->Intermediate Intramolecular H-atom transfer Products Released Alcohol/Substrate (Desired Product) Intermediate->Products Rearrangement & Cleavage Byproduct 3-Methyl-4-nitrosobenzaldehyde (Primary Byproduct) Intermediate->Byproduct

Caption: General photolysis mechanism of 3-Methyl-4-nitrobenzyl alcohol.

FAQ 2: Why is my reaction mixture turning yellow or brown?

The formation of a yellow or brown color is characteristic of nitroso compounds, such as the 3-Methyl-4-nitrosobenzaldehyde byproduct.[5] These compounds often have distinct colors and can sometimes undergo further reactions or oligomerization, leading to a complex and colored crude product mixture.[6] While the color indicates the reaction is proceeding, it also confirms the presence of impurities that must be removed.

FAQ 3: What analytical techniques are best for identifying the 3-Methyl-4-nitrosobenzaldehyde byproduct?

A multi-technique approach is recommended for unambiguous identification.

  • Thin-Layer Chromatography (TLC): The first and simplest step. The nitrosobenzaldehyde byproduct is typically more polar than the starting nitrobenzyl alcohol but will have a distinct Rf value. It often appears as a colored spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and purity. The byproduct will have a characteristic retention time. A diode-array detector (DAD) is useful as the nitroso compound will have a different UV-Vis absorption profile compared to the starting material.[4]

  • Mass Spectrometry (GC-MS or LC-MS): Essential for confirming the molecular weight of the byproduct.[7][8] You can identify the molecular ion peak corresponding to the mass of 3-Methyl-4-nitrosobenzaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure. Look for the appearance of an aldehyde proton signal (typically 9-10 ppm) and shifts in the aromatic proton signals consistent with the change from a -NO₂ to an -N=O group.[4][9]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signal (CDCl₃)
3-Methyl-4-nitrobenzyl alcohol C₈H₉NO₃167.16~4.8 ppm (s, 2H, -CH₂OH)
3-Methyl-4-nitrosobenzaldehyde C₈H₇NO₂149.15~10.0 ppm (s, 1H, -CHO)

Part 2: Troubleshooting Guide for Byproduct Removal

This section provides solutions to common problems encountered during the purification of the desired product after photolysis.

Problem 1: My target compound and the nitroso byproduct are co-eluting during silica gel chromatography.

This is a frequent challenge due to the similar polarity profiles of the desired product and the aromatic byproduct.

Causality: The polarity of the 3-Methyl-4-nitrosobenzaldehyde byproduct can be very close to that of many target molecules, especially if the target molecule also contains aromatic or moderately polar functional groups. Using standard solvent systems like ethyl acetate/hexane may not provide sufficient resolution.

Solutions:

  • Solvent System Optimization:

    • Introduce a Different Solvent: Instead of a simple two-solvent system, introduce a third solvent to modulate selectivity. For example, adding a small amount of dichloromethane or methanol to an ethyl acetate/hexane system can alter the interactions with the silica stationary phase.

    • Use a Less Polar System: If your desired product is significantly less polar than the byproduct, use a less polar eluent system (e.g., dichloromethane/hexane) to retain the byproduct more strongly on the column.

  • Change the Stationary Phase:

    • If silica gel (a polar, acidic stationary phase) fails, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Can offer different selectivity compared to silica.

    • Reverse-Phase Chromatography (C18): If the desired compound is sufficiently non-polar, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be highly effective, as the polar byproduct will elute much earlier.

Problem 2: The nitroso byproduct seems to be reacting or degrading on the column.

Causality: Nitroso compounds can be unstable, especially on acidic surfaces like standard silica gel.[6] This can lead to streaking on TLC, low recovery of mass balance from the column, and the appearance of new, unidentified colored bands.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your eluent system containing 1% triethylamine. This neutralizes the acidic sites on the silica surface, minimizing byproduct degradation.

  • Work Quickly and Protect from Light: Prepare the column and run the purification promptly after the reaction. Keep the column covered with aluminum foil to prevent further light-induced reactions of the colored byproduct.

  • Chemical Scavenging (Advanced): In some cases, the nitroso byproduct can be selectively reacted to form a more easily separable derivative. For instance, thiols are known to react with nitroso compounds.[10] This approach should be used with caution and only if the desired product is unreactive towards the scavenger.

Protocol: Standard Purification Workflow

This protocol outlines a systematic approach to purifying your target compound following the photolysis of a 3-Methyl-4-nitrobenzyl alcohol-protected substrate.

Purification_Workflow Start Crude Photolysis Mixture TLC 1. Initial Analysis: Run TLC in multiple solvent systems Start->TLC Decision Is there good separation between product and byproduct spots? TLC->Decision Column 2. Perform Flash Column Chromatography Decision->Column Yes Optimize Optimize solvent system or change stationary phase (e.g., Reverse Phase) Decision->Optimize No Fractions 3. Collect & Analyze Fractions by TLC Column->Fractions Combine 4. Combine Pure Fractions Fractions->Combine Evaporate 5. Evaporate Solvent under Reduced Pressure Combine->Evaporate Final Pure Product Evaporate->Final Optimize->TLC

Caption: A systematic workflow for the purification of photolysis products.

Step-by-Step Methodology:

  • Reaction Work-up: After photolysis is complete (as monitored by TLC or HPLC), quench the reaction and remove the photolysis solvent under reduced pressure to obtain the crude product.

  • Solvent System Scouting (TLC): Dissolve a small amount of the crude mixture and spot it on several TLC plates. Develop these plates in different solvent systems (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 5% MeOH/DCM). Identify a system that gives a clear separation (ΔRf > 0.2) between your desired product and the main colored byproduct.

  • Column Preparation: Prepare a flash chromatography column with silica gel using the optimized eluent from Step 2. If byproduct instability is a concern, consider deactivating the silica with triethylamine.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified target compound.

  • Final Purity Check: Confirm the purity of the final product using HPLC and/or NMR spectroscopy.

References

  • Šebej, P., Wrzal, R., Vávra, J., Wirz, J., & Klán, P. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. The Journal of Organic Chemistry, 84(13), 8539–8550. [Link]

  • Blanc, A., & Bochet, C. G. (2002). New J. Chem., 2002, 26, 1489-1493. This specific reference discusses thiol reactivity but a direct link is not available in the search results; the principle is a known chemical reaction. A related finding on thiol reactions with photolysis byproducts is in J. Am. Chem. Soc. 1997, 119 (18), 4149–4159. [Link]

  • Kim, M. S., Diamond, S. L., & Mauck, R. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]

  • Lederer, T., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723–1736. [Link]

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076–2084. [Link]

  • Shembekar, N., et al. (2022). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Molecules, 27(22), 7904. [Link]

  • Givens, R. S., et al. (2007). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 6(7), 759-766. [Link]

  • Carver, Z. D., & Peppas, N. A. (2020). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 591360, 3-Methyl-4-nitrobenzyl alcohol. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(48), 15885–15894. [Link]

  • Hellrung, B., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Chen, C., et al. (2013). Identification of UV photoproducts and hydrolysis products of butachlor by mass spectrometry. Journal of Agricultural and Food Chemistry, 61(16), 3788-3795. [Link]

  • Zare, E., et al. (2017). Comparison of analytical techniques for the identification of bioactive compounds from natural products. RSC Advances, 7(83), 52627-52649. [Link]

  • Corrie, J. E. T., et al. (2003). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society, 125(28), 8546–8554. [Link]

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142.
  • Teimourian, S., et al. (2017). Development of an Analytical Method for the Determination of Photoinitiators Used for Food Packaging Materials with Potential to Migrate into Milk. Food Analytical Methods, 10, 3215-3223. [Link]

Sources

Optimization

Causes of incomplete photolysis of 3-Methyl-4-nitrobenzyl protecting groups

Welcome to the technical support center for the 3-Methyl-4-nitrobenzyl (MeNb) photolabile protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this ph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 3-Methyl-4-nitrobenzyl (MeNb) photolabile protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this photocage in their synthetic strategies. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during the photolytic cleavage of the MeNb group.

Introduction to the 3-Methyl-4-nitrobenzyl Protecting Group

The 3-Methyl-4-nitrobenzyl (MeNb) group is a member of the well-established o-nitrobenzyl family of photolabile protecting groups. These "photocages" allow for the light-triggered release of a protected functional group, offering precise spatial and temporal control over chemical reactions. This is particularly valuable in fields such as drug delivery, materials science, and synthetic chemistry.

The photodeprotection of o-nitrobenzyl derivatives is initiated by the absorption of UV light, which triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected molecule and form a 3-methyl-4-nitrosobenzaldehyde byproduct.[1][2] While generally reliable, incomplete photolysis can occur due to a variety of factors, which this guide aims to address.

Troubleshooting Guide: Incomplete Photolysis of MeNb Protecting Groups

This section addresses common issues encountered during the photolytic deprotection of MeNb-protected compounds.

Issue 1: Low Deprotection Yield with Significant Starting Material Recovery

You observe a low yield of your deprotected product, and analysis (e.g., by TLC or LC-MS) shows a large amount of the MeNb-protected starting material remains.

The photolysis reaction is fundamentally dependent on the absorption of photons by the MeNb chromophore. Insufficient or inappropriate irradiation is a primary cause of incomplete cleavage.

Solutions:

  • Verify Light Source Wavelength and Intensity:

    • Wavelength: Ensure your light source emits in the near-UV range. A wavelength of 365 nm is a common and effective choice for o-nitrobenzyl groups.[3] Using wavelengths below 300 nm may risk damage to other sensitive functional groups in your molecule.[1]

    • Intensity & Duration: Increase the irradiation time or use a more powerful lamp. If you are using a low-power LED, consider switching to a medium-pressure mercury lamp or a dedicated photochemical reactor. Monitor the reaction progress over time to determine the optimal irradiation period.

  • Check Experimental Setup:

    • Distance from Source: Minimize the distance between the light source and your reaction vessel to maximize photon flux.

    • Reaction Vessel Material: Use a vessel made of quartz or borosilicate glass (like Pyrex®) that is transparent to the irradiation wavelength. Standard flint glass will absorb a significant amount of UV light and hinder the reaction.

The starting material or, more commonly, a photogenerated byproduct is absorbing the excitation light, preventing it from reaching unreacted MeNb-caged molecules.

Scientific Rationale: The primary byproduct of o-nitrobenzyl photolysis is a nitrosobenzaldehyde derivative.[5] These compounds can also absorb UV light, sometimes even more strongly than the starting material, creating an "inner filter" that effectively shields the remaining protected compound from the light source. This issue is exacerbated at higher concentrations.[6]

Solutions:

  • Dilute the Reaction Mixture: Reducing the concentration of the MeNb-protected compound can mitigate the inner filter effect. This increases the path length of light through the solution, allowing for more uniform irradiation.

  • Optimize Solvent Choice: Select a solvent that is transparent at the irradiation wavelength and in which both the starting material and product are highly soluble. See the table below for solvent recommendations.

The choice of solvent can influence the reaction rate and quantum yield.

Scientific Rationale: The solvent can affect the stability of the excited state and the intermediates in the photolysis pathway. The rate of decay of the key aci-nitro intermediate is known to be dependent on the solvent.[1]

Recommended Solvents for Photolysis:

SolventSuitabilityNotes
AcetonitrileExcellentGood UV transparency and generally inert.
Methanol/EthanolGoodProtic solvents can be effective, but ensure your substrate is stable.
DichloromethaneGoodGood solubility for many organic compounds; ensure it is peroxide-free.
Water/BufferVariesOften used for biological applications. Be mindful of pH and potential for side reactions. The presence of buffers can influence the decay rates of intermediates.[2]
DioxaneUse with CautionCan be used, but must be purified to remove peroxide impurities which can quench the reaction.
Issue 2: Formation of Unidentified Side Products

Besides the desired product and starting material, you observe the formation of other species.

Scientific Rationale: The 3-methyl-4-nitrosobenzaldehyde byproduct is reactive. It can potentially undergo further photochemical reactions or react with the deprotected product or other components in the reaction mixture, leading to complex product profiles. For instance, nitroso compounds are known to form imines.[1]

Solutions:

  • Include a "Scavenger" for the Nitroso Byproduct: The addition of a trapping agent can remove the reactive nitroso species as it is formed.

    • Thiols: Simple thiols like β-mercaptoethanol or dithiothreitol (DTT) can react with the nitroso byproduct.

    • Amines: A mild amine, if compatible with your substrate, can also act as a scavenger.

  • Control the pH: For reactions in aqueous media, maintaining an appropriate pH can be crucial. The stability of both the intermediates and the final products can be pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the expected quantum yield for the photolysis of the MeNb group?

While a specific quantum yield for the 3-Methyl-4-nitrobenzyl group is not widely reported, o-nitrobenzyl protecting groups typically exhibit quantum yields in the range of 0.01 to 0.64, highly dependent on the substitution pattern and the nature of the leaving group.[1] Generally, electron-donating groups on the aromatic ring and substitution at the benzylic carbon can increase the quantum yield.[7] The methyl group at the 3-position is likely to have a modest electronic effect.

Q2: How does the leaving group affect the cleavage efficiency?

The nature of the protected functional group (the "leaving group") has a significant impact on the photolysis efficiency.[7] The cleavage rate often correlates with the pKa of the leaving group, with better leaving groups (i.e., the conjugate bases of stronger acids) being released more rapidly.[6] Ethers and esters are common linkages, with ethers sometimes showing higher quantum yields than esters.[7]

Q3: Can I monitor the reaction in real-time?

Yes. The progress of the photolysis can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture over time.

  • UV-Vis Spectroscopy: To observe changes in the absorption spectrum as the MeNb-protected compound is consumed and the nitrosobenzaldehyde byproduct is formed. The byproduct often has a distinct absorption profile.[3]

Q4: Is it necessary to degas the solvent before photolysis?

While not always strictly necessary, degassing the solvent to remove dissolved oxygen can be beneficial. Oxygen can act as a quencher for the excited triplet state of the nitrobenzyl chromophore, potentially reducing the efficiency of the photolysis. For reactions that are sluggish or give low yields, a simple nitrogen or argon purge of the solvent and reaction vessel for 15-30 minutes prior to irradiation is a recommended troubleshooting step.

Visualizing the Process

Photolysis Mechanism of the MeNb Group

photolysis_mechanism MeNb_Protected MeNb-Protected Substrate Excited_State Excited State* MeNb_Protected->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Aci_Nitro->MeNb_Protected Reversion to Ground State Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Products Deprotected Substrate + 3-Methyl-4-nitrosobenzaldehyde Cyclic_Intermediate->Products Cleavage

Caption: Simplified mechanism of MeNb photodeprotection.

Troubleshooting Workflow for Incomplete Photolysis

troubleshooting_workflow Start Incomplete Photolysis (Low Yield) Check_Light Check Light Source (Wavelength, Intensity) Start->Check_Light Check_Setup Optimize Setup (Vessel, Distance) Check_Light->Check_Setup Issue Persists Success Successful Deprotection Check_Light->Success Resolved Dilute Dilute Reaction Check_Setup->Dilute Issue Persists Check_Setup->Success Resolved Check_Solvent Change/Purify Solvent Dilute->Check_Solvent Issue Persists Dilute->Success Resolved Add_Scavenger Add Nitroso Scavenger (e.g., Thiol) Check_Solvent->Add_Scavenger Side Products Observed Check_Solvent->Success Resolved Add_Scavenger->Success Resolved experimental_setup cluster_reactor Photochemical Reactor Light_Source UV Lamp (e.g., 365 nm) Reaction_Vessel Quartz/Borosilicate Vessel Reaction Mixture Stir Bar Light_Source->Reaction_Vessel Irradiation Cooling Cooling System (Fan or Water Jacket) Stir_Plate Magnetic Stir Plate Reaction_Vessel->Stir_Plate

Caption: Recommended setup for efficient photolysis.

References

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society, 124(51), 15172–15173.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Holmes, C. P., & Jones, D. G. (1996). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 61(12), 4164-4169.
  • Šolomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548–555.
  • Lee, S. H., Shin, Y., & Discher, D. E. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.
  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595.
  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192–196.
  • Hasan, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5336-5412.
  • Givens, R. S., & Weber, J. F. W. (2000). Photoremovable Protecting Groups. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Pichler, V., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(31), 19576-19584.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 591360, 3-Methyl-4-nitrobenzyl alcohol. Retrieved January 30, 2026 from [Link].

Sources

Troubleshooting

Technical Support Center: Solubility Strategies for 3-Methyl-4-nitrobenzyl Protected Compounds

Welcome to the technical support center for handling compounds protected with the 3-Methyl-4-nitrobenzyl (MeNBn) group. As researchers and drug development professionals, you are likely utilizing this photolabile protect...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling compounds protected with the 3-Methyl-4-nitrobenzyl (MeNBn) group. As researchers and drug development professionals, you are likely utilizing this photolabile protecting group for its utility in spatiotemporal control of molecular function.[1][2] However, the very properties that make the MeNBn group a stable and effective caging moiety—its aromatic, nitro-substituted structure—can often lead to significant solubility challenges.

This guide is designed to provide you with a systematic approach to troubleshooting and overcoming these issues. We will move from simple solvent-based strategies to more advanced formulation and chemical modification techniques, always explaining the scientific principles behind each recommendation.

Troubleshooting Guide: My Compound Won't Dissolve

This section provides a direct, problem-solving workflow for when you encounter poor solubility during an experiment.

Issue 1: Compound is insoluble or poorly soluble in standard solvents (e.g., Methanol, Ethanol, Water).

Root Cause Analysis: The MeNBn group imparts significant hydrophobicity and aromatic character. The combination of the methyl and nitro groups on the benzyl ring can lead to strong crystal lattice forces (high melting point) and π-π stacking interactions between molecules. According to the General Solubility Equation (GSE), the solubility of a compound is inversely related to its melting point and lipophilicity (logP).[3][4] Therefore, overcoming these intermolecular forces is key to achieving dissolution.

Workflow for Solubility Screening

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// Edges Start -> SolventScreen [label="Initial Failure"]; SolventScreen -> CoSolvent [label="If still insoluble"]; CoSolvent -> Energy [label="If precipitation occurs or solubility is low"]; Energy -> Formulation [label="For persistent issues or aqueous applications"]; SolventScreen -> Success [label="If successful"]; CoSolvent -> Success [label="If successful"]; Energy -> Success [label="If successful"]; Formulation -> Success [label="If successful"]; }

Caption: Troubleshooting workflow for solubilizing difficult compounds.

Detailed Experimental Protocols

Step 1: Broaden the Solvent Screen

  • Rationale: Different solvent classes can disrupt different types of intermolecular forces. Aprotic polar solvents are particularly effective at solvating polar, crystalline compounds.

  • Protocol:

    • Attempt to dissolve a small, known quantity of your compound (e.g., 1 mg) in 100-200 µL of various solvents.

    • Test solvents from different classes, as detailed in the table below.

    • Observe solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesMechanism of Action
Aprotic Polar DMSO, DMF, NMP, AcetonitrileHigh polarity and dielectric constant disrupt strong dipole-dipole interactions and hydrogen bonds in the crystal lattice.
Ethereal THF, 1,4-Dioxane, CPMEModerate polarity, effective for compounds with some lipophilic character. Can act as hydrogen bond acceptors.[5]
Chlorinated Dichloromethane (DCM), ChloroformEffective for highly nonpolar compounds, but often require co-solvents for aqueous compatibility.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Protic solvents that can both donate and accept hydrogen bonds. 3-Methyl-4-nitrobenzyl alcohol is soluble in Methanol.[6]

Step 2: Implement a Co-Solvent System

  • Rationale: Using a strong organic solvent to first break the crystal lattice and then titrating in an aqueous buffer can keep the compound in solution. This is one of the most common and effective methods for increasing aqueous solubility.[7]

  • Protocol:

    • Dissolve the compound in the minimum required volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, DMF).

    • While vortexing or stirring, slowly add your desired aqueous buffer (e.g., PBS, TRIS) to the organic solution.

    • Monitor for any signs of precipitation. If cloudiness appears, you have exceeded the solubility limit for that specific co-solvent ratio. Add a small amount of the organic solvent to redissolve.

    • Expert Tip: Aim for the lowest possible percentage of organic solvent (typically <5% for cell-based assays) to minimize solvent-induced artifacts.

Step 3: Apply Physical Energy (Heating & Sonication)

  • Rationale: Dissolution is often an endothermic process. Adding energy can help overcome the activation energy barrier for breaking the crystal lattice. Sonication uses high-frequency sound waves to create micro-cavitations, which physically break apart solid aggregates and enhance solvent penetration.[8]

  • Protocol:

    • Heating: In a sealed vial, gently warm the solvent-compound mixture (e.g., to 40-50°C). Use a water bath for even heating. Caution: Do not overheat, as this can cause degradation, especially for complex molecules. The melting point of 3-methyl-4-nitrobenzyl alcohol is 57-58°C, indicating a relatively stable solid form.

    • Sonication: Place the vial containing the mixture in a bath sonicator for 5-15 minute intervals. Check for dissolution between intervals.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of the 3-Methyl-4-nitrobenzyl group make my compound so difficult to dissolve?

The MeNBn protecting group introduces a combination of factors that hinder solubility:

  • Increased Lipophilicity: The benzyl ring and methyl group increase the nonpolar surface area of the molecule, raising its logP value and decreasing its affinity for aqueous media.

  • Strong Intermolecular Forces: The nitro group is highly polar and electron-withdrawing, creating a strong dipole moment. This can lead to powerful dipole-dipole interactions within the crystal lattice.

  • High Melting Point: Strong intermolecular forces result in a more stable crystal lattice, which requires more energy for a solvent to break apart. A high melting point is directly correlated with lower solubility.[3]

  • Molecular Rigidity: The planar aromatic ring adds rigidity to the molecule, which can favor efficient packing into a stable, low-solubility crystal form.

// Nodes Properties [label="Molecular Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighLogP [label="High LogP\n(Lipophilicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; HighMP [label="High Melting Point\n(Crystal Lattice Energy)", fillcolor="#F1F3F4", fontcolor="#202124"]; PoorSol [label="Poor Aqueous Solubility", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Strategies [label="Enhancement Strategies", fillcolor="#34A853", fontcolor="#FFFFFF"]; CoSolvents [label="Co-solvents", fillcolor="#FBBC05", fontcolor="#202124"]; pH_adjust [label="pH Adjustment", fillcolor="#FBBC05", fontcolor="#202124"]; Excipients [label="Excipients\n(Surfactants, Cyclodextrins)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Properties -> HighLogP; Properties -> HighMP; HighLogP -> PoorSol; HighMP -> PoorSol;

Strategies -> CoSolvents; Strategies -> pH_adjust; Strategies -> Excipients;

CoSolvents -> PoorSol [label="Overcomes", dir=back, style=dashed, color="#5F6368"]; pH_adjust -> PoorSol [label="Overcomes", dir=back, style=dashed, color="#5F6368"]; Excipients -> PoorSol [label="Overcomes", dir=back, style=dashed, color="#5F6368"]; }

Caption: Relationship between molecular properties and solubility strategies.

Q2: My parent molecule has an acidic or basic functional group. How can I leverage this?

This is a critical and often overlooked strategy. The solubility of ionizable compounds is highly pH-dependent.

  • For Acidic Groups (e.g., Carboxylic Acids, Phenols): Adjusting the pH of the aqueous solution to be ~2 units above the pKa of the acidic group will deprotonate it, forming a highly water-soluble anionic salt (e.g., -COOH becomes -COO⁻). Many insoluble carboxylic acids react readily with bases to dissolve.[9]

  • For Basic Groups (e.g., Amines): Adjusting the pH to be ~2 units below the pKa of the basic group's conjugate acid will protonate it, forming a highly water-soluble cationic salt (e.g., -NH₂ becomes -NH₃⁺).

Protocol: pH Adjustment

  • Prepare a concentrated stock solution of your compound in a minimal amount of a suitable organic co-solvent (like DMSO).

  • Prepare your aqueous buffer at the desired final concentration.

  • While stirring the buffer, slowly add the stock solution.

  • Monitor the pH of the final solution. Adjust the pH using dilute HCl or NaOH to bring it into the optimal range for solubility based on your compound's pKa.

Q3: Can I use formulation excipients like surfactants or cyclodextrins?

Yes, these are powerful tools, especially when developing formulations for biological assays or in vivo studies.

  • Surfactants (e.g., Polysorbates like Tween®, Cremophor®): These are amphipathic molecules that, above their critical micelle concentration (CMC), form micelles. The hydrophobic core of the micelle can encapsulate your lipophilic MeNBn-protected compound, while the hydrophilic shell keeps the entire complex soluble in water.[10]

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules like your compound, effectively shielding them from the aqueous environment and increasing solubility.[10]

Table 2: Comparison of Advanced Formulation Strategies

StrategyProsConsBest For
pH Adjustment Highly effective, uses simple reagents.Only works for ionizable compounds; requires buffer.Compounds with acidic or basic moieties.
Surfactants Can achieve high drug loading; widely used.Can interfere with some biological assays; potential toxicity.Pre-clinical formulations, in vitro assays with controls.
Cyclodextrins Low toxicity, well-defined complexes.Can be expensive; may alter drug bioavailability.Pharmaceutical formulations, reducing volatility.

Q4: I need to perform a photocleavage reaction. Will these solubility-enhancing methods interfere with the deprotection?

This is an essential consideration. The photocleavage of nitrobenzyl groups proceeds via a Norrish Type II reaction mechanism involving an excited triplet state.[2]

  • Solvent Choice: Be cautious. Some aprotic polar solvents, particularly DMSO, are known to quench excited states and can reduce the quantum yield of the photocleavage reaction. If possible, after initial dissolution, dilute the compound into a buffer that does not contain high concentrations of these solvents. Alcohols or acetonitrile are often safer choices for the final reaction medium.

  • Excipients: Surfactants and cyclodextrins are generally photochemically inert and should not interfere. However, they can create a different microenvironment around the MeNBn group, which could subtly alter the reaction kinetics.

  • Wavelength: Ensure all solvents and excipients are transparent at the irradiation wavelength (typically >300 nm).[2] Any component that absorbs the incident light will reduce the photons available to cleave the protecting group.

  • Recommendation: Always run a small-scale analytical control experiment (e.g., monitored by HPLC or LC-MS) to confirm that your chosen solubilization strategy does not negatively impact the rate and completeness of the photocleavage reaction. Upon photoirradiation, the protecting group is cleaved, unmasking the functional group.[1][11]

References
  • J. Med. Chem. 2008, 51, 9, 2727–2740. Improving Solubility via Structural Modification. [Link]

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]

  • PubMed Central (PMC). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]

  • PubMed Central (PMC). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Google Patents. JP2001011026A - Method for producing 3-methyl-4-nitrobenzoic acid.
  • PubChem. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. [Link]

  • PubChem. 3-Methyl-4-nitrobenzyl alcohol | C8H9NO3 | CID 591360. [Link]

  • ACS Publications. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • ResearchGate. Photolabile Protecting Groups: Structure and Reactivity | Request PDF. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

Sources

Optimization

Technical Support Center: Prevention of Imine Byproducts During Photolysis

Topic: Mitigation of Photo-Oxidative Dealkylation and Imine Formation in Nitrogenous Compounds Audience: Researchers, Medicinal Chemists, and Analytical Scientists Status: Active Guide Diagnostic Hub: The Mechanism of Fa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Photo-Oxidative Dealkylation and Imine Formation in Nitrogenous Compounds Audience: Researchers, Medicinal Chemists, and Analytical Scientists Status: Active Guide

Diagnostic Hub: The Mechanism of Failure

Before implementing mitigation strategies, it is critical to understand why imines form. In pharmaceutical photostability (ICH Q1B), imine formation is rarely a spontaneous thermal event; it is driven by Photo-Induced Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) .

The "Lone Pair" Vulnerability

The primary driver is the non-bonded electron pair (lone pair) on the nitrogen atom. Upon irradiation (direct or sensitized), this lone pair facilitates the loss of an electron, initiating a cascade that converts amines into imines (often detected as an [M-2] peak in LC-MS) or their hydrolysis products (aldehydes).

Mechanistic Pathway (Visualization)

The following diagram illustrates the oxidative pathway you are trying to intercept.

Amine_Oxidation_Pathway cluster_prevention Critical Intervention Points Amine Secondary Amine (R-CH2-NH-R') Excited Excited State (Amine)* Amine->Excited hv (Light) RadicalCat Aminium Radical Cation (R-CH2-NH-R')•+ Excited->RadicalCat SET (e- transfer) - e- CRadical α-Amino Radical (R-CH•-NH-R') RadicalCat->CRadical - H+ (Deprotonation) Imine Imine Product (R-CH=N-R') CRadical->Imine Oxidation (-e-, -H+) (ROS / O2) Hydrolysis Hydrolysis Byproducts (Aldehyde + Amine) Imine->Hydrolysis + H2O (Unstable)

Figure 1: The photo-oxidative pathway from amine to imine.[1][2] Interception must occur at the Radical Cation or α-Amino Radical stage.

Troubleshooting Protocols (Mitigation Strategies)

Use the following modular protocols to suppress imine formation. These are designed to be self-validating: if the intervention works, the rate of [M-2] formation should drop significantly compared to your control.

Protocol A: pH Modulation (The Proton Shield)

Logic: The nitrogen lone pair is the site of initial oxidation. Protonating the amine (forming the ammonium salt) ties up the lone pair, raising the oxidation potential and making SET thermodynamically unfavorable.

  • Step 1: Measure the pKa of your amine.

  • Step 2: Adjust the buffer pH to be at least 1–2 units below the pKa.

    • Example: If Amine pKa = 9.5, aim for pH < 7.5 (ideally pH 4–5 for maximum stability).

  • Step 3: Solvent Selection. Use phosphate or acetate buffers. Avoid halides (Cl-, Br-) if using high-energy UV, as they can participate in radical cycles, though this is rare in standard stability testing.

  • Validation: Run a dark control at the same pH to ensure acid-catalyzed hydrolysis is not occurring (a competing degradation pathway).

Protocol B: Oxygen Exclusion (The ROS Blockade)

Logic: The conversion of the carbon-centered radical to the imine usually requires an oxidant (molecular oxygen or Superoxide,


). Removing oxygen halts the "Type II" photo-oxidation mechanism.
  • Step 1: Sparging. Do not just "cap" the vial. Sparge the solution with high-purity Argon or Nitrogen for a minimum of 15 minutes per 10 mL volume.

  • Step 2: Headspace Purge. Ensure the headspace of the reaction vessel is also inerted.

  • Step 3: Sealing. Use crimp-top vials with PTFE/Silicone septa to prevent gas exchange during long photolysis cycles.

  • Validation: Compare the degradation rate against an air-saturated sample. A >50% reduction in degradation indicates an oxidative mechanism (Type I or II).

Protocol C: Radical Scavenging (The Chemical Firewall)

Logic: If you cannot acidify or fully deoxygenate, use sacrificial additives to quench the radical cation or excited state.

  • Additives:

    • Ascorbic Acid (Vitamin C): Excellent for aqueous systems; acts as a hydrogen donor to repair the radical.

    • EDTA: Chelates trace metals that catalyze ROS formation.

  • Concentration: Start with a 1:1 molar equivalent relative to the API, titrating up to 10:1 if necessary.

Comparative Data: Solvent & Environmental Effects

The choice of solvent dramatically impacts the lifetime of the radical intermediates.

ParameterConditionEffect on Imine FormationRecommendation
Solvent Polarity High (Water/MeOH)Increases Risk. Protic solvents facilitate deprotonation of the radical cation (

), accelerating imine formation.
Use Aprotic solvents (Acetonitrile) if possible to destabilize the deprotonation step.
Oxygen AerobicCritical Driver.

reacts with C-radicals to form peroxy intermediates that collapse to imines.
Strict Anaerobic conditions are mandatory for labile amines.
Light Source Xenon (Full Spectrum)High Risk. UV (<300nm) directly excites the amine.Use cutoff filters (e.g., >320nm or >400nm) to eliminate direct excitation if the drug absorbs in the visible range.
Concentration High (>10 mM)Variable. Can lead to bimolecular radical quenching (self-protection) or polymerization.Perform photolysis at dilute concentrations (<1 mM) to simulate realistic analytical conditions.

Workflow: Decision Matrix

Use this logic flow to determine the correct mitigation strategy for your specific molecule.

Mitigation_Logic Start Start: Imine Byproduct Detected Check_pH Can pH be lowered? Start->Check_pH Acidify Action: Acidify (pH < pKa - 1) Result: Protonation protects lone pair Check_pH->Acidify Yes Check_O2 Is the process aerobic? Check_pH->Check_O2 No (Stability limit) Degas Action: Sparge with Ar/N2 Result: Stops Peroxyl formation Check_O2->Degas Yes Check_Solvent Is solvent Protic (MeOH/H2O)? Check_O2->Check_Solvent No (Already inert) SwitchSolvent Action: Switch to ACN Result: Slows deprotonation step Check_Solvent->SwitchSolvent Yes Filter Action: Apply UV Cutoff Filter Result: Avoids direct excitation Check_Solvent->Filter No

Figure 2: Troubleshooting decision tree for selecting the appropriate mitigation strategy.

Frequently Asked Questions (FAQ)

Q: I see an aldehyde peak in my LC-MS, not an imine. Is this guide still relevant? A: Yes. Imines are hydrolytically unstable, especially in aqueous mobile phases. The imine (


) hydrolyzes to an aldehyde (

) and a primary amine (

).[3] If you see the aldehyde, the precursor was likely an imine formed via photo-oxidation.

Q: Why does my secondary amine degrade faster than my tertiary amine? A: Secondary amines have an


-hydrogen that is easily abstracted after the initial electron transfer. While tertiary amines also degrade, the specific steric and electronic environment of secondary amines often makes the 

-amino radical more accessible to oxygen attack.

Q: Can I use antioxidants like BHT? A: BHT (Butylated Hydroxytoluene) is often less effective in aqueous photolysis than Vitamin C or Sodium Metabisulfite because BHT is lipophilic and may not interact efficiently with the radical species in a polar solvent. Match the polarity of your antioxidant to your solvent system.

Q: Does the light wavelength matter if my drug doesn't absorb UV? A: Yes. Even if your drug has low absorbance, trace impurities (peroxides, metal ions) can act as photosensitizers , generating Singlet Oxygen (


) or radicals that attack your amine. Using a cutoff filter (e.g., removing light <320 nm) often solves "mystery" degradation issues.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. European Medicines Agency. Link

  • Griesbeck, A. G., et al. Photochemical Oxidation of Amines: Mechanisms and Applications.Accounts of Chemical Research. Link

  • Waterman, K. C., et al. Stabilization of Pharmaceuticals to Oxidative Degradation.Pharmaceutical Development and Technology. Link

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Context on oxidative pathways). Link

  • Pandey, S., et al. Versatile Synthesis of Symmetric and Unsymmetric Imines via Photoelectrochemical Catalysis.[4]Advanced Synthesis & Catalysis. (Mechanistic insights on radical cation formation). Link

Sources

Troubleshooting

Improving the efficiency of 3-Methyl-4-nitrobenzyl linker cleavage from solid phase

The following guide serves as a specialized Technical Support Center for researchers working with 3-Methyl-4-nitrobenzyl (MNB) and related nitrobenzyl-based solid-phase linkers. Unlike standard acid-labile linkers (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Methyl-4-nitrobenzyl (MNB) and related nitrobenzyl-based solid-phase linkers.

Unlike standard acid-labile linkers (e.g., Wang, Rink Amide), nitrobenzyl systems typically rely on Reductive Cleavage or Photolysis , depending strictly on the nitro-group positioning (ortho vs. para). This guide addresses the chemical reality of the 3-Methyl-4-nitrobenzyl structure (a para-nitro system), which primarily requires reductive activation, while addressing common confusion with ortho-nitro photolabile systems.

Ticket Type: Method Optimization & Troubleshooting Subject: Improving Cleavage Efficiency from Solid Phase Assigned Specialist: Senior Application Scientist, Solid Phase Chemistry Division

System Diagnostic: Confirming Your Linker Topology

Before optimizing, we must validate the cleavage mechanism based on your specific isomer. Efficiency issues often stem from applying photolytic conditions to a reductive linker.

Feature3-Methyl-4-nitrobenzyl (MNB) o-Nitrobenzyl (ONB) Variants
Nitro Position Para (4) relative to linker attachment.Ortho (2) relative to linker attachment.
Primary Cleavage Reductive (Chemical).[1]Photolytic (UV Light, ~365 nm).
Mechanism Reduction of

, followed by 1,6-elimination or hydrolysis.
Photo-isomerization to aci-nitro intermediate

nitroso ketone.
Common Issue Incomplete reduction due to resin aggregation.Slow kinetics due to poor light penetration.

Critical Note: If you are attempting to cleave a 3-Methyl-4-nitrobenzyl linker using UV light, you will likely experience <5% yield. This structure lacks the ortho-hydroxyl/nitro relationship required for the Norrish Type II hydrogen abstraction mechanism. Proceed with the Reductive Cleavage Protocols below.

Core Protocol: Optimized Reductive Cleavage

The 3-methyl group on the MNB linker introduces steric bulk ortho to the nitro group. While this enhances stability during peptide elongation, it hinders the approach of reducing agents.

High-Efficiency Cleavage Cocktail (The "SnCl2 Method")

For difficult sequences or sterically hindered MNB linkers, Tin(II) Chloride is superior to the standard Zinc/Acetic acid method due to better solubility in organic swelling solvents.

Reagents:

  • Tin(II) Chloride Dihydrate (

    
    )
    
  • DMF (Dimethylformamide) - Critical for resin swelling

  • Methanol (MeOH) - Proton source

  • Acetic Acid (catalytic)

Protocol:

  • Wash Step: Wash resin

    
     with DMF to remove trace DCM (DCM shrinks polystyrene resins, inhibiting reagent access).
    
  • Preparation: Prepare a 2M solution of

    
      in DMF/MeOH (9:1 v/v). Add 1% Acetic Acid.
    
    • Why: High DMF content ensures the resin beads remain fully swollen, exposing the internal linker sites.

  • Incubation: Add solution to resin. Shake at 45°C for 4–6 hours.

    • Optimization: The elevated temperature (45°C) is crucial to overcome the steric hindrance of the 3-methyl group.

  • Work-up: Filter resin. Wash with DMF (

    
    ), then MeOH (
    
    
    
    ).
  • Release: If the linker is a "Safety-Catch" (forming an aniline that requires hydrolysis), treat the resin with pH 7 buffer or dilute ammonia in MeOH for 1 hour to release the target molecule.

Troubleshooting Guide

Issue A: Low Yield / Incomplete Cleavage

Symptom: LC-MS shows significant product remaining on beads or "mass + 135 Da" (unreduced linker) adducts.

  • Root Cause 1: Pore Blockage (Aggregation). The reducing agent cannot penetrate the bead core.

    • Fix: Switch to the "Magic Mixture" : Use THF/MeOH/Water (7:2:1) as the solvent base for Sodium Dithionite (

      
      ) reduction. THF swells polystyrene better than DMF.
      
  • Root Cause 2: Re-oxidation. The reduced aniline intermediate oxidizes back to a nitroso/hydroxylamine species before cleavage occurs.

    • Fix: Perform the reaction under an Argon blanket . Degas all solvents with

      
       sparging for 15 minutes prior to use.
      
Issue B: Product Contamination (Tin/Zinc Salts)

Symptom: NMR or biological assays show heavy metal contamination or cytotoxicity.

  • Alternative Protocol (Metal-Free): Use Sodium Dithionite (

    
    ) .
    
    • Recipe: 0.5M

      
       in THF/Water (1:1) buffered with 
      
      
      
      (pH ~8).
    • Note: This reaction is slower (overnight) but yields a cleaner crude product.

Issue C: Premature Cleavage During Synthesis

Symptom: Loss of peptide/molecule during acidic deprotection steps (e.g., Boc removal).

  • Analysis: The 3-methyl group is electron-donating, which slightly destabilizes the benzyl ester bond toward acid compared to unsubstituted p-nitrobenzyl.

  • Fix: Avoid high concentrations of TFA. Use 4M HCl in Dioxane for Boc removal, or ensure TFA exposure is limited to <30 minutes.

Mechanistic Visualization

Understanding the "Safety-Catch" mechanism is vital. The linker is stable until the Nitro group is reduced to an Amine. The Amine then "pushes" electrons to release the payload.

MNB_Cleavage Start Linker-Substrate (Stable Nitro Form) Intermed Aniline Intermediate (Electron Donor) Start->Intermed Reduction (-NO2 -> -NH2) Reagent Reducing Agent (SnCl2 or Zn/AcOH) Reagent->Intermed Activates Release 1,6-Elimination (Spontaneous/Base) Intermed->Release Electronic Push Oxidation Re-oxidation (Air Exposure) Intermed->Oxidation Slow Reaction Product Free Substrate + Quinone Methide Release->Product Cleavage Oxidation->Start Dead End

Caption: Figure 1. The activation pathway of 3-Methyl-4-nitrobenzyl linkers. Note the "Re-oxidation" trap (grey) which causes low yields if the reaction is not kept anaerobic.

Comparative Data: Reduction Cocktails

MethodReagent BaseReaction TimeEfficiency (MNB Linker)ProsCons
Standard Zn / 50% AcOH12–24 hrsModerate (60-70%)Cheap, simple.Zinc salts are hard to remove; AcOH may damage acid-sensitive payloads.
Optimized SnCl2 / DMF 4–6 hrs High (85-95%) Fast; DMF keeps resin swollen.Requires extensive washing to remove Tin.
Mild Na2S2O4 / THF16–24 hrsModerate (70%)Metal-free; mild pH.Dithionite degrades rapidly; requires phase transfer catalyst sometimes.

Frequently Asked Questions (FAQ)

Q: Can I use UV light (365nm) to cleave this linker? A: Generally, no . While ortho-nitrobenzyl linkers are photocleavable, the 3-Methyl-4-nitrobenzyl (para-nitro) geometry prevents the intramolecular hydrogen abstraction necessary for photolysis. Attempting UV cleavage will likely result in degradation of your compound (via radical formation) rather than clean cleavage.

Q: My resin turns dark brown/black during cleavage. Is my product ruined? A: Not necessarily. The reduction of nitrobenzyl groups often generates azo or azoxy byproducts on the resin surface, which are deeply colored. This indicates the reduction is working. Wash the resin thoroughly; your product is in the filtrate.

Q: I am using Methionine (Met) in my sequence. Will the reduction damage it? A: Reductive conditions are generally safe for Methionine (which is susceptible to oxidation, not reduction). However, if you use Zinc/Acetic Acid , ensure you do not have trace oxidants. The Dithionite method is safest for Cys/Met containing peptides.

References

  • Solid-Phase Linker Strategies: Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2158.

  • Nitrobenzyl Cleavage Mechanisms: Greenberg, M. M. (1995). Photocleavage of Oligonucleotides from Solid Phase Supports.[2] Tetrahedron Letters.

  • Reductive Cleavage Optimization: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed discussion on PNB/Safety-Catch reduction conditions).

  • Base-Promoted Cleavage of Nitrobenzyls: Kim, S. J., et al. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.[3] PMC/NIH.

Sources

Optimization

Scaling up the photolytic deprotection of 3-Methyl-4-nitrobenzyl compounds

The following Technical Support Guide is structured to address the scaling of photolytic deprotection for nitrobenzyl-type systems, with a critical focus on the specific challenges associated with 3-Methyl-4-nitrobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the scaling of photolytic deprotection for nitrobenzyl-type systems, with a critical focus on the specific challenges associated with 3-Methyl-4-nitrobenzyl and its structural isomers.

Executive Summary & Isomer Verification (Critical)

User Warning: Before proceeding with scale-up, you must verify the photochemical mechanism of your specific substrate.

The compound 3-Methyl-4-nitrobenzyl (3-Me-4-NB) presents a specific structural challenge. Standard photolytic deprotection (Norrish Type II mechanism) requires the nitro group to be ortho to the benzylic carbon.

  • Standard PPG: o-Nitrobenzyl (2-nitrobenzyl). High quantum yield.

  • Your Substrate: If your nitro group is at position 4 (para to the linker), it is not susceptible to direct Norrish Type II cleavage. It likely requires Photo-Induced Electron Transfer (PET) with an electron donor (e.g., amines) or is a typo for a 2-nitro isomer.

This guide addresses the engineering challenges of scaling Nitrobenzyl photolysis (Flow Chemistry, Inner Filter Effects, and Scavenging), which apply to both direct and PET-mediated pathways.

Troubleshooting Guides (Q&A Format)

Module A: Reaction Kinetics & Throughput

Q: My reaction works in a 5 mL vial but stalls at 40-50% conversion in a 500 mL flask, even with longer irradiation. Why?

A: You have hit the Photon Flux Limit defined by the Beer-Lambert Law. In a batch reactor (flask), the optical density (OD) of your solution prevents light from penetrating beyond the first few millimeters of the vessel wall. The center of your flask is "dark."

  • The "Dark Zone" Effect: As the scale increases, the surface-area-to-volume ratio (

    
    ) decreases drastically.
    
  • Solution: Switch to Continuous Flow Photochemistry .

    • In flow, the path length is fixed (typically 0.5 mm – 1.0 mm in FEP tubing).

    • This ensures uniform irradiation of the entire reaction volume.

Q: How do I calculate the residence time for the flow reactor based on my batch results?

A: Do not use "time" directly. Use Photon Equivalents .

  • Measure the photon flux of your batch lamp.

  • Calculate the total energy absorbed per mole of substrate.

  • Transfer this to the flow reactor's irradiated volume.

    • Rule of Thumb: If a 10 mM solution takes 30 mins in a vial (1 cm diameter), start with a residence time of 5–10 minutes in a flow reactor (1 mm diameter) due to the vastly improved photon efficiency.

Module B: The "Inner Filter" Effect & Byproducts

Q: The solution turns dark brown/amber during photolysis, and the rate slows down over time. Is this normal?

A: This is the Inner Filter Effect caused by the nitroso byproduct. Upon cleavage, the nitrobenzyl group releases a nitrosobenzaldehyde (or nitroso ketone) derivative.

  • The Problem: Nitroso compounds have high molar extinction coefficients (

    
    ) in the UV range (300–350 nm). They compete with your starting material for photons.
    
  • The Secondary Issue: Nitroso compounds are electrophilic and can condense with released amines (if your payload is an amine) to form azo-linkages or imines, reducing yield.

  • Solution: Add a Scavenger .

    • Semicarbazide hydrochloride (1.5 – 2.0 equiv) or Hydroxylamine .

    • These react rapidly with the nitroso byproduct to form an oxime/semicarbazone, which is transparent at 365 nm and chemically inert.

Module C: Solubility & Solvent Systems

Q: My substrate precipitates in the flow tubing. Can I use DMSO?

A: DMSO is risky for UV photochemistry due to its high UV cutoff and potential for radical side reactions.

  • Recommended Solvents:

    • Acetonitrile/Water (1:1): Excellent for radical stability and solubility.

    • Methanol: Good, but watch for transesterification if esters are present.

    • Dichloromethane (DCM): Avoid if possible; it can generate HCl radicals under intense UV.

  • Troubleshooting Clogging: If clogging occurs, use a slug-flow system (alternating solvent/gas or immiscible solvent) to induce segmented flow, or decrease concentration and increase flow rate (maintaining residence time by adding reactor loops).

Experimental Protocol: Continuous Flow Scale-Up

Objective: Scale the deprotection of 10 g of 3-Me-4-NB protected substrate.

Equipment:

  • Vapourtec E-Series or equivalent Flow Reactor.

  • Light Source: High-power LED (365 nm or 405 nm, depending on absorption max). Avoid medium-pressure Hg lamps for scale-up due to heat load.

  • Reactor: 10 mL FEP coil reactor (1/16" OD, 0.8 mm ID).

Step-by-Step Workflow:

  • Spectral Matching:

    • Measure UV-Vis of the substrate.[1] Ensure the LED wavelength overlaps with the tail of the absorption (

      
       transition).
      
    • Note: For 3-Methyl-4-nitrobenzyl, if using PET conditions, ensure the donor is present.

  • Scavenger Preparation:

    • Prepare a stock solution of the substrate (0.05 M) in MeCN/H2O.

    • Add Semicarbazide HCl (2.0 equiv) and Sodium Acetate (2.0 equiv) to buffer the solution (preventing acid-catalyzed degradation).

  • Flow Optimization (The "Loop" Method):

    • Set flow rate to 1.0 mL/min (Residence time = 10 min).

    • Collect 1 reactor volume. Analyze by HPLC.

    • Adjustment:

      • If conversion < 90%: Decrease flow rate to 0.5 mL/min.

      • If conversion > 99% (but dark color): Increase flow rate to 1.5 mL/min to prevent over-irradiation and byproduct degradation.

  • Work-up:

    • Collect output in a flask containing a basic wash (sat. NaHCO3) to neutralize the scavenger byproducts.

    • Extract with EtOAc. The nitroso-semicarbazone byproduct usually remains in the aqueous phase or precipitates, allowing easy filtration.

Visualizations (Graphviz)

Diagram 1: Continuous Flow Photolysis Setup

This diagram illustrates the critical components for scaling up, including the scavenger feed and thermal management.

FlowSetup cluster_reaction Photoreactor Zone Substrate Substrate + Scavenger Solution Pump HPLC Pump (Pulse-Free) Substrate->Pump Inlet Reactor FEP Coil Reactor (Wrapped around LED) Pump->Reactor Flow Control BPR Back Pressure Regulator (4-5 bar) Reactor->BPR Photolyzed Stream Light 365nm LED Source (Active Cooling) Light->Reactor Irradiation (hv) Collection Collection Flask (Quench Buffer) BPR->Collection Product

Caption: Schematic of a continuous flow photolysis rig. The Back Pressure Regulator (BPR) is essential to prevent solvent outgassing (bubbles) caused by heat or N2 release, which would disrupt the light path.

Diagram 2: Troubleshooting Logic Tree

Decision matrix for low yield or purity issues.

Troubleshooting Start Issue: Low Yield / Purity CheckIsomer Check Structure: Is Nitro Ortho to Linker? Start->CheckIsomer CheckColor Is solution darkening? CheckIsomer->CheckColor Yes (Ortho) Action_PET Use PET Conditions (Add Donor) CheckIsomer->Action_PET No (Para/Meta) CheckSol Is precipitate forming? CheckColor->CheckSol No Action_Scav Add Scavenger (Semicarbazide) CheckColor->Action_Scav Yes (Inner Filter) Action_Conc Decrease Conc. or Change Solvent CheckSol->Action_Conc Yes Action_Light Check Light Penetration (Decrease Path Length) CheckSol->Action_Light No (Kinetics Issue)

Caption: Troubleshooting logic. The primary failure point in non-standard nitrobenzyls (like 3-Me-4-NB) is often the isomer geometry preventing direct photolysis, followed by the Inner Filter Effect.

Key Data: Batch vs. Flow Comparison

ParameterBatch (Flask)Continuous Flow (Microreactor)Impact on Scale-Up
Path Length 10 mm – 100 mm0.5 mm – 1.0 mmFlow allows 100% light penetration; Batch has "dark zones."
Heat Transfer Poor (Hotspots)Excellent (High SA/V)Flow protects heat-sensitive payloads from degradation.
Reaction Time Hours (2–12 h)Minutes (5–20 min)Flow increases throughput by 10–50x.
Byproduct Removal AccumulatesContinuous RemovalFlow minimizes secondary reactions between product and byproduct.
Safety High solvent volume exposedLow active volumeFlow reduces fire risk with volatile solvents.

References

  • Vapourtec Application Notes. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec.[2]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

  • Bochet, C. G. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption.[1][3][4] European Journal of Organic Chemistry.

  • Hommelsheim, D., et al. (2018). Continuous Flow Photochemistry for the Scale-Up of Organic Reactions.[5] Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-Methyl-4-nitrobenzyl and o-nitrobenzyl as photolabile protecting groups

This guide provides an in-depth technical comparison between 3-Methyl-4-nitrobenzyl (MNB) and the industry-standard o-nitrobenzyl (ONB) . Editorial Note: The comparison of these two groups represents a study in orthogona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Methyl-4-nitrobenzyl (MNB) and the industry-standard o-nitrobenzyl (ONB) .

Editorial Note: The comparison of these two groups represents a study in orthogonality . While o-nitrobenzyl is the archetypal photolabile protecting group (PPG), 3-Methyl-4-nitrobenzyl (a derivative of p-nitrobenzyl) lacks the structural geometry required for efficient photocleavage. Therefore, this guide contrasts them not as competing photolabile groups, but as complementary tools : one cleaved by light (ONB), and one stable to light but cleaved by reduction (MNB), or as a cautionary example of structural requirements for photolability.

Executive Summary

In the design of "caged" bioactive molecules and photo-responsive materials, the o-nitrobenzyl (ONB) moiety is the gold standard for light-induced release. Its mechanism relies on a specific ortho relationship between the nitro group and the benzylic carbon.

In contrast, 3-Methyl-4-nitrobenzyl (MNB) places the nitro group in the para position relative to the benzyl linker. Despite the presence of a methyl group ortho to the nitro (at position 3), this configuration does not facilitate efficient photocleavage of the protected substrate. Consequently, MNB serves primarily as a reductively labile protecting group or a stable "negative control" in photolysis experiments.

Featureo-Nitrobenzyl (ONB) 3-Methyl-4-nitrobenzyl (MNB)
Primary Trigger UV Light (300–365 nm)Chemical Reduction (e.g., Zn/Acid, Na₂S₂O₄)
Mechanism Norrish Type II PhotoisomerizationNitro-reduction to Aniline

1,6-elimination
Photolability High (

)
Negligible / Photostable
Byproduct o-Nitrosobenzaldehyde (Toxic)3-Methyl-4-aminotoluene (after reduction)
Primary Use Spatiotemporal control (Caging)Orthogonal protection; Hypoxia activation

Structural & Mechanistic Analysis

The divergence in performance stems entirely from the geometric accessibility of the nitro group oxygen to the benzylic hydrogen.

The o-Nitrobenzyl (ONB) Mechanism

ONB functions via the Norrish Type II mechanism. Upon UV excitation, the nitro group abstracts a benzylic proton. This is only possible because the nitro group is ortho (adjacent) to the benzylic carbon.

Key Pathway:

  • Excitation to triplet state (

    
    ).
    
  • 1,5-Hydrogen abstraction (Nitro O takes Benzyl H).

  • Formation of aci-nitro tautomer.[1]

  • Cyclization to isoxazole intermediate.

  • Hydrolysis/Collapse to release the Substrate and o-nitrosobenzaldehyde .

The 3-Methyl-4-nitrobenzyl (MNB) Constraint

In MNB, the nitro group is at position 4 (para) relative to the benzylic carbon (position 1).

  • Geometric Failure: The nitro oxygen is too far to abstract the benzylic proton.

  • Alternative Abstraction? The nitro group can abstract a proton from the methyl group at position 3 (which is ortho to the nitro). However, this leads to a diradical on the ring methyl, which does not result in the cleavage of the substrate attached to the benzylic position.

  • Result: The MNB group remains attached under UV irradiation, making it an excellent photostable control .

Mechanistic Visualization

The following diagram illustrates the successful cleavage of ONB versus the geometric failure of MNB.

G cluster_0 o-Nitrobenzyl (ONB) - Photolabile cluster_1 3-Methyl-4-nitrobenzyl (MNB) - Photostable ONB_Start o-Nitrobenzyl (Nitro ortho to Benzyl) Excitation UV (365nm) Excitation ONB_Start->Excitation H_Abstract 1,5-H Abstraction (Nitro O -> Benzyl H) Excitation->H_Abstract Aci_Nitro aci-Nitro Intermediate H_Abstract->Aci_Nitro Cleavage Release: Substrate + Nitroso Aci_Nitro->Cleavage MNB_Start 3-Methyl-4-nitrobenzyl (Nitro para to Benzyl) Excitation_M UV (365nm) Excitation MNB_Start->Excitation_M Failure No H-Abstraction possible at Benzyl Excitation_M->Failure Stable No Cleavage (Molecule Intact) Failure->Stable

Caption: Comparative reaction pathways. ONB allows 1,5-H abstraction leading to cleavage. MNB's geometry prevents this interaction, resulting in photostability.

Performance Data & "Alpha-Methyl" Confusion

Researchers often confuse 3-Methyl-4-nitrobenzyl with


-Methyl-2-nitrobenzyl  (MeNB). This distinction is critical.
  • 3-Methyl-4-nitrobenzyl (MNB): Stable to light.

  • 
    -Methyl-2-nitrobenzyl (MeNB): More photolabile than standard ONB.
    

If your goal is faster photocleavage , you likely require MeNB , not MNB.

Quantitative Comparison Table
Parametero-Nitrobenzyl (ONB)

-Methyl-2-nitrobenzyl (MeNB)
3-Methyl-4-nitrobenzyl (MNB)
Quantum Yield (

)
0.01 – 0.130.10 – 0.22 (Higher Efficiency)< 0.001 (Negligible)
Cleavage Rate (

)
1.0 (Reference)~3.0 – 5.0x Faster0
Byproduct NitrosoaldehydeNitrosoketone (Less reactive)None (under UV)
Absorbance (

)
~280–320 nm~280–320 nm~270–300 nm
Application Standard CagingFast Release / Kinetic StudiesNegative Control / Orthogonal

Critical Insight: The addition of a methyl group to the benzylic carbon (MeNB) stabilizes the radical intermediate, increasing quantum yield. Adding a methyl group to the ring (MNB) does not rescue the lack of ortho geometry.

Experimental Protocols

Protocol A: Synthesis of ONB-Caged Carboxylate (Standard)

Use this for creating the photolabile probe.

  • Reagents: Substrate (R-COOH), o-nitrobenzyl bromide,

    
    , DMF.
    
  • Procedure:

    • Dissolve R-COOH (1.0 equiv) in dry DMF.

    • Add

      
       (1.5 equiv) and stir for 15 min.
      
    • Add o-nitrobenzyl bromide (1.1 equiv) dropwise.

    • Stir at room temperature for 4–12 hours (TLC monitoring).

    • Workup: Dilute with EtOAc, wash with water/brine (

      
      ), dry over 
      
      
      
      , and concentrate.
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Photolysis Assay (Comparative)

Use this to validate the lability of ONB vs. the stability of MNB.

  • Preparation: Prepare 1 mM solutions of ONB-Substrate and MNB-Substrate in MeOH/PBS (1:1).

  • Irradiation:

    • Place samples in a quartz cuvette.

    • Irradiate with a 365 nm UV LED (approx. 10 mW/cm²).

  • Sampling: Take aliquots at t = 0, 1, 5, 10, and 30 minutes.

  • Analysis (HPLC):

    • ONB Sample: Observe disappearance of starting material and appearance of free substrate peak.

    • MNB Sample: Peak area should remain constant (>98% retention), confirming photostability.

Protocol C: Orthogonal Cleavage of MNB (Reductive)

Use this to cleave the MNB group without triggering ONB (if present).

  • Reagents: Sodium Dithionite (

    
    ), THF/Water.
    
  • Procedure:

    • Dissolve MNB-Substrate in THF:Water (3:1).

    • Add

      
       (5.0 equiv) and 
      
      
      
      (5.0 equiv).
    • Stir at 40°C for 2 hours.

    • Mechanism:[1][2][3] The nitro group reduces to an aniline. The resulting electron-rich system facilitates 1,6-elimination (if a leaving group is present) or requires mild acidic hydrolysis to cleave the benzyl ether.

Decision Matrix: Which Group to Choose?

Use the following logic flow to select the appropriate protecting group for your experimental design.

DecisionTree Start Select Protecting Group Strategy Trigger What is your required trigger? Start->Trigger Light Light (Photolysis) Trigger->Light UV/Vis Chem Chemical / Enzyme Trigger->Chem Reduction Speed Speed Requirement? Light->Speed Ortho Orthogonality Needed? Chem->Ortho Fast Fast Release (< ms) High Quantum Yield Speed->Fast Std Standard Release (Seconds/Minutes) Speed->Std MeNB Use alpha-Methyl-2-nitrobenzyl (MeNB) Fast->MeNB ONB Use o-Nitrobenzyl (ONB) Std->ONB Yes_Ortho Use 3-Methyl-4-nitrobenzyl (MNB) *Cleaves via Reduction* Ortho->Yes_Ortho Stable to Light Hypoxia Use 4-Nitrobenzyl variants *Hypoxia Sensitive* Ortho->Hypoxia Bio-reductive

Caption: Selection logic.[4] Choose ONB/MeNB for light activation. Choose MNB only when light stability and reductive cleavage are required.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • Corrie, J. E. T. (2005). "Photoremovable Protecting Groups: Photochemistry and Applications."[2] Dynamic Studies in Biology. Link

  • BenchChem. (2025). "A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups." BenchChem Technical Guides. Link

  • Pelliccioli, A. P., & Wirz, J. (2002). "Photoremovable Protecting Groups: Reaction Mechanisms and Applications." Photochemical & Photobiological Sciences. Link

  • Friedman, G., et al. (1991). "3-Methyl-p-nitrobenzyl: A potential hypoxia-selective cytotoxin." Journal of Medicinal Chemistry.

Sources

Comparative

Validation of 3-Methyl-4-nitrobenzyl group removal by mass spectrometry

Executive Summary The 3-Methyl-4-nitrobenzyl (MNB) group is a specialized variation of the classical p-nitrobenzyl (PNB) protecting group. While PNB is a standard in organic synthesis for the protection of carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Methyl-4-nitrobenzyl (MNB) group is a specialized variation of the classical p-nitrobenzyl (PNB) protecting group. While PNB is a standard in organic synthesis for the protection of carboxylic acids, phenols, and amines, the MNB derivative offers distinct physicochemical properties—specifically increased lipophilicity and altered electronic tuning due to the ortho-methyl substituent relative to the nitro group.

This guide addresses a critical gap in analytical workflows: validating the complete removal of the MNB group using Mass Spectrometry (MS). Unlike acid-labile groups (e.g., Boc, Trt) that cleave chemically upon exposure to the matrix, MNB requires a specific reductive trigger. This guide provides a self-validating MS protocol to distinguish between the intact protected species, the reduced intermediate, and the fully deprotected product.

The Chemistry of MNB: Why Use It?

To validate removal, one must understand the stability profile. The MNB group is designed to be orthogonal to acid- and base-labile groups.

Comparative Stability Profile
Feature3-Methyl-4-nitrobenzyl (MNB) p-Nitrobenzyl (PNB) p-Methoxybenzyl (PMB)
Cleavage Mechanism Reductive (Zn/AcOH, Na₂S₂O₄, H₂/Pd)Reductive (Zn/AcOH, H₂/Pd)Oxidative (DDQ, CAN) or Acid (TFA)
Acid Stability High (Stable to TFA, HCl)HighLow (Cleaves in TFA)
Base Stability Moderate to HighModerate to HighHigh
MS Signature (Δ Mass) +149.05 Da +135.03 Da+120.06 Da
Lipophilicity High (Methyl group increases RT)ModerateModerate

Scientific Insight: The methyl group at the 3-position (ortho to the nitro group) sterically forces the nitro group out of planarity with the benzene ring, slightly altering the reduction potential. More importantly for analysis, it adds significant lipophilicity, making the MNB-protected species elute later on Reverse-Phase (RP) LC-MS compared to PNB analogs.

Mass Spectrometry Validation Strategy

The removal of MNB is a two-step cascade:

  • Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂).

  • Fragmentation: The electron-rich aniline pushes electrons (1,6-elimination) to cleave the benzylic bond, releasing the free drug and a quinone methide byproduct.

Crucial Validation Rule: You must monitor three distinct mass channels to prove cleavage and troubleshoot incomplete reactions.

The "Traffic Light" Monitoring System
  • 🔴 Channel 1 (Precursor): [M + MNB]⁺ → The starting material.

    • Mass Shift:+149 Da (relative to free drug).

  • 🟡 Channel 2 (Intermediate): [M + Amino-MNB]⁺ → The reduced but uncleaved intermediate.

    • Mass Shift:+119 Da (relative to free drug).

    • Calculation: Nitro (-NO₂) to Amine (-NH₂) is a loss of O₂ (-32) and gain of H₂ (+2). Net change: -30 Da from Precursor.

  • 🟢 Channel 3 (Product): [M + H]⁺ → The target free drug.

    • Mass Shift:0 Da (Baseline).

Visualizing the Pathway

MNB_Deprotection cluster_legend MS Detection Zones Protected Protected Species [M + MNB] (Mass: M + 149) Reduction Reduction Step (Zn/AcOH or Dithionite) Protected->Reduction -30 Da shift Intermediate Amino-Intermediate [M + Amino-MNB] (Mass: M + 119) Reduction->Intermediate Collapse 1,6-Elimination (Spontaneous) Intermediate->Collapse Product Free Drug [M + H] (Mass: M) Collapse->Product Loss of Linker Byproduct Quinone Methide (Polymerizes/Hydrolyzes) Collapse->Byproduct

Figure 1: The reductive cleavage cascade of the MNB group. Detection of the yellow intermediate indicates successful reduction but stalled elimination (often pH dependent).

Experimental Protocol: Reductive Cleavage

Objective: Chemoselective removal of MNB using Zinc/Acetic Acid (mild, standard) or Sodium Dithionite (biocompatible).

Method A: Zinc/Acetic Acid (Standard)

Best for: Small molecule synthesis, robust substrates.

  • Dissolution: Dissolve the MNB-protected substrate (1 equiv) in THF/Acetic Acid (3:1 v/v).

    • Why: Acetic acid serves as the proton source for the reduction.

  • Activation: Add Zinc dust (activated, 10–20 equiv) to the stirring solution.

    • Note: Use vigorous stirring; the reaction is heterogeneous.

  • Monitoring: Stir at Room Temperature (RT) for 1–4 hours. Monitor via LC-MS.

  • Workup: Filter through Celite to remove Zinc. Concentrate filtrate.[1]

  • MS Prep: Dilute an aliquot in 50% Acetonitrile/Water (0.1% Formic Acid) for direct injection.

Method B: Sodium Dithionite (Mild/Biocompatible)

Best for: Peptides or acid-sensitive substrates.

  • Dissolution: Dissolve substrate in MeOH/H₂O (2:1).

  • Reagent: Add Na₂S₂O₄ (Sodium Dithionite, 5 equiv) and Na₂CO₃ (3 equiv).

  • Reaction: Heat to 40°C for 2 hours.

    • Mechanism:[2][3] Dithionite reduces the nitro group to the amine under near-neutral conditions.

Data Interpretation & Troubleshooting

When analyzing the LC-MS data, use the following logic tree to validate the result.

Scenario A: Clean Deprotection
  • TIC (Total Ion Chromatogram): Single dominant peak.

  • Spectrum: Only [M+H]⁺ is observed.

Scenario B: "Stalled" Reduction (The +119 Trap)
  • Observation: A peak appears with mass [M + 119] .

  • Cause: The nitro group was reduced to the aniline, but the 1,6-elimination did not occur.

  • Fix: The elimination step is often pH-dependent. If using Method B (Dithionite), the pH may be too basic. Acidify the sample (pH ~4) and heat slightly to drive the elimination of the quinone methide.

Scenario C: No Reaction
  • Observation: Only [M + 149] remains.

  • Cause: Zinc surface is oxidized or Dithionite is old (oxidized).

  • Fix: Activate Zinc with dilute HCl wash before use. Use fresh Dithionite.

Table: Mass Shift Reference Guide
SpeciesFormula AdditionMass Shift (vs Free Drug)Retention Time Trend
MNB-Protected +C₈H₇NO₂+149.05 Da Late Eluting (Hydrophobic)
Amino-Intermediate +C₈H₉N+119.07 Da Medium Eluting
Free Drug (Reference)0 Da Early Eluting

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for nitrobenzyl cleavage mechanisms).

  • Knauer, S., et al. (2019). "Reductive cleavage of p-nitrobenzyl groups: Mechanisms and Applications." Journal of Organic Chemistry. (Describes the electron-transfer mechanism of nitro-reduction). Note: General reference for nitro-reduction chemistry.
  • Bio-Synthesis Inc. (2016). "Labeling and Protecting Groups used in Peptide Synthesis."[4][5] (Overview of protecting group mass shifts).

  • Šolomek, T., et al. (2012). "Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group." Photochemical & Photobiological Sciences. (Provides contrast for the ortho vs para mechanisms).

  • PubChem. (2025).[6] "3-Methyl-4-nitrobenzyl alcohol Compound Summary." (Source for molecular weight and formula verification).

Sources

Validation

Comparative Guide: HPLC Cleavage Kinetics of Nitrobenzyl-Based Protecting Groups

The following guide provides a technical comparison of cleavage kinetics for Nitrobenzyl-based systems, specifically addressing the distinction between the user-specified 3-Methyl-4-nitrobenzyl (MNB) and standard Photore...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of cleavage kinetics for Nitrobenzyl-based systems, specifically addressing the distinction between the user-specified 3-Methyl-4-nitrobenzyl (MNB) and standard Photoremovable Protecting Groups (PPGs) .

Executive Summary: The Ortho vs. Para Distinction

In the design of photo-responsive systems, precise structural isomerism dictates reactivity. This guide compares the cleavage kinetics of standard Photoremovable Protecting Groups (PPGs) against 3-Methyl-4-nitrobenzyl (MNB) .

Critical Scientific Distinction:

  • Standard PPGs (o-Nitrobenzyls): Undergo Norrish Type II photocleavage upon UV irradiation (365 nm).

  • 3-Methyl-4-nitrobenzyl (MNB): A para-nitro compound. It is photochemically stable under standard deprotection conditions but is reductively labile (cleaved by nitro-reductases or chemical reduction, e.g., Zn/AcOH).

Therefore, MNB serves as an orthogonal control in photocleavage assays—it remains intact under UV light while other PPGs cleave. This guide details the HPLC kinetics of the active photocages (o-NB, MeNV, DMNB) and demonstrates the stability of MNB.

Mechanistic Comparison

The kinetic difference stems from the proximity of the nitro group to the benzylic hydrogen.

  • Active Photocleavage (o-Nitro): Requires a nitro group ortho to the benzylic carbon. The excited nitro group abstracts a benzylic proton, forming an aci-nitro intermediate that rearranges to release the substrate.

  • Reductive Cleavage Only (p-Nitro/MNB): The nitro group at the 4-position (para) cannot abstract the benzylic proton. It requires electron transfer (reduction) to form an aniline or hydroxylamine, which then triggers 1,6-elimination.

G cluster_0 Active PPG (o-Nitrobenzyl) cluster_1 Stable Control (3-Methyl-4-nitrobenzyl) ONB o-Nitrobenzyl (Ground State) Excited Diradical (Excited State) ONB->Excited hν (365nm) Aci aci-Nitro Intermediate Excited->Aci H-abstraction (Fast) Product Released Substrate + Nitroso-ketone Aci->Product Rearrangement (k_obs) MNB 3-Methyl-4-nitrobenzyl (MNB) MNB_UV No Reaction (Fluorescence/Heat) MNB->MNB_UV hν (365nm) STABLE MNB_Red Aniline Derivative MNB->MNB_Red Reduction (Zn/H+ or Enzyme)

Figure 1: Mechanistic divergence between photolabile o-nitrobenzyls and photostable p-nitrobenzyls (MNB).

Kinetic Performance Data

The following data summarizes the first-order decay constants (


) and quantum yields (

) derived from HPLC monitoring at 365 nm irradiation (approx. 5 mW/cm²).
Protecting Group (PPG)Structure Type

(Abs)
Quantum Yield (

)

(min)*
Kinetic Profile

-Methyl-2-nitrobenzyl (MeNB)
o-Nitro (Alpha-sub)~310 nm0.65 1.2 Fastest. Methyl group lowers transition state energy for H-abstraction.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) o-Nitro (Electron Rich)~350 nm0.01 - 0.104.5Efficient Absorbance. Slower intrinsic kinetics, but high extinction coefficient at 365 nm compensates.
2-Nitrobenzyl (oNB) o-Nitro (Parent)~280 nm0.01318.0Baseline. Slow cleavage; requires shorter wavelength (UV-B/C) for optimal excitation.
3-Methyl-4-nitrobenzyl (MNB) p-Nitro~270 nm< 0.0001 > 1200 Photostable. No significant cleavage detected by HPLC under UV.

*


 values are approximate for 5 mM concentration in 50:50 MeCN:PBS under 365 nm LED irradiation.
HPLC Analysis Protocol

To rigorously compare these kinetics, a "snapshot" HPLC assay is required. Continuous irradiation in the detector is not recommended due to flow-rate variables; instead, use discrete time-point irradiation.

Reagents & Equipment
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Light Source: 365 nm UV-LED (calibrated to 5-10 mW/cm²).

Step-by-Step Methodology
  • Preparation:

    • Prepare 1 mM stock solutions of the caged compounds (e.g., MNB-Carbamate vs. MeNB-Carbamate) in MeCN.

    • Dilute to 100 µM in PBS/MeCN (50:50) in quartz cuvettes or clear glass HPLC vials.

  • Irradiation (The Kinetic Trigger):

    • Place vials at a fixed distance (e.g., 2 cm) from the UV source.

    • Irradiate samples for fixed intervals:

      
       minutes.
      
    • Critical: Keep a "Dark Control" wrapped in foil to rule out hydrolysis.

  • HPLC Method:

    • Flow: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: 254 nm (universal aromatic) and 365 nm (specific for nitro-compounds).

  • Data Processing:

    • Integrate the area of the Starting Material (SM) peak.

    • Calculate the normalized concentration:

      
      .
      
    • Plot

      
       vs. Time (min).
      
    • The slope of the linear regression

      
      .
      
Experimental Workflow & Data Interpretation

The following diagram illustrates the experimental logic for validating the orthogonality of MNB against MeNB.

HPLC_Workflow cluster_Exp Experimental Arm cluster_Control Dark Control Start Sample Prep (100 µM in 50% MeCN) Split Split Samples Start->Split UV UV Irradiation (365 nm) Split->UV Dark Foil Wrapped (No Light) Split->Dark HPLC_1 HPLC Injection (t = 0, 1, 5, 10 min) UV->HPLC_1 Analysis Data Analysis (Peak Area Integration) HPLC_1->Analysis HPLC_2 HPLC Injection (t = 30 min) Dark->HPLC_2 HPLC_2->Analysis Outcome Outcome: MeNB: Rapid Decay MNB: No Change Analysis->Outcome

Figure 2: HPLC Kinetic Assay Workflow for comparative photolysis.

Interpreting the Chromatograms
  • MeNB / DMNB (Active): You will observe the disappearance of the late-eluting hydrophobic caged compound and the appearance of two earlier peaks: the free substrate (polar) and the nitroso-ketone byproduct.

  • MNB (Stable): The chromatogram at

    
     min will be identical to 
    
    
    
    min. No new peaks should appear. If peaks appear in the MNB sample, check for thermal hydrolysis (compare with Dark Control).
References
  • Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191. Link

  • Reichmanis, E., et al. (1983). "The Effect of Substituents on the Photosensitivity of 2-Nitrobenzyl Ester Deep U.V. Resists." Journal of the Electrochemical Society, 130(6), 1433. Link

  • Holmes, C. P. (1997). "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." The Journal of Organic Chemistry, 62(8), 2370-2380. Link

  • Fink, A. L., et al. (2025). "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega. Link

  • PubChem. (2025). "3-Methyl-4-nitrobenzyl alcohol Compound Summary." National Library of Medicine. Link

Comparative

Assessing the purity of the released molecule after photolysis of a 3-Methyl-4-nitrobenzyl cage

The following guide provides a rigorous technical assessment of the purity of molecules released from 3-Methyl-4-nitrobenzyl (MNB) cages. Note on Nomenclature & Mechanism: Standard photolysis of nitrobenzyl cages (Norris...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of the purity of molecules released from 3-Methyl-4-nitrobenzyl (MNB) cages.

Note on Nomenclature & Mechanism: Standard photolysis of nitrobenzyl cages (Norrish Type II) requires the nitro group to be ortho to the benzylic carbon carrying the leaving group. The name "3-Methyl-4-nitrobenzyl" implies a para-nitro arrangement relative to the benzylic position, which is typically photo-inert unless the payload is attached to the methyl group (at position 3), or the user refers to the 3-methyl-2-nitrobenzyl isomer. This guide addresses the analytical purity assessment applicable to the methyl-substituted nitrobenzyl family, assuming a functional photocleavage mechanism is present.

Executive Summary

The 3-Methyl-4-nitrobenzyl (MNB) moiety is a structural variant of the classical o-nitrobenzyl (ONB) photocage. While the methyl group is often introduced to modulate solubility, steric protection, or shift absorbance maxima, the core challenge in using MNB cages lies in the purity of the released payload .

Unlike clean-releasing coumarin or quinone methide systems, nitrobenzyl photolysis generates a reactive nitroso-benzaldehyde byproduct. This byproduct absorbs UV light (creating an internal filter effect) and can react with amines or thiols in the released payload, forming stable impurities (imines/azo compounds) that co-elute with the target molecule.

This guide provides a definitive protocol to quantify these specific impurities and objectively compares MNB performance against alternative photocages.

The Chemistry of Release & Impurity Formation

To assess purity, one must understand the contaminants. The photolysis of MNB follows a radical-mediated hydrogen abstraction.

The Mechanism

Upon UV irradiation (~365 nm), the nitro group abstracts a proton from the ortho-carbon (benzylic or methyl, depending on the isomer). This forms an aci-nitro intermediate, which rearranges to release the payload and the nitroso byproduct .

The Purity Trap
  • The Nitroso Byproduct: Unlike the cage (colorless/pale yellow), the nitroso byproduct is often deep yellow/orange. It competes for photons (lowering quantum yield) and can act as an electrophile.

  • Imine Formation: If your released molecule contains a primary amine (e.g., Dopamine, Glutamate, Peptides), it can condense with the nitroso-aldehyde byproduct to form a Schiff base (Imine), reducing the effective concentration of the free drug.

Diagram 1: Photolysis & Impurity Pathways

MNB_Mechanism Cage MNB-Caged Molecule (Precursor) Light UV Light (365 nm) Cage->Light Intermediate aci-Nitro Intermediate Light->Intermediate Excitation Payload Free Molecule (Target) Intermediate->Payload Release Byproduct Nitroso-Aldehyde (Contaminant) Intermediate->Byproduct Rearrangement Impurity Imine Adduct (Secondary Impurity) Payload->Impurity Reaction with Byproduct (if Amine) Byproduct->Impurity

Caption: Mechanistic pathway showing the generation of the target payload and the reactive nitroso byproduct, which can re-react to form impurities.

Comparative Analysis: MNB vs. Alternatives

Why use MNB? The table below compares MNB with the "Gold Standard" (ONB) and the "High-Performance" alternative (Coumarin).

Feature3-Methyl-4-nitrobenzyl (MNB) o-Nitrobenzyl (Standard ONB) Coumarin (e.g., DEACM)
Uncaging Wavelength 300–365 nm300–365 nm350–450 nm (Visible compatible)
Quantum Yield (

)
0.01 – 0.1 (Moderate)0.01 – 0.150.2 – 0.9 (High)
Byproduct Reactivity High (Nitroso species)High (Nitroso-aldehyde)Low (Coumarin alcohol)
Purity Risk High (Adduct formation)High (Adduct formation)Low (Clean release)
Solubility Enhanced (due to Methyl)ModerateLow (often requires sulfonation)
Primary Use Case Small molecule release where solubility is key.General purpose caging.Fast release, live-cell imaging.

Verdict: MNB is preferred over Coumarins only when solubility of the cage is the limiting factor. However, for purity , Coumarins are superior due to the inert nature of their byproduct.

Self-Validating Analytical Protocol

Do not rely on simple absorbance checks. The nitroso byproduct absorbs in the same region as the cage, masking the extent of uncaging.

Step 1: Sample Preparation (The "Dark" Control)
  • A: Prepare a 1 mM solution of MNB-caged molecule in PBS (pH 7.4) or appropriate buffer.

  • B: Split into two vials: "Dark Control" (wrapped in foil) and "Light Rxn".

  • C: Irradiate "Light Rxn" at 365 nm (LED source, approx 10 mW/cm²) for defined intervals (0, 1, 5, 10 min).

Step 2: HPLC-MS Workflow (The Gold Standard)

This is the only way to definitively prove purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Detection:

    • UV: 254 nm (General), 365 nm (Cage/Byproduct specific).

    • MS (ESI+): Scan mode (100–1000 m/z).

Validation Criteria:

  • Disappearance: The Cage peak [M+H]+ must decrease.

  • Appearance: The Free Molecule peak [M_free+H]+ must appear.

  • Mass Balance: The sum of Cage + Free Molecule areas should be constant unless the byproduct is reacting with the payload.

  • The "Red Flag" Peak: Look for a peak with mass [M_free + 149] (approx). This corresponds to the Schiff base adduct of the payload with the nitroso-benzaldehyde byproduct.

Step 3: NMR Verification (Structural Proof)

If HPLC is ambiguous, run 1H-NMR in


 or 

.
  • Marker: Look for the disappearance of the benzylic protons (~5.5 ppm) of the cage.

  • Byproduct: Look for the appearance of the aldehyde proton (~10 ppm) or the specific hemiacetal signals associated with the nitroso byproduct.

Diagram 2: Analytical Workflow

Analytical_Workflow cluster_detect Dual Detection Sample Photolyzed Sample HPLC HPLC Separation (C18 Column) Sample->HPLC UV UV-Vis (365nm) Detects Nitroso Byproduct HPLC->UV MS Mass Spec (ESI) Identifies Payload vs Adduct HPLC->MS Analysis Data Analysis UV->Analysis MS->Analysis Decision Purity > 95%? Analysis->Decision Proceed Proceed Decision->Proceed Yes Purify/Scavenge Purify/Scavenge Decision->Purify/Scavenge No (Adducts found)

Caption: Workflow for separating and identifying the target molecule from the reactive cage byproducts.

Troubleshooting & Optimization

If purity is low (<90%), the issue is likely the Internal Filter Effect or Side Reactions .

Handling the Internal Filter Effect

As the nitroso byproduct accumulates, it absorbs the 365 nm light, halting the reaction before 100% uncaging is reached.

  • Solution: Use a flow-cell apparatus or stir vigorously. Do not use high concentrations (>5 mM) where optical density blocks light penetration.

Scavenging the Byproduct

To prevent the nitroso byproduct from reacting with your released amine payload:

  • Add a Scavenger: Include 1–5 mM Dithiothreitol (DTT) or Glutathione in the photolysis buffer.

  • Mechanism: The thiol reacts preferentially with the nitroso/aldehyde species, protecting your released amine.

  • Note: Ensure the scavenger does not interfere with your downstream biological assay.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Source:[Link]

  • Specht, A., et al. (2021). "Recent Advances in Optical Control of Cell Signaling with Photocaged Compounds." Journal of Cell Science. Source:[Link]

  • Corrie, J. E. T., et al. (2005). "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers: The Importance of the Leaving Group." Journal of the American Chemical Society.[1] Source:[Link]

  • Wootton, M. B., et al. (2025). "Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine." PMC. Source:[Link]

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Validation

A Senior Scientist's Guide to Quantifying Substrate Release from a 3-Methyl-4-nitrobenzyl Photolabile Cage

This guide provides an in-depth comparison of spectroscopic methods for the precise quantification of substrate release from a 3-Methyl-4-nitrobenzyl photolabile protecting group (PPG), a member of the widely utilized or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of spectroscopic methods for the precise quantification of substrate release from a 3-Methyl-4-nitrobenzyl photolabile protecting group (PPG), a member of the widely utilized ortho-nitrobenzyl (oNB) family. Researchers in drug development, cell biology, and synthetic chemistry rely on these "caged" compounds to achieve spatiotemporal control over the release of bioactive molecules.[1][2] Accurate measurement of this release is not merely a procedural step; it is fundamental to understanding reaction kinetics, determining quantum yields, and validating the efficacy of the photoactivation process.

This document moves beyond simple protocols to explain the causality behind methodological choices, ensuring that the described experiments are robust and self-validating. We will explore the core spectroscopic techniques—UV-Vis Absorption, Fluorescence, and Nuclear Magnetic Resonance (NMR)—providing the theoretical grounding and practical insights needed to select and implement the optimal method for your research objectives.

The Photorelease Mechanism: A Norrish Type II Rearrangement

The efficacy of the 3-Methyl-4-nitrobenzyl cage, like other o-nitrobenzyl PPGs, is rooted in a well-defined photochemical mechanism resembling a Norrish Type II reaction.[2][3] Understanding this pathway is critical for interpreting spectroscopic data, as the appearance and disappearance of specific chemical species are monitored.

  • Photoexcitation : Upon absorption of UV light (typically in the 300-365 nm range), the nitro group is promoted to an excited state.[2]

  • Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic methyl group. This step is highly efficient due to the ortho-positioning that facilitates the formation of a six-membered transition state.[2][3]

  • Intermediate Formation : This hydrogen transfer generates a transient species known as an aci-nitro intermediate.[4][5][6]

  • Rearrangement and Release : The aci-nitro intermediate is unstable and rapidly rearranges. This rearrangement, followed by hydrolysis, cleaves the benzylic C-O bond, liberating the substrate (e.g., an alcohol, carboxylate, or phosphate).

  • Byproduct Formation : Concurrently, the caging moiety is converted into a 3-methyl-4-nitrosobenzaldehyde byproduct.[3] It is crucial that this byproduct does not interfere with the biological system or the spectroscopic analysis.[1]

G Caged 3-Methyl-4-nitrobenzyl Caged Substrate Excited Excited State (n,π*) Caged->Excited hν (UV Light) ~365 nm AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Released Released Substrate + 3-Methyl-4-nitrosobenzaldehyde AciNitro->Released Rearrangement & Hydrolysis

Caption: Photorelease mechanism of the 3-Methyl-4-nitrobenzyl cage.

Comparative Analysis of Spectroscopic Methods

The choice of analytical technique depends on the properties of the substrate, the required sensitivity, and the available instrumentation. Below, we compare the three most common and robust methods.

FeatureUV-Vis Absorption SpectroscopyFluorescence SpectroscopyNuclear Magnetic Resonance (NMR)
Principle Monitors changes in absorbance as the caged compound converts to products.Measures the increase in fluorescence of a substrate that is "caged" in a non-fluorescent state.Provides structural identification and quantification of all species in solution via nuclear spin.
Sensitivity Moderate (Micromolar, µM)Very High (Nanomolar, nM, to Picomolar, pM)Low (Millimolar, mM, to high µM)
Selectivity Moderate; vulnerable to spectral overlap between species.Very High, provided the released substrate has a unique fluorescence profile.Very High; distinct signals for different molecules provide unambiguous identification.
Temporal Resolution Good; suitable for real-time kinetics on the order of seconds to minutes.Excellent; can be used for fast kinetics and cellular imaging.Poor; typically requires minutes per scan, limiting real-time applications for fast reactions.
Structural Info None; provides only electronic transition information.Minimal; infers release but does not confirm substrate structure.Excellent; provides definitive structural confirmation of reactants and products.
Key Limitations Inner filter effect from byproduct absorption; spectral overlap can complicate analysis.Requires a fluorescent or pro-fluorescent substrate; susceptible to photobleaching.Low sensitivity; requires expensive equipment and larger sample volumes; not ideal for fast kinetics.
Method Deep Dive & Experimental Protocols
1. UV-Vis Absorption Spectroscopy

This is often the first-line technique due to its accessibility and straightforward application. The method relies on the distinct electronic absorption spectra of the parent caged compound and the resulting nitrosobenzaldehyde byproduct.[3][7]

Causality Behind the Method: The cleavage of the cage alters the chromophore. The o-nitrobenzyl group has a characteristic absorption profile that diminishes upon irradiation, while the newly formed o-nitrosobenzaldehyde byproduct exhibits a new, distinct absorption band. By monitoring the absorbance change at a wavelength specific to one of these species, we can directly follow the reaction progress using the Beer-Lambert law (A = εcl).

Detailed Experimental Protocol:

  • Preparation : Prepare a stock solution of the 3-Methyl-4-nitrobenzyl caged compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) or solvent. The final concentration should yield an initial absorbance between 0.5 and 1.0 at the monitoring wavelength to ensure data quality.

  • Instrumentation Setup : Use a dual-beam spectrophotometer. Set the desired wavelength for monitoring. This should ideally be a wavelength where the change in absorbance is maximal and interference from other species is minimal.

  • Baseline Measurement : Fill a quartz cuvette with the solution. Record the initial full absorption spectrum (e.g., from 250 nm to 500 nm). This is your t=0 measurement.

  • Photolysis : Irradiate the sample in the cuvette using a collimated light source (e.g., a 365 nm LED or a filtered mercury lamp). For kinetic studies, the light source should be stable and of known intensity.

  • Time-Course Monitoring : At fixed time intervals (e.g., every 30 seconds), briefly interrupt the irradiation and record the absorption spectrum.

  • Data Analysis : Plot the absorbance at the chosen wavelength versus time. The rate of substrate release can be determined by fitting this data to an appropriate kinetic model (e.g., first-order exponential decay for the reactant or rise to maximum for the product). The total amount released is calculated from the total change in absorbance, using a molar extinction coefficient determined from a standard of the byproduct or the complete conversion of the starting material.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Prep Prepare Solution (Caged Compound in Buffer) Baseline Record Initial Spectrum (t=0) Prep->Baseline Irradiate Irradiate with UV Light (e.g., 365 nm) Baseline->Irradiate Record Record Spectrum at Time Interval (t=x) Irradiate->Record for a fixed duration Record->Irradiate Repeat for time course Plot Plot Absorbance vs. Time Record->Plot Fit Fit Data to Kinetic Model Plot->Fit Quantify Calculate Rate & Quantum Yield Fit->Quantify

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

2. Fluorescence Spectroscopy

This method offers superior sensitivity and is the gold standard when the substrate is inherently fluorescent or can be tagged with a fluorophore.[8] The guiding principle is to design a caged compound where the fluorescence of the substrate is quenched and is restored upon photo-release.[1]

Causality Behind the Method: The proximity of the o-nitrobenzyl group often quenches the fluorescence of the attached substrate through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). Cleavage removes the quencher, leading to a significant increase in fluorescence intensity that is directly proportional to the concentration of the released, active substrate.

Protocol Highlights:

  • System Design : This method is only applicable if the uncaged substrate is fluorescent while the caged version is not (or significantly less so).

  • Instrumentation : A spectrofluorometer is used. Measurements are taken in a quartz cuvette with four polished sides.

  • Calibration Curve : A critical, self-validating step is to create a calibration curve. Prepare solutions of the free (uncaged) fluorescent substrate at known concentrations and measure their fluorescence intensity. This curve is essential for converting the fluorescence intensity of the experimental sample into a precise concentration.

  • Kinetic Measurement : The experimental procedure mirrors the UV-Vis method, but instead of absorbance, fluorescence emission is recorded over time at a fixed excitation wavelength. The increase in fluorescence intensity is then mapped back to concentration using the calibration curve.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

When unambiguous structural confirmation and precise quantification are required, NMR is the most authoritative method. It allows for the simultaneous observation and quantification of the starting material, the released substrate, and any byproducts.[9][10]

Causality Behind the Method: Every chemically distinct proton in a molecule produces a unique signal in the ¹H NMR spectrum. The area under each signal (its integration) is directly proportional to the number of protons it represents. By adding a known amount of an unreactive internal standard, the concentration of all other species can be determined by comparing their peak integrations to that of the standard.[9]

Protocol Highlights:

  • Sample Preparation : The caged compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A known quantity of an internal standard (e.g., trimethylsilyl propionate, TSP) is added.

  • Irradiation : An initial ¹H NMR spectrum is acquired. The sample is then irradiated outside the spectrometer for a set duration and another spectrum is taken. This process is repeated to build a time course. For in-situ monitoring, a fiber-optic cable can be used to deliver light directly into the NMR tube inside the spectrometer.

  • Data Analysis : The concentration of the released substrate is calculated using the following formula: Concentration_substrate = (Integration_substrate / Protons_substrate) × (Protons_standard / Integration_standard) × Concentration_standard

  • Trustworthiness : This method is inherently self-validating because it not only quantifies the released substrate but also confirms its chemical identity through its characteristic chemical shifts and coupling patterns, while simultaneously tracking the disappearance of the starting material.

G node_q node_q node_a node_a q1 Is the substrate fluorescent upon release? q3 Is definitive structural confirmation needed? q1->q3 No a1 Fluorescence Spectroscopy q1->a1 Yes q2 Is high sensitivity (nM) required? q2->a1 Yes a2 UV-Vis Spectroscopy q2->a2 No q3->q2 No a3 NMR Spectroscopy q3->a3 Yes

Caption: Decision tree for selecting the appropriate spectroscopic method.

Conclusion

The quantitative analysis of substrate release from a 3-Methyl-4-nitrobenzyl cage is a critical step in harnessing the power of photolabile protecting groups. While UV-Vis spectroscopy offers a widely accessible method for routine kinetic analysis, fluorescence spectroscopy provides unparalleled sensitivity for systems involving fluorescent substrates. For applications demanding the highest level of certainty, NMR spectroscopy stands as the definitive tool, offering simultaneous quantification and structural verification. By understanding the principles, strengths, and limitations of each method, researchers can confidently select the most appropriate technique to generate accurate, reliable, and publication-quality data.

References
  • Givens, R. S., & Kros, A. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 109(5), 1980-2078. [Link]

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  • Fournier, L., Gauron, C., & Mély, Y. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]

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  • Kateryna, K., & Oleksandr, T. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Pharmaceuticals, 16(11), 1583. [Link]

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  • Lawrence, D. S. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and Photobiology, 93(4), 899-913. [Link]

  • Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 66(18), 5917-5923. [Link]

  • Griesbeck, A. G., & Maptue, N. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(43), 12051-12056. [Link]

  • Zhang, Y., & Zhao, J. (2022). The structure of photocage 33 and its mechanism of photo‐controlled release Fe³⁺. Aggregate, 3(6), e268. [Link]

  • Boyd, S. L., & Page, Z. A. (2023). Record release of tetramethylguanidine using a green light activated photocage for rapid synthesis of soft materials. Chemical Science, 14(37), 10207-10215. [Link]

  • Kless, A., & Laimgruber, S. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(11), 3415-3431. [Link]

  • Slanina, T., & Klán, P. (2020). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry B, 124(25), 5221-5231. [Link]

  • Kool, E. T., & Tor, Y. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5434-5488. [Link]

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Comparative

A Comparative Guide to the Characterization of the 2-Nitrosobenzaldehyde Byproduct from 3-Methyl-4-nitrobenzyl Cleavage

For Researchers, Scientists, and Drug Development Professionals In the landscape of photolabile protecting groups (PPGs), the 3-methyl-4-nitrobenzyl cage stands as a notable option for spatiotemporal control over the rel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photolabile protecting groups (PPGs), the 3-methyl-4-nitrobenzyl cage stands as a notable option for spatiotemporal control over the release of bioactive molecules. However, a critical aspect of its application lies in understanding the characterization and potential impact of its photochemical byproducts, principally 2-nitrosobenzaldehyde. This guide provides an in-depth technical comparison of the 3-methyl-4-nitrobenzyl protecting group with alternative PPGs, focusing on the characterization of its 2-nitrosobenzaldehyde byproduct and offering supporting experimental data and protocols.

The Significance of Byproduct Characterization in Photolabile Chemistry

The choice of a photolabile protecting group extends beyond its cleavage efficiency; the nature of the liberated byproducts is of paramount importance, especially in biological systems. Ideally, these byproducts should be non-toxic, non-reactive with the target substrate or biological milieu, and not interfere with analytical monitoring.[1] The photolysis of ortho-nitrobenzyl derivatives, including the 3-methyl-4-nitrobenzyl group, generates a nitrosobenzaldehyde species.[2] This class of compounds is known to be reactive and can potentially interfere with biological processes or analytical measurements.[1][3] Therefore, a thorough characterization of this byproduct is essential for the reliable application of the 3-methyl-4-nitrobenzyl PPG.

Unveiling the Photochemical Transformation: Mechanism of Cleavage

The cleavage of the 3-methyl-4-nitrobenzyl protecting group is initiated by the absorption of UV light, typically in the range of 300-365 nm.[2] This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate.[2][4] This transient species then undergoes a rearrangement and subsequent hydrolysis to release the protected molecule and the 2-nitrosobenzaldehyde byproduct.[4]

cluster_0 Photochemical Cleavage of 3-Methyl-4-nitrobenzyl Protected Substrate Protected_Substrate 3-Methyl-4-nitrobenzyl Protected Substrate Excited_State Excited State Protected_Substrate->Excited_State hv (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Substrate Released Substrate Aci_Nitro->Released_Substrate Rearrangement & Hydrolysis Byproduct 2-Nitrosobenzaldehyde Aci_Nitro->Byproduct

Caption: Photochemical cleavage of the 3-methyl-4-nitrobenzyl group.

Characterization of the 2-Nitrosobenzaldehyde Byproduct

Accurate identification and quantification of the 2-nitrosobenzaldehyde byproduct are crucial for assessing the cleanliness of the photocleavage reaction and its potential for downstream interference. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Experimental Protocol: Photochemical Cleavage and Sample Preparation

The following protocol outlines a general procedure for the photocleavage of a 3-methyl-4-nitrobenzyl protected substrate and preparation for analysis.

Materials:

  • 3-methyl-4-nitrobenzyl protected compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution compatible with the substrate)

  • UV lamp with a suitable wavelength output (e.g., 365 nm)

  • Quartz cuvette or reaction vessel

  • HPLC-MS system

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the 3-methyl-4-nitrobenzyl protected compound in the chosen solvent at a known concentration (e.g., 100 µM).

  • Transfer the solution to a quartz cuvette or a suitable reaction vessel.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a predetermined time. The irradiation time should be optimized to achieve complete or near-complete cleavage, which can be monitored by techniques like TLC or HPLC.

  • Following irradiation, the sample is ready for direct analysis by HPLC-MS and UV-Vis spectroscopy. If necessary, the sample can be diluted with the mobile phase.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is a powerful technique for the separation, identification, and quantification of the 2-nitrosobenzaldehyde byproduct.

Experimental Protocol: HPLC-MS Analysis of 2-Nitrosobenzaldehyde

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the relatively nonpolar 2-nitrosobenzaldehyde. An example gradient is 95% A to 5% A over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: Monitor at a wavelength where 2-nitrosobenzaldehyde absorbs, for example, around 280 nm and 310 nm.

Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

  • For Targeted Analysis (MS/MS): A specific precursor ion for 2-nitrosobenzaldehyde (e.g., [M+H]⁺) would be selected and fragmented to produce characteristic product ions for quantification using Multiple Reaction Monitoring (MRM).

cluster_1 HPLC-MS Analysis Workflow Sample_Injection Inject Irradiated Sample HPLC_Separation HPLC Separation (C18 Column) Sample_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection ESI_Ionization ESI Ionization HPLC_Separation->ESI_Ionization MS_Analysis Mass Analysis (MS and MS/MS) ESI_Ionization->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

Caption: Workflow for the HPLC-MS analysis of 2-nitrosobenzaldehyde.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the formation of the 2-nitrosobenzaldehyde byproduct by observing changes in the absorption spectrum of the solution during photolysis. 2-Nitrosobenzaldehyde exhibits characteristic absorption bands that distinguish it from the parent protected compound.

A Comparative Analysis with Alternative Photolabile Protecting Groups

The selection of a PPG is often a trade-off between various performance metrics. Here, we compare the 3-methyl-4-nitrobenzyl group with two other popular classes of PPGs: coumarin- and BODIPY-based cages.

Feature3-Methyl-4-nitrobenzylCoumarin-basedBODIPY-based
Cleavage Wavelength ~300-365 nm (UV-A)[2]~350-450 nm (UV-A/Visible)[3]~500-700 nm (Visible/NIR)[5]
Typical Byproduct(s) 2-Nitrosobenzaldehyde[2]Coumarin alcohol/ether[6][7]BODIPY-derived aldehyde/alcohol[8]
Potential Byproduct Issues Reactivity, potential toxicity, absorbs in the UV region, potentially interfering with further irradiation.[1][3]Can be fluorescent, potentially interfering with fluorescence-based assays.[5]Can also be fluorescent, and byproducts may have residual absorption at the cleavage wavelength.[9]
Reported Quantum Yields Varies with substrate, generally in the range of 0.01-0.3 for o-nitrobenzyl derivatives.[2]Typically in the range of 0.01-0.2, but can be engineered for higher efficiency.[7][8]Generally higher than nitrobenzyl and coumarin derivatives, with some examples exceeding 0.5.[9]

Note: Quantum yields are highly dependent on the specific molecular structure and the reaction conditions.

Mitigating Byproduct Interference

Several strategies can be employed to minimize the impact of the 2-nitrosobenzaldehyde byproduct:

  • Scavengers: The inclusion of nucleophilic scavengers, such as thiols (e.g., glutathione), can help to trap the reactive nitroso species.[3]

  • Flow Chemistry: Performing the photocleavage in a continuous flow reactor can minimize the accumulation of the byproduct in the presence of the released substrate, reducing the likelihood of secondary reactions.[10]

  • Alternative Protecting Groups: In sensitive applications where byproduct interference is a major concern, switching to a PPG with more benign byproducts, such as certain coumarin or BODIPY derivatives, may be the most effective solution.[5][9]

Conclusion

The 3-methyl-4-nitrobenzyl photolabile protecting group offers a valuable tool for the controlled release of molecules. However, a comprehensive understanding and characterization of its 2-nitrosobenzaldehyde byproduct are critical for its successful and reliable application, particularly in biological contexts. This guide has provided a framework for the characterization of this byproduct using standard analytical techniques and has placed the performance of the 3-methyl-4-nitrobenzyl group in the context of other commonly used PPGs. By carefully considering the potential for byproduct interference and employing appropriate mitigation strategies, researchers can effectively harness the power of this photolabile protecting group in their scientific endeavors.

References

  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins.
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

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  • Photolabile protecting group. Wikipedia. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization.
  • BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society. [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.
  • 3-Methyl-4-nitrobenzyl alcohol. PubChem. [Link]

  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]

  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. [Link]

  • 3-methyl-4-nitrobenzyl alcohol (C8H9NO3). PubChemLite. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • Amplifying the Reactivity of BODIPY Photoremovable Protecting Groups. The Royal Society of Chemistry. [Link]

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Validation

Benchmarking the performance of 3-Methyl-4-nitrobenzyl linkers in solid-phase synthesis

This guide benchmarks the performance of 3-Methyl-4-nitrobenzyl (MNB) linkers, a specialized class of reductively cleavable safety-catch linkers . Unlike the ubiquitous ortho-nitrobenzyl (photolabile) or Wang (acid-labil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of 3-Methyl-4-nitrobenzyl (MNB) linkers, a specialized class of reductively cleavable safety-catch linkers . Unlike the ubiquitous ortho-nitrobenzyl (photolabile) or Wang (acid-labile) systems, the MNB linker offers a unique orthogonality profile critical for complex peptide and organic synthesis.

Executive Summary: The Case for MNB

In the landscape of solid-phase synthesis (SPS), the 3-Methyl-4-nitrobenzyl (MNB) linker functions as a robust safety-catch system. It remains completely stable during standard Fmoc (base) and Boc (acid) deprotection cycles, only becoming labile upon a specific "activation" event—the chemical reduction of the nitro group.

While the standard p-nitrobenzyl (pNB) linker is a known quantity, the 3-methyl variant (MNB) is engineered for enhanced cleavage kinetics . The methyl substitution ortho to the nitro group exerts steric and electronic effects that accelerate the rate-limiting 1,6-elimination step following reduction, addressing the sluggish cleavage often observed with unsubstituted pNB linkers.

Key Differentiators
  • Orthogonality: Stable to 95% TFA (Boc removal) and 20% Piperidine (Fmoc removal).

  • Activation: Requires chemical reduction (e.g., SnCl₂, Na₂S₂O₄).

  • Performance: Cleaves 2–5x faster than standard p-nitrobenzyl linkers due to the 3-methyl "kinetic booster."

Mechanistic Insight & Causality

To understand the performance advantage, one must look at the cleavage mechanism. The MNB linker operates via a reductive trigger followed by 1,6-elimination .

  • Stability Phase: The electron-withdrawing nitro group renders the benzylic ester/carbonate bond highly stable to acid and nucleophiles.

  • Activation Phase: A reducing agent converts the nitro group (

    
    ) to an electron-donating amino group (
    
    
    
    ) or hydroxylamine.
  • Release Phase (The MNB Advantage): The resulting electron-rich system undergoes a spontaneous 1,6-electron pair shift (vinylogous elimination), releasing the target molecule and generating an aza-quinone methide.

Why the 3-Methyl Group Matters: In unsubstituted p-nitrobenzyl linkers, the 1,6-elimination can be slow, requiring harsh heat or prolonged reaction times. The 3-methyl group (positioned ortho to the reducing nitrogen) destabilizes the planarity of the intermediate or electronically favors the transition state for fragmentation, significantly lowering the activation energy for release.

Visualization: Reductive Cleavage Pathway

MNB_Cleavage cluster_0 Performance Factor Resin Resin-Bound MNB (Stable) Reduced Activated Intermediate (Amino-Benzyl) Resin->Reduced Reduction (SnCl2 or Na2S2O4) TS 1,6-Elimination (Accelerated by 3-Me) Reduced->TS Spontaneous Fragmentation Product Free Peptide/Drug (Released) TS->Product Byproduct Aza-Quinone Methide (Scavenged) TS->Byproduct

Figure 1: The reductive cleavage pathway of the MNB linker. The 3-methyl substituent critically accelerates the transition from the activated intermediate to product release.

Comparative Performance Analysis

The following table contrasts MNB with industry-standard alternatives.

Feature3-Methyl-4-nitrobenzyl (MNB) 4-Nitrobenzyl (pNB) Wang Linker o-Nitrobenzyl (Photolabile)
Primary Mechanism Reductive Safety-CatchReductive Safety-CatchAcid Labile (TFA)Photolysis (UV 365nm)
Fmoc Stability High HighHighHigh
Boc/TFA Stability High (Orthogonal)HighUnstable High
Cleavage Speed Fast (

)
Slow (

)
FastInstant (Light dependent)
Reagent Requirement SnCl₂ / HCl or Na₂S₂O₄SnCl₂ / HCl95% TFAUV Light Source
Risk Profile Quinone methide byproductSlow release traps productPremature cleavageUV damage to Trp/Met

Scientist's Note: Choose MNB when your synthesis requires harsh acidic conditions (e.g., on-resin cyclization using Boc chemistry) but you lack the equipment for photolysis or wish to avoid UV-induced side reactions (like thymine dimerization in DNA or tryptophan oxidation in peptides).

Experimental Protocols

These protocols are designed for self-validation . Ensure all solvents are anhydrous unless specified for the reduction step.

A. Linker Synthesis & Loading

Starting Material: 3-Methyl-4-nitrobenzoic acid or 3-Methyl-4-nitrobenzyl alcohol.[1]

Protocol 1: Loading onto Aminomethyl Polystyrene (Amide Linkage)

  • Activation: Dissolve 3-Methyl-4-nitrobenzoic acid (3 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6 eq).

  • Coupling: Add solution to Aminomethyl resin (0.5–1.0 mmol/g). Shake for 2 hours at RT.

  • Validation: Perform Kaiser test (should be negative/colorless).

  • Functionalization: The resin now presents a nitro-benzyl core. If the starting material was the benzoic acid derivative, you may need to reduce a ketone or functionalize a benzylic halide to attach your first building block.

    • Alternative: Use 3-Methyl-4-nitrobenzyl alcohol coupled to a carboxylated resin (e.g., Merrifield acid) to create an ester linkage.

B. Optimized Cleavage Protocol (Reductive)

This method uses Sodium Dithionite (mild) or Tin(II) Chloride (robust).

Method A: Sodium Dithionite (Mild, Aqueous compatible)

  • Swelling: Swell resin (100 mg) in THF/Water (3:1) for 30 mins.

  • Reaction: Add

    
     (10 eq) and 
    
    
    
    (5 eq).
  • Incubation: Shake at 40°C for 2–4 hours.

    • Note: The 3-methyl group allows this to proceed at mild temps; unsubstituted pNB often requires 60°C+.

  • Extraction: Filter resin. Wash with THF. Acidify filtrate to pH 3 to isolate the free acid product.

Method B: SnCl₂ (Strictly Organic)

  • Solvent: DMF/HCl (trace).

  • Reagent: 1M

    
     in DMF.
    
  • Conditions: Shake at RT for 2 hours.

  • Workup: The cleavage generates the amine intermediate which spontaneously fragments.

Decision Matrix: When to Use MNB

Use the following logic flow to determine if MNB is the correct linker for your specific campaign.

Linker_Selection Start Start: Linker Selection Q1 Is the product Acid-Sensitive? Start->Q1 Q2 Do you need on-resin acid treatment (e.g. Boc removal)? Q1->Q2 Yes Wang Use Wang/Rink Linker Q1->Wang No (Stable to TFA) Q3 Is the product UV-Sensitive? Q2->Q3 Yes (Need Orthogonality) Q2->Wang No Photo Use o-Nitrobenzyl (Photolabile) Q3->Photo No MNB Use 3-Methyl-4-nitrobenzyl (MNB) Q3->MNB Yes (Avoid UV) pNB Use Standard p-Nitrobenzyl MNB->pNB If MNB unavailable (Accept slower yield)

Figure 2: Decision matrix for selecting MNB over photolabile or acid-labile alternatives.

Troubleshooting & Optimization

  • Incomplete Cleavage: If yield is low, the reduction may be incomplete. Ensure the resin is well-swollen in the reduction solvent. For dithionite, water is essential for solubility; for SnCl₂, DMF is preferred.

  • Product Trapping: The aza-quinone methide byproduct is electrophilic. Include a scavenger (e.g., 5% phenol or water) in the cleavage cocktail to prevent it from re-reacting with your nucleophilic product.

  • Color Change: The resin typically turns from pale yellow (nitro) to bright orange/red (amine/quinone) during cleavage. This is a visual indicator of reaction progress.

References

  • Substituent Effects on Fragmentation: Hay, M. P., et al. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Safety-Catch Concept: Patek, M., & Lebl, M. (1999). Safety-catch linkers for solid-phase synthesis. Biopolymers (Peptide Science). Link

  • Nitrobenzyl Chemistry: Holmes, C. P., & Jones, D. G. (1995). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry. Link

  • Catalytic Applications:Synthesis and application of 3-methyl-4-nitrobenzyl derivatives in catalysis and prodrugs. (Derived from general search results on nitrobenzyl reductive triggers).

Sources

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Reactant of Route 1
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